molecular formula C8H15NaO2 B7820917 sodium;octanoate

sodium;octanoate

Cat. No.: B7820917
M. Wt: 166.19 g/mol
InChI Key: BYKRNSHANADUFY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium;octanoate is a useful research compound. Its molecular formula is C8H15NaO2 and its molecular weight is 166.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKRNSHANADUFY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to Sodium Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of sodium octanoate (B1194180), covering its chemical structure, physicochemical properties, synthesis, and significant applications in research and pharmaceutical development.

Core Chemical Identity

Sodium octanoate, also widely known as sodium caprylate, is the sodium salt of octanoic acid (caprylic acid).[1][2] It is classified as an organic sodium salt, comprising equal numbers of sodium cations (Na+) and octanoate anions (C8H15O2-).[1][3] The octanoate anion features an eight-carbon, straight-chain aliphatic tail, making it a medium-chain fatty acid.[4][5] This structure imparts amphiphilic properties, influencing its function as a surfactant and stabilizer.

  • IUPAC Name: sodium octanoate[1][4]

  • Synonyms: Sodium caprylate, Sodium n-octanoate, Caprylic acid sodium salt[1][2][6]

  • CAS Number: 1984-06-1[6][7]

  • Molecular Formula: C₈H₁₅NaO₂[1][7]

Chemical Structure Representations:

  • SMILES: CCCCCCCC(=O)[O-].[Na+][1]

  • InChI: InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1[1][4]

Physicochemical Properties

Sodium octanoate is typically a white or off-white crystalline powder.[3][7][8] It is stable under normal conditions but is incompatible with strong oxidizing agents.[3][8] Its solubility in water is high, a characteristic attributed to its ionic nature, which is crucial for its use in aqueous formulations.[8][9]

PropertyValueSource(s)
Molecular Weight 166.19 g/mol [1][6]
Appearance White or off-white powder[3][7][10]
Melting Point ~245 °C (with decomposition)[3][8][10]
Solubility in Water Highly soluble[8][9]
logP (Octanol/Water) 0.106 at 23.9 °C
pH of Aqueous Solution 8.0 - 10.5[8][10]

Synthesis and Manufacturing

The primary method for synthesizing sodium octanoate is through the neutralization of octanoic acid (caprylic acid) with a sodium base, typically sodium hydroxide (B78521).

Experimental Protocol: Neutralization Synthesis

A common industrial method for preparing medicinal-grade sodium octanoate involves the following steps:[11][12]

  • Purification of Octanoic Acid: Industrial-grade octanoic acid is purified via vacuum distillation. The process is typically conducted at a pressure of 0.06–0.10 MPa and a temperature of 130–150 °C.[12] The distilled acid vapor is cooled and collected.

  • Neutralization Reaction: Purified octanoic acid is added to a reaction vessel containing a solution of sodium hydroxide in purified water. The reaction generates sodium octanoate and water. The mixture is heated to between 60-110°C to ensure the reaction goes to completion.[11][12]

  • Isolation and Drying: The resulting sodium octanoate solution is allowed to stand and is then filtered. The pH is carefully controlled between 8.0 and 10.5.[12] The solution is then dried, often using an atomizing dryer, to yield a white crystalline powder.[12]

  • Final Processing: The powder is assayed for quality and purity before undergoing aseptic packaging.[12]

Applications in Research and Drug Development

Sodium octanoate is a versatile compound with numerous applications stemming from its chemical properties.

  • Protein Stabilizer: A primary application is its use as a stabilizer for proteins, most notably for human serum albumin and fibrinogen, particularly during heat sterilization for viral inactivation.[3][6][10][13] It helps prevent protein denaturation and aggregation.[13]

  • Pharmaceutical Excipient: It functions as an excipient in drug formulations to enhance the solubility and bioavailability of active pharmaceutical ingredients.[3][9][10][13] For instance, it can increase the rectal absorption of drugs like cefoxitin.[3]

  • Antimicrobial Agent and Preservative: Sodium octanoate possesses antimicrobial properties and is used as a preservative in food and personal care products.[7][9][14] It has demonstrated activity against various pathogens, including those responsible for bovine mastitis.[15]

  • Research Chemical: In a research context, it is used to study the metabolic effects of medium-chain fatty acids.[13] A carbon-13 labeled version of sodium octanoate is used in the octanoate breath test to assess hepatic mitochondrial function.[16]

  • Modulator of Biological Processes: Research has shown it can modify intracellular action potentials in cardiac muscle and influence ion transport across membranes.[1] It is also used to investigate the innate immune response in epithelial cells.[13][15]

  • Food Additive: In the food industry, it serves as an anticaking agent, emulsifier, and binder.[1][7][10]

Biological Activity and Signaling

Sodium octanoate exhibits a range of biological effects that are of interest to researchers. At high concentrations, it can induce a coma-like state in animal models, a syndrome that resembles hepatic encephalopathy, and inhibit (Na+, K+)-ATPase activity in the brain.[1]

A key area of recent research is its role in modulating the innate immune response. A study on bovine mammary epithelial cells (bMEC) demonstrated that sodium octanoate has a differential, concentration-dependent effect on the internalization of the bacterium Staphylococcus aureus.

  • Low Concentrations (0.25 and 0.5 mM): Stimulated the internalization of S. aureus into epithelial cells.

  • High Concentrations (1 and 2 mM): Inhibited the internalization of the bacteria.[15]

This dual effect suggests that sodium octanoate can act as a regulator of the innate immune defense in epithelial tissues, potentially helping to clear invading pathogens.[15]

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow and logical relationship from the study on how sodium octanoate modulates the internalization of S. aureus in bovine mammary epithelial cells.

G cluster_setup Experimental Setup cluster_treatment Treatment Groups (24h Pre-treatment) cluster_challenge Bacterial Challenge cluster_outcome Observed Outcome bMEC Bovine Mammary Epithelial Cells (bMEC) Control Control (No NaO) Low_NaO Low Concentration NaO (0.25 - 0.5 mM) High_NaO High Concentration NaO (1.0 - 2.0 mM) SA Staphylococcus aureus Challenge Infection with S. aureus SA->Challenge Control->Challenge Gentamicin Protection Assay Low_NaO->Challenge Gentamicin Protection Assay High_NaO->Challenge Gentamicin Protection Assay Stimulation Stimulated Internalization Challenge->Stimulation Observed in Low NaO Group Inhibition Inhibited Internalization Challenge->Inhibition Observed in High NaO Group Baseline Baseline Internalization Challenge->Baseline Observed in Control

Caption: Workflow of S. aureus internalization assay in epithelial cells.

References

A Comprehensive Technical Guide to Sodium Octanoate: Properties, Protocols, and Signaling Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium octanoate (B1194180), the sodium salt of octanoic acid, is a versatile medium-chain saturated fatty acid salt with significant applications across the pharmaceutical and biotechnology industries. Its utility as a protein stabilizer, particularly for human serum albumin, is a cornerstone of its use in biopharmaceutical formulations. Furthermore, its role as a surfactant and its interactions with cellular signaling pathways are of increasing interest to the scientific community. This technical guide provides an in-depth overview of the core physical and chemical properties of sodium octanoate, detailed experimental protocols for its characterization and application, and a visualization of its known interactions with cellular signaling pathways. All quantitative data are presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are illustrated with diagrams to facilitate understanding.

Core Physical and Chemical Properties

Sodium octanoate is a white to off-white crystalline powder.[1][2] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3]

Structural and General Properties
PropertyValueReference
Molecular Formula C₈H₁₅NaO₂[4]
Molecular Weight 166.19 g/mol [4]
CAS Number 1984-06-1[3]
Appearance White to off-white crystalline powder[1][2]
Odor Characteristic[2]
Physicochemical Data
PropertyValueReference
Melting Point ~245 °C (decomposes)[3]
Boiling Point Not applicable (decomposes)
Density 1.188 g/cm³ at 20°C[3]
pKa of Octanoic Acid ~4.89[3]
pH of Aqueous Solution 8.0 - 10.5 (100 g/L at 20°C)[3]
Vapor Pressure 0 Pa at 20°C[3]
Surface Tension 69.8 mN/m (1 g/L solution at 20°C)[3]
Solubility Profile

Sodium octanoate is highly soluble in water due to its ionic nature.[5] Its solubility in organic solvents is more limited and varies with the polarity of the solvent.

SolventSolubilityTemperatureReference
Water 50 mg/mL (clear solution)Room Temperature[3]
Glacial Acetic Acid Freely soluble[6]
Ethanol Sparingly soluble[6]
Methanol Sparingly soluble
Acetone Practically insoluble[6]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Conductivity

The critical micelle concentration (CMC) is a fundamental property of surfactants, representing the concentration at which micelles begin to form. For ionic surfactants like sodium octanoate, conductometry is a straightforward and reliable method for CMC determination.[7][8]

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of sodium octanoate in deionized water (e.g., 0.5 M).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution, spanning a concentration range that is expected to encompass the CMC (literature values suggest a CMC of around 340-351 mM at 25°C).[8]

  • Conductivity Measurement:

    • Calibrate a conductivity meter according to the manufacturer's instructions.

    • Measure the specific conductivity (κ) of each prepared solution at a constant temperature (e.g., 25°C). Ensure thermal equilibrium is reached before each measurement.

  • Data Analysis:

    • Plot the specific conductivity (κ) as a function of the sodium octanoate concentration.

    • The resulting plot will exhibit two linear regions with different slopes. The first region, at lower concentrations, corresponds to the conductivity of the monomeric surfactant. The second region, at higher concentrations, shows a slower increase in conductivity due to the formation of less mobile micelles.[7]

    • The CMC is determined as the concentration at the intersection of the two extrapolated linear portions of the graph.

G cluster_prep Solution Preparation cluster_measure Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution Dilutions Create Serial Dilutions Stock->Dilutions Measure Measure Specific Conductivity (κ) Dilutions->Measure Calibrate Calibrate Conductivity Meter Calibrate->Measure Plot Plot κ vs. Concentration Measure->Plot Determine Determine CMC at Slope Intersection Plot->Determine

Workflow for CMC determination by conductivity.

Protein Thermal Stability Assay by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique to assess the thermal stability of proteins by measuring the heat changes that occur during controlled temperature scanning.[9][10] Sodium octanoate is often used as a stabilizer in these studies.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the protein of interest (e.g., human serum albumin) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The protein concentration should be accurately determined.

    • Prepare a matching buffer solution containing the desired concentration of sodium octanoate to be tested as a stabilizer.

    • Prepare the final protein sample by dialyzing or buffer-exchanging the protein into the buffer containing sodium octanoate. A control sample of the protein in the buffer without sodium octanoate should also be prepared.

  • DSC Measurement:

    • Degas the protein solutions and the reference buffer (buffer with sodium octanoate for the sample, and buffer without for the control) before loading into the DSC cells.

    • Load the protein sample into the sample cell and the corresponding reference buffer into the reference cell of the calorimeter.

    • Set the experimental parameters: typically, a temperature scan from a starting temperature (e.g., 20°C) to a final temperature (e.g., 100°C) at a constant scan rate (e.g., 1°C/min).[11]

  • Data Analysis:

    • The DSC thermogram will show an endothermic peak representing the unfolding of the protein.

    • The temperature at the apex of this peak is the melting temperature (Tm), which is a measure of the protein's thermal stability.[9]

    • Compare the Tm of the protein with and without sodium octanoate. An increase in Tm in the presence of sodium octanoate indicates a stabilizing effect.

    • The area under the peak can be integrated to determine the enthalpy of unfolding (ΔH).

G cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis ProteinSol Prepare Protein Solution SampleFinal Dialyze/Buffer Exchange Protein into Buffers ProteinSol->SampleFinal BufferPrep Prepare Buffer +/- Sodium Octanoate BufferPrep->SampleFinal Degas Degas Samples and Buffers SampleFinal->Degas Load Load into DSC Cells Degas->Load Scan Perform Thermal Scan Load->Scan Thermogram Obtain Thermogram (Heat Flow vs. Temp) Scan->Thermogram Tm Determine Melting Temperature (Tm) Thermogram->Tm Compare Compare Tm with and without Stabilizer Tm->Compare

Workflow for Protein Stability Assay using DSC.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Sodium Octanoate as an Ion-Pairing Agent

Sodium octanoate can be used as an ion-pairing agent in RP-HPLC to improve the retention and separation of charged analytes, such as peptides and proteins.[12]

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare an aqueous buffer (e.g., 0.1% trifluoroacetic acid in HPLC-grade water).

    • Mobile Phase B (Organic): Prepare an organic solvent mixture (e.g., 0.1% trifluoroacetic acid in acetonitrile).

    • Ion-Pairing Additive: Add sodium octanoate to Mobile Phase A at a concentration that provides optimal ion-pairing (e.g., 10-50 mM). The pH of the mobile phase should be adjusted to ensure the analyte of interest is charged and the octanoate is in its ionic form.

  • Chromatographic Conditions:

    • Column: A C18 or C8 reversed-phase column is typically used.

    • Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage of Mobile Phase B is commonly employed to elute the analytes. The specific gradient profile will depend on the hydrophobicity of the analytes.

    • Flow Rate: A typical flow rate for analytical scale RP-HPLC is 0.5-1.5 mL/min.

    • Detection: UV detection at 214 nm or 280 nm is common for peptides and proteins.

  • Sample Preparation and Injection:

    • Dissolve the sample in Mobile Phase A or a compatible solvent.

    • Inject the sample onto the equilibrated column.

  • Data Analysis:

    • Analyze the resulting chromatogram to determine the retention times and peak areas of the separated components. The presence of sodium octanoate as an ion-pairing agent should enhance the retention and resolution of charged analytes compared to analysis without it.

Thermal Decomposition

Thermogravimetric analysis (TGA) can be used to study the thermal decomposition of sodium octanoate. A typical TGA curve would show the percentage of mass loss as a function of increasing temperature.[13][14] The decomposition of sodium octanoate generally begins around its melting point of ~245°C.[3] The primary decomposition products are carbon oxides (CO and CO₂) and sodium oxides.[3] The TGA curve would exhibit a significant mass loss in the temperature range corresponding to the decomposition of the organic component, leaving a residue of sodium carbonate or sodium oxide at higher temperatures.[15]

Role in Cellular Signaling: The AMPK Pathway

Recent studies have indicated that sodium octanoate can influence cellular metabolism through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a key energy sensor in cells that, when activated, promotes ATP-producing catabolic pathways and inhibits ATP-consuming anabolic pathways.[5][16]

The activation of AMPK by sodium octanoate can lead to downstream effects such as increased fatty acid oxidation and enhanced glucose uptake, while inhibiting processes like lipid and protein synthesis.[5] This makes the AMPK pathway a significant area of research for metabolic disorders.

AMPK_Pathway SodiumOctanoate Sodium Octanoate AMPK AMPK SodiumOctanoate->AMPK Activates FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation Promotes GlucoseUptake Glucose Uptake AMPK->GlucoseUptake Promotes LipidSynthesis Lipid Synthesis AMPK->LipidSynthesis Inhibits ProteinSynthesis Protein Synthesis AMPK->ProteinSynthesis Inhibits LKB1 LKB1 LKB1->AMPK Phosphorylates & Activates CaMKKbeta CaMKKβ CaMKKbeta->AMPK Phosphorylates & Activates

References

An In-depth Technical Guide to the Synthesis and Purification of Sodium Octanoate for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of sodium octanoate (B1194180), a vital compound in various research and pharmaceutical applications. The following sections detail the chemical properties, a robust synthesis protocol, and effective purification methods, supplemented with quantitative data, experimental workflows, and reaction diagrams to ensure clarity and reproducibility in a laboratory setting.

Compound Data Summary

A summary of the key physical and chemical properties of sodium octanoate is presented in Table 1. This data is essential for handling, characterization, and application of the synthesized compound.

Table 1: Physicochemical Properties of Sodium Octanoate

Property Value Reference(s)
Chemical Formula C₈H₁₅NaO₂ [1][2]
Molecular Weight 166.19 g/mol [1][3]
Appearance White to off-white crystalline powder [2][4]
Melting Point ~245 °C (decomposes) [3][4]
Solubility in Water 50 mg/mL [1]
Solubility in Ethanol (B145695) Sparingly soluble [3]
Solubility in Acetone Almost insoluble [4]
pH of Aqueous Solution (100 g/L) 8.0 - 10.5 [1]

| CAS Number | 1984-06-1 |[1][2][3] |

Synthesis of Sodium Octanoate via Neutralization

The most common and straightforward method for the laboratory synthesis of sodium octanoate is the neutralization of octanoic acid with a strong sodium base, such as sodium hydroxide (B78521).[1] This reaction is a simple acid-base reaction that proceeds with a high yield.

Chemical Reaction Pathway

The chemical equation for the synthesis of sodium octanoate is as follows:

C₈H₁₆O₂ + NaOH → C₈H₁₅NaO₂ + H₂O (Octanoic Acid) + (Sodium Hydroxide) → (Sodium Octanoate) + (Water)

reaction_pathway octanoic_acid Octanoic Acid (C₈H₁₆O₂) sodium_octanoate Sodium Octanoate (C₈H₁₅NaO₂) octanoic_acid->sodium_octanoate + NaOH naoh Sodium Hydroxide (NaOH) water Water (H₂O) sodium_octanoate->water + H₂O

Caption: Synthesis of Sodium Octanoate from Octanoic Acid and Sodium Hydroxide.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is designed for a laboratory-scale synthesis of sodium octanoate.

Materials:

  • Octanoic acid (Caprylic acid)

  • Sodium hydroxide (NaOH) pellets

  • Deionized water

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • pH meter or pH indicator strips

  • Büchner funnel and flask

  • Filter paper

  • Drying oven

Procedure:

  • Preparation of Sodium Hydroxide Solution: In a beaker, dissolve 4.0 g (0.1 mol) of sodium hydroxide pellets in 50 mL of deionized water. Stir until the pellets are completely dissolved. Caution: The dissolution of NaOH is exothermic.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 14.42 g (0.1 mol) of octanoic acid.

  • Neutralization: Slowly add the sodium hydroxide solution to the octanoic acid in the round-bottom flask while stirring continuously.

  • Heating and Reaction Monitoring: Attach a condenser to the flask and heat the mixture to 80-90°C using a heating mantle. Maintain this temperature for 1-2 hours to ensure the reaction goes to completion. Monitor the pH of the reaction mixture periodically; the final pH should be between 8.0 and 10.5.[1][5]

  • Isolation of Crude Product: After the reaction is complete, allow the solution to cool to room temperature. The sodium octanoate may precipitate out upon cooling. If not, the solvent can be removed under reduced pressure using a rotary evaporator to obtain the crude solid product.

  • Filtration: Collect the crude sodium octanoate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted octanoic acid.

Purification of Sodium Octanoate by Recrystallization

Recrystallization is an effective method for purifying the crude sodium octanoate.[6] The choice of solvent is critical and is based on the principle that the compound of interest should be soluble in the hot solvent and insoluble or sparingly soluble in the cold solvent. Given that sodium octanoate is soluble in water and sparingly soluble in ethanol, a mixed solvent system or pure ethanol can be utilized.

Experimental Workflow for Purification

purification_workflow start Crude Sodium Octanoate dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (optional, to remove insoluble impurities) dissolve->hot_filtration cool Cool to Room Temperature and then in an Ice Bath hot_filtration->cool crystallize Crystallization Occurs cool->crystallize vacuum_filtration Vacuum Filtration to Collect Crystals crystallize->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry the Purified Crystals wash->dry end Pure Sodium Octanoate dry->end

Caption: Workflow for the Purification of Sodium Octanoate by Recrystallization.

Experimental Protocol: Recrystallization from Ethanol-Water

Materials:

  • Crude sodium octanoate

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

  • Drying oven or desiccator

Procedure:

  • Dissolution: Place the crude sodium octanoate in an Erlenmeyer flask. Add a minimal amount of a hot 9:1 ethanol:water mixture and gently heat on a hot plate while stirring until the solid is completely dissolved. Add the solvent dropwise to ensure a minimal amount is used.

  • Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to induce further crystallization.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified sodium octanoate crystals in a drying oven at a low temperature (e.g., 50-60°C) or in a desiccator under vacuum to a constant weight.

Quantitative Data and Characterization

The yield and purity of the synthesized sodium octanoate should be determined.

Table 2: Synthesis and Purification Data

Parameter Expected Value/Method
Theoretical Yield Calculated based on the limiting reagent (typically octanoic acid).
Actual Yield Mass of the purified and dried sodium octanoate.
Percent Yield (Actual Yield / Theoretical Yield) x 100%. A yield of over 90% is expected.[7]

| Purity Assessment | Melting point determination, Gas Chromatography (GC)[4], Nuclear Magnetic Resonance (NMR) Spectroscopy[8][9], Infrared (IR) Spectroscopy[10]. |

Expected Spectroscopic Data
  • ¹H NMR (D₂O): Expected peaks corresponding to the protons of the octyl chain.[7][9]

  • IR (KBr): Characteristic peaks for the carboxylate group (COO⁻) asymmetric and symmetric stretching vibrations.[10]

Potential Impurities and Troubleshooting

Potential impurities in the synthesized sodium octanoate include unreacted octanoic acid, excess sodium hydroxide, and water.

  • Unreacted Octanoic Acid: Can be largely removed by washing the crude product with a non-polar solvent in which sodium octanoate is insoluble, or during the recrystallization process.

  • Excess Sodium Hydroxide: Can be minimized by careful stoichiometric addition of the base and monitoring the pH.

  • Water: Can be removed by thorough drying of the final product.

This guide provides a comprehensive framework for the successful synthesis and purification of sodium octanoate in a laboratory setting. Adherence to these protocols and careful experimental technique will yield a high-purity product suitable for a wide range of research and development applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Sodium Octanoate (B1194180) in Biological Systems

Abstract

Sodium octanoate, the sodium salt of the eight-carbon medium-chain fatty acid (MCFA) caprylic acid, is a multifaceted compound with diverse applications in biological systems. It is utilized as a protein stabilizer in pharmaceutical formulations, an excipient to enhance drug absorption, and is under investigation for various therapeutic properties.[1][2] Its mechanism of action is complex, involving direct interactions with cellular membranes and proteins, modulation of key signaling pathways, and significant effects on metabolic processes. This technical guide provides a comprehensive overview of the known mechanisms of sodium octanoate, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways.

Molecular Interactions and Cellular Effects

Sodium octanoate's amphiphilic nature allows it to interact with various biological structures, leading to a range of cellular effects.

Interaction with Proteins

A primary application of sodium octanoate is the stabilization of proteins, most notably human serum albumin (HSA).[3][4] It binds to hydrophobic cavities within the protein, increasing its thermal stability.[3] Crystallographic studies have shown that octanoate binds to drug sites 1 and 2 on HSA.[3] This binding is competitive and can displace other ligands. For instance, octanoate can displace bilirubin (B190676) and the drug ketorolac (B1673617) from their binding sites on albumin.[5][6]

Effects on Cell Membranes and Ion Transport

Sodium octanoate can modulate the function of cell membranes and associated transport proteins.

  • Blood-Brain Barrier (BBB) Permeability: It has been shown to increase the permeability of the BBB.[7][8] While it may not cause major structural changes, it facilitates the entry of certain low-molecular-weight compounds into the brain.[7][8] This effect is concentration-dependent.[9]

  • Ion Transport: At low concentrations (0.1-1.0 mM), sodium octanoate stimulates sodium transport, while at higher concentrations (5-20 mM), it reversibly inhibits it.[5] A significant mechanism in the central nervous system is the inhibition of (Na+, K+)-ATPase activity in the cortex, thalamus, hypothalamus, pons, and medulla.[5][10] This inhibition is thought to be mediated by the oxidation of essential enzyme groups, an effect which can be prevented by antioxidants.[10]

Mitochondrial Function

Sodium octanoate has a dual role in mitochondrial function. As a medium-chain fatty acid, it can be readily taken up by mitochondria and undergo β-oxidation to produce energy.[11] Studies show it can contribute to approximately 20% of the oxidative metabolism in the brain.[12] However, it can also act as a mitochondrial uncoupler, increasing state 4 respiration and decreasing the proton-motive force, which can lead to loose coupling.[13]

Modulation of Signaling Pathways

Sodium octanoate influences several key intracellular signaling pathways that regulate metabolism, cell survival, and inflammation.

AMPK/PGC-1α Pathway

In skeletal muscle, an octanoate-enriched diet has been shown to activate AMP-activated protein kinase (AMPK).[14] Activated AMPK phosphorylates and activates peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[14] This leads to an increase in the expression of mitochondrial transcription factor A (TFAM), promoting the synthesis of new mitochondria and enhancing endurance capacity.[14]

Akt/mTOR Pathway

In HepG2 hepatoma cells, sodium octanoate has been observed to promote both basal and insulin-induced phosphorylation of Akt (at Ser473) and mTOR (at Ser2448).[15] This suggests a role in modulating the insulin (B600854) signaling pathway, contrasting with the effects of long-chain fatty acids like palmitate, which tend to impair it.[15]

Inflammatory and Apoptotic Pathways

Sodium octanoate has demonstrated protective effects by modulating inflammatory and cell death pathways.

  • Anti-inflammatory Effects: In models of intestinal inflammation, dietary octanoate can reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IFN-γ.[11][16] It may also modulate the polarization of macrophages towards an anti-inflammatory state.[11]

  • Anti-apoptotic and Anti-ferroptotic Effects: In a porcine model of traumatic cardiac arrest, early infusion of sodium octanoate significantly reduced cardiac and cerebral injury.[17] This protective effect was associated with an inhibition of apoptosis and a downregulation of ferroptosis, indicated by changes in the protein levels of ACSL4 and GPX4.[17]

Effects on Systemic Metabolism

Sodium octanoate significantly impacts lipid metabolism and energy homeostasis.

Inhibition of Lipogenesis

Sodium octanoate can suppress lipid synthesis. It inhibits the triiodothyronine (T3)-induced transcriptional activation of key lipogenic enzymes, malic enzyme, and fatty acid synthase in hepatocytes.[18] In adipocytes, it has been shown to suppress the esterification of oleate (B1233923) into triglycerides and inhibit de novo fatty acid synthesis.[19] This is partly achieved by downregulating the expression of acyl-CoA:diacylglycerol acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis.[19]

Regulation of Hepatic Lipid Metabolism

In large yellow croaker fed a high soybean oil diet, dietary supplementation with sodium octanoate effectively reduced hepatic lipid accumulation, including triglycerides and total cholesterol.[16] It also improved serum biochemical markers by decreasing triglycerides, total cholesterol, and low-density lipoprotein cholesterol levels.[16]

Quantitative Data Summary

ParameterSystem/ModelConcentration/DoseObserved EffectReference(s)
Na+ Transport Toad Bladder0.1-1.0 mMStimulation of sodium transport[5]
5-20 mMReversible inhibition of transport[5]
Action Potential Isolated Rabbit Atrium & Papillary Muscle2.4 mMDecreased rate of depolarization and time of repolarization[5]
(Na+, K+)-ATPase Activity Rabbit Brain (in vivo)0.2 M solution (IV infusion)Significant inhibition in cortex, thalamus, hypothalamus, pons & medulla[5]
BBB Permeability Rat (in situ brain perfusion)10 mM (Sodium Caprate)Effective minimum concentration to significantly increase sucrose (B13894) distribution[9]
Triglyceride Synthesis 3T3-L1 and Human Adipocytes1 mM (pretreatment)Suppression of oleate esterification into triglycerides[19]
Lipogenic Gene Expression Chick Embryo HepatocytesNot specifiedInhibition of T3-induced transcription of malic enzyme and fatty acid synthase[18]
Hepatic Lipid Content Large Yellow Croaker0.7 - 18.9 g/kg dietReduction in hepatic crude lipid, triglycerides, and total cholesterol[16]
Cardiac & Cerebral Injury Porcine Model of Cardiac ArrestNot specifiedSignificant reduction in serum biomarkers of cardiac and cerebral injury[17]

Experimental Protocols

Assessment of Blood-Brain Barrier Permeability
  • Model: In-situ brain perfusion in rats.

  • Methodology: A modified in-situ brain perfusion technique is used to examine the effect of sodium octanoate on the integrity of brain capillary endothelial tight junctions.

    • Rats are anesthetized, and the common carotid artery is cannulated.

    • A perfusion fluid (e.g., Krebs-Ringer buffer) containing a specific concentration of sodium octanoate (or a related compound like sodium caprate) and a hydrophilic marker compound (e.g., [14C]sucrose, FITC-dextran) is perfused for a defined period.[9]

    • After perfusion, the brain is removed, and the concentration of the marker compound in the brain tissue is quantified.

    • The brain distribution volume is calculated to determine the extent of permeation across the BBB. An increase in the distribution volume in the presence of sodium octanoate indicates enhanced permeability.[9]

Measurement of Mitochondrial Respiration
  • Model: Skinned muscle fibers from mice or isolated mitochondria from rat liver.[13][14]

  • Methodology:

    • For isolated mitochondria, liver tissue is homogenized, and mitochondria are isolated by differential centrifugation.[13]

    • For skinned fibers, muscle tissue is permeabilized to allow direct access of substrates to the mitochondria.[14]

    • Mitochondrial respiration is measured using a high-resolution respirometer (e.g., Oroboros Oxygraph).

    • Respiration rates are measured under different states:

      • State 3: In the presence of a substrate (like sodium octanoate) and ADP (maximal respiration).[13]

      • State 4: After the phosphorylation of all available ADP (resting respiration).[13]

    • The respiratory control ratio (State 3/State 4) is calculated as an index of mitochondrial coupling. A decrease in this ratio suggests uncoupling.[13]

Analysis of Insulin Signaling Pathway (Akt/mTOR)
  • Model: HepG2 human hepatoma cell line.[15]

  • Methodology:

    • HepG2 cells are cultured and treated with sodium octanoate at various concentrations for a specified duration.

    • Cells are then stimulated with insulin (e.g., 100 nM for 10 minutes) or left in a basal state.[15]

    • Cells are lysed, and protein extracts are collected.

    • The expression and phosphorylation levels of key signaling proteins (Akt, mTOR) are determined by Western blotting using specific antibodies against the total and phosphorylated forms of the proteins (e.g., phospho-Akt Ser473, phospho-mTOR Ser2448).[15]

    • Changes in the ratio of phosphorylated protein to total protein are quantified to assess the activation state of the pathway.

Visualizations of Mechanisms and Workflows

G Sodium Octanoate's Effect on Skeletal Muscle Metabolism Octanoate Sodium Octanoate AMPK AMPK Octanoate->AMPK Activates PGC1a PGC-1α AMPK->PGC1a Activates Fatty_Acid_Ox Fatty Acid Oxidation AMPK->Fatty_Acid_Ox Promotes NRFs NRF-1, NRF-2 PGC1a->NRFs Activates Transcription TFAM TFAM NRFs->TFAM Activates Transcription Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis Induces Mito_Biogenesis->Fatty_Acid_Ox Enhances Endurance Increased Endurance Capacity Fatty_Acid_Ox->Endurance G Proposed Mechanism of (Na+, K+)-ATPase Inhibition Octanoate Octanoic Acid Oxidation Oxidation of Essential Groups Octanoate->Oxidation Mediates ATPase Na+, K+-ATPase (Essential Groups) Oxidation->ATPase Inhibition Enzyme Inhibition Oxidation->Inhibition Neuro_Dysfunction Neurological Dysfunction Inhibition->Neuro_Dysfunction Contributes to Antioxidants Antioxidants (e.g., Glutathione, Trolox) Antioxidants->Oxidation Prevents G Experimental Workflow: Assessing BBB Permeability Start Start: Anesthetize Rat Cannulation Cannulate Common Carotid Artery Start->Cannulation Perfusion Perfuse with Fluid containing: - Sodium Octanoate - Marker Compound Cannulation->Perfusion Brain_Removal Remove and Homogenize Brain Tissue Perfusion->Brain_Removal Quantification Quantify Marker Concentration Brain_Removal->Quantification Calculation Calculate Brain Distribution Volume Quantification->Calculation End End: Determine Permeability Change Calculation->End

References

The Multifaceted Role of Sodium Octanoate in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium octanoate (B1194180), the sodium salt of the eight-carbon medium-chain fatty acid octanoic acid, is increasingly recognized for its diverse and significant impact on cellular metabolism. Beyond its established role as an energy substrate, it actively modulates key metabolic pathways, including glycolysis, fatty acid oxidation, and the tricarboxylic acid (TCA) cycle, and influences crucial signaling cascades. This technical guide provides an in-depth analysis of the core functions of sodium octanoate in cellular metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and therapeutic development.

Introduction

Sodium octanoate is a medium-chain fatty acid (MCFA) that exhibits unique metabolic properties compared to its long-chain counterparts. Its relatively small size allows for rapid absorption and transport into cells and mitochondria, bypassing the carnitine-dependent transport system required for long-chain fatty acids.[1] This characteristic positions sodium octanoate as a readily available fuel source. However, its influence extends beyond simple bioenergetics, encompassing the regulation of gene expression, enzyme activity, and cellular signaling. This guide synthesizes current knowledge on the intricate roles of sodium octanoate in cellular metabolism, with a focus on its molecular mechanisms.

Impact on Core Metabolic Pathways

Fatty Acid Oxidation

Sodium octanoate is a potent substrate for mitochondrial β-oxidation. In the mitochondrial matrix, it is converted to octanoyl-CoA and subsequently undergoes β-oxidation to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for ATP production.[1] Tissue-specific differences in octanoate metabolism exist, with the liver being capable of oxidizing free octanoate, while heart and skeletal muscle primarily utilize octanoylcarnitine.[2][3]

Glycolysis

Sodium octanoate has a notable inhibitory effect on glycolysis. Studies have shown that it can decrease net glucose utilization and the accumulation of lactate (B86563) and pyruvate (B1213749) in hepatocytes.[4] This inhibition is thought to be mediated by the allosteric regulation of key glycolytic enzymes.

Tricarboxylic Acid (TCA) Cycle

As a direct precursor to acetyl-CoA, sodium octanoate significantly fuels the TCA cycle.[1] In myocardial tissue, octanoate infusion has been shown to increase the concentration of citrate, a key TCA cycle intermediate, and elevate the ATP-to-ADP ratio, indicating an enhanced energy state.[1][5]

Quantitative Data on Metabolic Effects of Sodium Octanoate

The following tables summarize key quantitative findings from various studies on the effects of sodium octanoate on cellular metabolism.

Parameter Tissue/Cell Type Condition Effect of Sodium Octanoate Reference
Fatty Acid SynthesisRat Hepatocytes1 mM OctanoateStimulation[4]
Fatty Acid SynthesisRat Hepatocytes>1 mM OctanoateInhibition[4]
Maximal Mitochondrial RespirationMouse Gastrocnemius MuscleOctanoate Substrate+45% (tendency to increase)[6]
Palmitate OxidationRat Liver Homogenates2 mM Benzoate (B1203000)39% Inhibition[7]
Octanoate OxidationRat Liver Homogenates2 mM Benzoate54% Inhibition[7]
State 3 Respiration (Octanoate-mediated)Isolated Rat Liver Mitochondria0.5 mM Benzoate29% Inhibition[7]
State 3 and State 4 RespirationRat Liver MitochondriaOctanoateIncreased[8]
Serum GlucoseRabbitsContinuous Infusion (0.2 M)Significant Decrease within 15 mins[9]
Hepatic Glycogen (B147801)RabbitsContinuous Infusion (0.2 M)Reduced by 50%[9]
Myocardial Citrate ConcentrationInfant Swine HeartECMO + Octanoate InfusionMarkedly Higher[1][5]
Myocardial [ATP]/[ADP] RatioInfant Swine HeartECMO + Octanoate InfusionHigher[1][5]
Gene Tissue Effect of Octanoate Supplementation Metabolic Pathway Reference
acc1, scd1, fas, srebp1, dgat1, cebpαLarge Yellow Croaker LiverDown-regulatedLipogenesis[10]
fabp3, fatp, cd36Large Yellow Croaker LiverDown-regulatedFatty Acid Transport[10]
atgl, hsl, lplLarge Yellow Croaker LiverUp-regulatedLipolysis[10]
cpt1, mcadLarge Yellow Croaker LiverUp-regulatedFatty Acid β-oxidation[10]

Signaling Pathways Modulated by Sodium Octanoate

Sodium octanoate influences key signaling pathways that regulate cellular metabolism and growth.

AMPK Signaling Pathway

In skeletal muscle, a diet enriched with octanoic acid has been shown to activate AMP-activated protein kinase (AMPK).[6] Activated AMPK, in turn, phosphorylates and inactivates acetyl-CoA carboxylase (ACC), leading to a decrease in fatty acid synthesis and a promotion of fatty acid oxidation.[6] Furthermore, AMPK activation can trigger mitochondrial biogenesis through the upregulation of PGC-1α.[6]

AMPK_Signaling Octanoate Sodium Octanoate AMPK AMPK Octanoate->AMPK Activates ACC ACC AMPK->ACC Phosphorylates (Inhibits) FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation Promotes PGC1a PGC-1α AMPK->PGC1a Activates FattyAcidSynthesis Fatty Acid Synthesis ACC->FattyAcidSynthesis Inhibits MitochondrialBiogenesis Mitochondrial Biogenesis PGC1a->MitochondrialBiogenesis Promotes

Caption: AMPK signaling pathway activated by sodium octanoate.

Akt-mTOR Signaling Pathway

In HepG2 hepatoma cells, medium-chain fatty acids, including octanoate, have been shown to enhance the basal phosphorylation of Akt and mTOR, key components of the insulin (B600854) signaling pathway.[11] This suggests a potential role for octanoate in modulating insulin sensitivity and cellular growth.

Akt_mTOR_Signaling Octanoate Sodium Octanoate Akt Akt Octanoate->Akt Enhances Basal Phosphorylation mTOR mTOR Akt->mTOR Activates InsulinSignaling Insulin Signaling and Cell Growth mTOR->InsulinSignaling Promotes

Caption: Akt-mTOR signaling pathway modulated by sodium octanoate.

Experimental Protocols

This section outlines methodologies for key experiments cited in this guide.

Measurement of Mitochondrial Respiration

Objective: To assess the effect of sodium octanoate on mitochondrial respiratory function.

Protocol:

  • Isolate mitochondria from the tissue of interest (e.g., liver, muscle) via differential centrifugation.[2]

  • Resuspend the mitochondrial pellet in a suitable respiration buffer.

  • Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption.

  • Add substrates and inhibitors sequentially to assess different respiratory states. For octanoate-driven respiration, add sodium octanoate as the primary substrate, followed by ADP to stimulate state 3 respiration.[2]

  • Record and analyze the oxygen consumption rates to determine parameters such as state 3 and state 4 respiration, respiratory control ratio (RCR), and P/O ratio.

Western Blotting for Signaling Protein Phosphorylation

Objective: To determine the effect of sodium octanoate on the phosphorylation state of key signaling proteins (e.g., AMPK, Akt).

Protocol:

  • Treat cells or tissues with sodium octanoate for the desired time and concentration.

  • Lyse the cells or tissues in a lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6]

  • Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk) for 1 hour at room temperature.[6]

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the protein of interest overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

13C-Labeled Octanoate Breath Test for In Vivo Metabolism

Objective: To assess the in vivo oxidation of octanoate.

Protocol:

  • Subjects fast overnight prior to the test.[12][13]

  • A baseline breath sample is collected.[12]

  • The subject ingests a solution containing a known amount of 13C-labeled sodium octanoate.[12][13]

  • Breath samples are collected at regular intervals over a period of several hours.[12]

  • The ratio of 13CO2 to 12CO2 in the expired air is measured using isotope ratio mass spectrometry.[13][14]

  • The rate of octanoate oxidation is calculated based on the appearance of 13CO2 in the breath.[14]

Role in Drug Development and as a Formulation Excipient

Beyond its direct metabolic effects, sodium octanoate is widely used in the pharmaceutical industry as a stabilizer for protein-based drugs, particularly human serum albumin.[15][16] It protects proteins against thermal stress and aggregation.[16] It is crucial for drug development professionals to consider the metabolic implications of using sodium octanoate as an excipient, as it is not an inert ingredient and can influence the cellular environment.

Conclusion

Sodium octanoate is a dynamic molecule with a profound and complex influence on cellular metabolism. It serves as a readily available energy source that can modulate glycolysis, fuel the TCA cycle, and influence key signaling pathways such as AMPK and Akt-mTOR. Its tissue-specific metabolic effects and its role as a pharmaceutical excipient highlight the importance of a thorough understanding of its biochemical properties. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the metabolic potential of sodium octanoate.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Studies cluster_invivo In Vivo Studies CellCulture Cell Culture / Tissue Homogenate Preparation Treatment Sodium Octanoate Treatment CellCulture->Treatment MitoIsolation Mitochondrial Isolation Treatment->MitoIsolation WesternBlot Western Blotting (Signaling Pathways) Treatment->WesternBlot MetaboliteAssays Metabolite Assays (e.g., Glucose, Lactate) Treatment->MetaboliteAssays Respirometry High-Resolution Respirometry MitoIsolation->Respirometry AnimalModel Animal Model / Human Subject Diet Octanoate-Enriched Diet / Infusion AnimalModel->Diet BreathTest 13C-Octanoate Breath Test Diet->BreathTest TissueHarvest Tissue Harvesting (Liver, Muscle, etc.) Diet->TissueHarvest BiochemicalAnalysis Biochemical Analysis (e.g., Glycogen, Lipids) TissueHarvest->BiochemicalAnalysis

References

A Comprehensive Technical Guide to the Solubility of Sodium Octanoate in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of sodium octanoate (B1194180), a widely used excipient and research chemical, in various common laboratory solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and insights into its biological interactions.

Core Topic: Solubility of Sodium Octanoate

Sodium octanoate (the sodium salt of octanoic acid), also known as sodium caprylate, is a medium-chain fatty acid salt with diverse applications in the pharmaceutical and biotechnology industries. Its functions include use as a protein stabilizer, an antimicrobial agent, an emulsifier, and a penetration enhancer in drug formulations. A thorough understanding of its solubility in different solvent systems is critical for its effective application in research and product development.

Qualitative Solubility Overview

Sodium octanoate exhibits a range of solubilities depending on the polarity of the solvent. Generally, it is:

  • Highly soluble in polar protic solvents like water.

  • Soluble in polar aprotic solvents like glacial acetic acid.

  • Slightly soluble in alcohols such as ethanol (B145695) and methanol.

  • Almost insoluble in non-polar solvents like acetone.

The solubility of sodium octanoate in aqueous solutions is also known to increase with temperature.

Quantitative Solubility Data
SolventTemperature (°C)Solubility ( g/100 mL)Observations
WaterNot Specified5.0Soluble
Water20~10Based on a reported pH of 8.0-10.5 for a 100 g/L solution, indicating significant dissolution.
EthanolNot SpecifiedSlightly Soluble-
MethanolNot SpecifiedSlightly Soluble-
Glacial Acetic AcidNot SpecifiedSoluble-
AcetoneNot SpecifiedAlmost Insoluble-

Note: The lack of precise, publicly available quantitative data highlights a gap in the existing chemical literature and presents an opportunity for further research.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure. The following section outlines a detailed methodology for determining the solubility of sodium octanoate in a given solvent, based on the widely accepted shake-flask method.

Principle of the Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility. It involves saturating a solvent with a solute by agitation until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Equipment
  • Sodium Octanoate (high purity)

  • Selected Laboratory Solvent (e.g., Water, Ethanol, Methanol)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC, GC, or a validated titration method)

Detailed Methodology
  • Preparation of Supersaturated Solution:

    • Add an excess amount of sodium octanoate to a known volume of the solvent in a sealed container (e.g., a screw-cap flask or vial). The excess solid should be clearly visible.

    • Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

  • Equilibration:

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration, especially for a surfactant-like molecule.

    • Periodically, cease agitation and allow the solid to settle. Take a small aliquot of the supernatant for analysis. Equilibrium is considered reached when consecutive measurements of the solute concentration are consistent (e.g., within ± 5%).

  • Sample Preparation for Analysis:

    • After equilibration, allow the solid to settle completely.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • To remove any undissolved microparticles, centrifuge the withdrawn sample at a high speed (e.g., 10,000 rpm for 15 minutes).

    • Filter the centrifuged supernatant through a syringe filter (0.45 µm) that is compatible with the solvent. This step is crucial to prevent undissolved solid from affecting the concentration measurement.

  • Quantification of Dissolved Sodium Octanoate:

    • The concentration of sodium octanoate in the clear, filtered supernatant can be determined using a validated analytical method.

    • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a common and reliable technique.[1][2][3]

      • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small amount of acid like phosphoric or formic acid to ensure the octanoate is in its acidic form for better retention).[1]

      • Detection: UV detector at a low wavelength (e.g., 214 nm).[2]

      • Quantification: Create a standard curve using known concentrations of sodium octanoate to determine the concentration of the unknown sample.

    • Gas Chromatography (GC): This method typically requires derivatization of the octanoic acid to a more volatile form. While more complex, it offers high sensitivity.

    • Thin-Layer Chromatography (TLC): TLC can be used for a semi-quantitative estimation of solubility by comparing the spot size and intensity of the sample to that of known standards.[4][5][6]

  • Data Reporting:

    • Express the solubility in standard units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).

Visualization of Relevant Biological Pathways

Sodium octanoate, as a medium-chain fatty acid, is not just an excipient but also a biologically active molecule that can influence cellular signaling pathways. Recent research has highlighted its role in modulating key metabolic and growth pathways.

Sodium Octanoate and the AMPK Signaling Pathway

Sodium octanoate has been shown to regulate the AMP-activated protein kinase (AMPK) signaling pathway.[7][8] AMPK is a central regulator of cellular energy homeostasis. Its activation promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. The following diagram illustrates the general workflow for investigating the effect of sodium octanoate on this pathway.

AMPK_Signaling_Workflow cluster_experiment Experimental Setup cluster_analysis Analysis of AMPK Pathway Cells Cell Culture (e.g., Hepatocytes, Intestinal Cells) Treatment Treatment with Sodium Octanoate Cells->Treatment Control Vehicle Control Cells->Control Lysates Cell Lysis and Protein Extraction Treatment->Lysates Control->Lysates WesternBlot Western Blot for p-AMPK and total AMPK Lysates->WesternBlot Downstream Analysis of Downstream Targets (e.g., ACC, SREBP-1c) WesternBlot->Downstream Interpretation Interpretation of Results Downstream->Interpretation

Workflow for studying the effect of sodium octanoate on the AMPK signaling pathway.
Sodium Octanoate and the Akt-mTOR Signaling Pathway

The Akt-mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Sodium octanoate can also influence this pathway. The diagram below illustrates the logical relationship of key components in this pathway that can be affected by external stimuli like sodium octanoate.

Akt_mTOR_Pathway Sodium_Octanoate Sodium Octanoate PI3K PI3K Sodium_Octanoate->PI3K modulates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis PTEN PTEN PTEN->PI3K inhibits

Simplified diagram of the Akt-mTOR signaling pathway modulated by sodium octanoate.

Conclusion

This technical guide provides a foundational understanding of the solubility of sodium octanoate in common laboratory solvents. While qualitative data is readily available, there is a clear need for more comprehensive quantitative studies to aid researchers and formulation scientists. The provided experimental protocol for solubility determination offers a robust starting point for such investigations. Furthermore, the elucidation of sodium octanoate's interaction with key cellular signaling pathways like AMPK and Akt-mTOR opens up new avenues for research into its biological effects and potential therapeutic applications.

References

sodium octanoate safety and handling precautions in the lab

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safe Handling of Sodium Octanoate (B1194180) in the Laboratory

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for all laboratory reagents is paramount. This guide provides a detailed overview of the safe handling of sodium octanoate, a compound widely utilized in various industrial and pharmaceutical applications.

Chemical and Physical Properties

Sodium octanoate, also known as sodium caprylate, is the sodium salt of octanoic acid. It is a white to off-white crystalline powder.[1][2] Key physical and chemical properties are summarized in the table below for easy reference.

PropertyValue
Synonyms Sodium caprylate, Octanoic acid sodium salt[1][3]
CAS Number 1984-06-1[4]
Molecular Formula C₈H₁₅NaO₂[4]
Molecular Weight 166.19 g/mol [4]
Appearance White to off-white crystalline powder[1]
Melting Point Approximately 225 °C / 437 °F[5]
Solubility Soluble in water[1]
pH 8.0 - 10.5 (in aqueous solution)[1][5]
Stability Stable under normal conditions[2]

Hazard Identification and Toxicology

Sodium octanoate is classified as a hazardous substance, primarily causing skin and eye irritation.[2][3]

GHS Hazard Statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • May cause respiratory irritation.[2]

Toxicological Data:

ParameterValueSpecies
LD50 (Oral) > 2000 mg/kgRabbit[1][4]

Occupational Exposure Limits: No specific Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV) have been established for sodium octanoate by major regulatory bodies.[3][6][7] It is recommended to handle the substance in a well-ventilated area to minimize potential exposure.[3]

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to ensure laboratory safety.

Handling:

  • Handle in a well-ventilated place.[3]

  • Wear suitable protective clothing, including gloves and eye/face protection.[3]

  • Avoid contact with skin and eyes.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a tightly closed container.[2]

  • Keep in a dry, cool, and well-ventilated place.[2]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling sodium octanoate:

  • Eye/Face Protection: Wear tightly fitting safety goggles or safety glasses with side-shields.[3]

  • Skin Protection: Wear protective gloves and a lab coat.[3]

  • Respiratory Protection: If dust is generated and ventilation is inadequate, a NIOSH-approved respirator for dusts should be used.[6]

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[6]

  • After Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[2]

Accidental Release Measures

In case of a spill, follow these procedures:

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation.[2]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

  • Methods for Cleaning Up: Sweep up the spilled material and shovel it into a suitable container for disposal.[2]

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2]

  • Specific Hazards: Fine dust dispersed in air may ignite.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2]

Disposal Considerations

Dispose of sodium octanoate and its containers in accordance with local, regional, and national regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration.[4]

Experimental Protocols: Spill Cleanup Procedure

  • Evacuate and Secure the Area: Immediately alert others in the vicinity of the spill. Restrict access to the area.

  • Don Appropriate PPE: At a minimum, wear safety goggles, gloves, and a lab coat. If the spill is large or in a poorly ventilated area, respiratory protection may be necessary.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For solutions, use an inert absorbent material to contain the spill.

  • Clean the Area: Once the bulk of the material is collected, decontaminate the spill area with soap and water.

  • Dispose of Waste: Place all contaminated materials, including PPE, into a sealed, labeled container for hazardous waste disposal.

Diagrams

Spill_Response_Workflow cluster_spill Sodium Octanoate Spill Occurs cluster_actions Immediate Actions cluster_cleanup Cleanup Procedure cluster_final Final Steps Spill Spill Detected Evacuate Evacuate Area & Alert Others Spill->Evacuate Don_PPE Don Appropriate PPE Evacuate->Don_PPE Contain Contain Spill (Sweep or Absorb) Don_PPE->Contain Clean Decontaminate Area with Soap & Water Contain->Clean Dispose Dispose of Waste in Labeled Container Clean->Dispose Report Report Incident Dispose->Report

Caption: Workflow for handling a sodium octanoate spill.

First_Aid_Response cluster_exposure Exposure Type cluster_actions First Aid Action Inhalation Inhalation Move_Fresh_Air Move to Fresh Air Seek Medical Attention Inhalation->Move_Fresh_Air Skin_Contact Skin Contact Wash_Soap_Water Wash with Soap & Water Seek Medical Attention if Irritation Persists Skin_Contact->Wash_Soap_Water Eye_Contact Eye Contact Rinse_Eyes Rinse with Water for 15 min Remove Contacts Seek Medical Attention Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse Mouth Do NOT Induce Vomiting Seek Medical Attention Ingestion->Rinse_Mouth

Caption: First aid response for sodium octanoate exposure.

References

The Impact of Sodium Octanoate on Cellular Homeostasis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium octanoate (B1194180), the sodium salt of the medium-chain fatty acid octanoic acid, is a compound of increasing interest in biomedical research. Its diverse biological activities, ranging from modulation of cellular metabolism and signaling to influencing cell viability and immune responses, have positioned it as a molecule with potential therapeutic and biotechnological applications. This technical guide provides a comprehensive overview of the biological effects of sodium octanoate on various cell cultures, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular pathways.

I. Cellular Effects of Sodium Octanoate: A Quantitative Overview

The cellular response to sodium octanoate is highly dependent on the cell type and the concentration administered. The following tables summarize the key quantitative findings from various studies.

Table 1: Effects of Sodium Octanoate on Cell Viability and Proliferation

Cell LineConcentrationIncubation TimeEffectReference
Bovine Mammary Epithelial Cells (bMECs)0.25 - 2 mM24 hNo significant effect on cell viability.[1][2]
HepG2 (Hepatoma Cells)0.1 - 0.5 mM24 hNo alteration in cell viability.[3]
Human Colorectal, Skin, and Breast Cancer CellsVarious concentrations48 hReduced cancer cell viability by 70% to 90%.[4]
Normal Colon CellsVarious concentrations48 hMinimal inhibitory effect on growth.[5]
SK-N-AS (Neuronal Cells)115 mM7 daysSignificant decrease in cell viability (49.6% of control).[6]
SH-SY5Y (Neuronal Cells)90 mM7 daysSignificant decrease in cell viability (22% of control).[6]

Table 2: Modulation of Gene and Protein Expression by Sodium Octanoate

Cell LineConcentrationTarget Gene/ProteinEffectReference
Chicken HepatocytesNot specifiedApolipoprotein B (apoB) mRNADecreased expression.[7]
Bovine Mammary Epithelial Cells (bMECs)1 mMIL-8, RANTES mRNAUpregulated expression.[8][9]
Bovine Mammary Epithelial Cells (bMECs)1 mMIL-1βIncreased secretion.[8][9]
Bovine Mammary Epithelial Cells (bMECs)0.25 mMα5β1 integrinIncreased membrane abundance.[8]
HepG2 (Hepatoma Cells)Not specifiedCPT1AInduced expression independently of PPARα.[3]
Cancer Cell LinesVarious concentrationsCell cycle regulatory genesDownregulated expression.[4]
Cancer Cell LinesVarious concentrationsApoptosis-related genesUpregulated expression.[4]

Table 3: Metabolic and Signaling Effects of Sodium Octanoate

Cell LineConcentrationEffectPathway/MechanismReference
Chicken HepatocytesNot specifiedReduced VLDL secretionDecreased synthesis of apolipoprotein B.[7]
Bovine Mammary Epithelial Cells (bMECs)1 mMActivation of innate immune responseTLR2/P38/JNK/ERK1/2 pathway.[8][9][10]
HepG2 (Hepatoma Cells)Not specifiedPromoted basal and insulin-induced phosphorylationAkt-mTOR axis.[3]
Bovine Mammary Epithelial Cells (bMECs)1 - 10 mMStimulated triacylglycerol (TAG) accumulationIncreased CD36 mRNA expression.[11]

II. Key Signaling Pathways Modulated by Sodium Octanoate

Sodium octanoate exerts its effects by modulating specific intracellular signaling cascades. The following diagrams illustrate two of the well-characterized pathways.

Sodium_Octanoate_TLR2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Sodium Octanoate Sodium Octanoate TLR2 TLR2 Sodium Octanoate->TLR2 p38 p38 TLR2->p38 JNK JNK TLR2->JNK ERK1_2 ERK1_2 TLR2->ERK1_2 Transcription_Factors Transcription_Factors p38->Transcription_Factors JNK->Transcription_Factors ERK1_2->Transcription_Factors Immune_Response_Genes Immune_Response_Genes Transcription_Factors->Immune_Response_Genes Gene Expression

Sodium octanoate-induced TLR2 signaling pathway.[8][9][10]

Sodium_Octanoate_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Sodium Octanoate Sodium Octanoate Akt Akt (Phosphorylation) Sodium Octanoate->Akt Promotes mTOR mTOR (Phosphorylation) Akt->mTOR Lipid_Metabolism Lipid_Metabolism mTOR->Lipid_Metabolism Regulates

Sodium octanoate modulation of the Akt-mTOR pathway.[3]

III. Experimental Protocols

Detailed and reproducible experimental design is paramount in cell culture studies. The following sections outline standardized protocols for investigating the effects of sodium octanoate.

A. Cell Culture and Sodium Octanoate Treatment
  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that ensures they are in the exponential growth phase at the time of treatment. For example, HepG2 cells can be seeded at 5.2 × 10⁴ cells/cm².[3]

  • Cell Culture Conditions: Maintain cells in a suitable culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of Sodium Octanoate Solution: Prepare a stock solution of sodium octanoate in a suitable solvent (e.g., sterile 150 mM NaCl).[3] For fatty acid treatments, it is often necessary to complex them with fatty acid-free bovine serum albumin (BSA) to enhance solubility and cellular uptake.[3][7]

  • Treatment: Once cells reach the desired confluency (e.g., 80%), replace the culture medium with fresh medium containing the desired concentrations of sodium octanoate.[3] Include a vehicle control (medium with BSA but without sodium octanoate) in all experiments.

B. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate Incubate (24h) Start->Incubate Treat Treat with Sodium Octanoate Incubate->Treat Incubate_Treatment Incubate (e.g., 24-48h) Treat->Incubate_Treatment Add_MTT Add MTT reagent (1.2 mM) Incubate_Treatment->Add_MTT Incubate_MTT Incubate (3h at 37°C) Add_MTT->Incubate_MTT Add_Lysis_Solution Add Lysis Solution (10% SDS, 0.01 M HCl) Incubate_MTT->Add_Lysis_Solution Incubate_Lysis Incubate (4h at 37°C) Add_Lysis_Solution->Incubate_Lysis Measure_Absorbance Measure Absorbance at 570 nm Incubate_Lysis->Measure_Absorbance

Workflow for a typical MTT cell viability assay.[3]
C. Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

RT-qPCR is a sensitive technique to measure the expression levels of specific genes.

  • RNA Extraction: Following treatment with sodium octanoate, lyse the cells and extract total RNA using a suitable method, such as the Trizol reagent.[3]

  • cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[12]

  • qPCR Reaction: Perform the qPCR reaction using a qPCR instrument, specific primers for the gene of interest, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.[12]

  • Data Analysis: Analyze the amplification data to determine the relative expression of the target gene, often normalized to a housekeeping gene (e.g., GAPDH), using the 2-ΔΔCT method.[12]

IV. Conclusion

Sodium octanoate exhibits a wide array of biological effects on cultured cells, influencing fundamental processes such as cell viability, gene expression, and intracellular signaling. Its concentration- and cell-type-dependent actions underscore the importance of meticulous experimental design and data interpretation. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the multifaceted roles of sodium octanoate in cellular physiology and pathology. Further investigation into its mechanisms of action will undoubtedly unveil new opportunities for its application in various fields of biomedical science.

References

An In-depth Technical Guide to Sodium Octanoate: Properties, Applications, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium octanoate (B1194180), the sodium salt of octanoic acid, is a medium-chain fatty acid salt with diverse applications in the biopharmaceutical and research sectors. This technical guide provides a comprehensive overview of its fundamental physicochemical properties, with a focus on its role as a protein stabilizer, particularly for human serum albumin (HSA). Detailed experimental methodologies for assessing protein stabilization are provided, alongside an exploration of its interactions with key cellular signaling pathways. This document aims to serve as a valuable resource for professionals in drug development and cellular biology, offering both foundational knowledge and practical experimental insights.

Physicochemical Properties of Sodium Octanoate

Sodium octanoate is a well-characterized compound with established physical and chemical properties critical for its application in various scientific contexts.

PropertyValueReference
CAS Number 1984-06-1[1][2]
Molecular Weight 166.19 g/mol [1][3][4]
Molecular Formula C₈H₁₅NaO₂[3][4]
Appearance White to off-white powder[5]
Synonyms Sodium caprylate, Octanoic acid sodium salt[1][5]

Applications in Biopharmaceutical Formulation: Protein Stabilization

A primary application of sodium octanoate in the pharmaceutical industry is its use as a stabilizer for proteins, most notably human serum albumin (HSA), during processes like pasteurization which involves heating to 60°C for 10 hours to inactivate viruses.[1][3][6] Sodium octanoate binds to hydrophobic cavities within HSA, thereby increasing its thermal stability and preventing aggregation.[4]

Mechanism of HSA Stabilization

X-ray crystallography studies have revealed that sodium octanoate binds to specific sites on HSA, primarily within drug sites 1 and 2.[4] By occupying these hydrophobic pockets, it enhances the conformational stability of the protein, making it more resistant to heat-induced denaturation and aggregation.[4] This stabilizing effect is crucial for maintaining the therapeutic efficacy of albumin preparations.

Experimental Assessment of Protein Stabilization

The efficacy of sodium octanoate as a protein stabilizer can be quantitatively and qualitatively assessed using various biophysical techniques. Below are detailed protocols for two common methods.

Native-PAGE is employed to analyze the aggregation state of proteins in their native, non-denatured form. This method can effectively visualize the protective effect of sodium octanoate against heat-induced protein aggregation.

Objective: To qualitatively assess the effect of sodium octanoate on preventing heat-induced aggregation of a protein (e.g., HSA).

Materials:

  • Protein solution (e.g., 1 mg/mL Human Serum Albumin in phosphate-buffered saline, pH 7.4)

  • Sodium octanoate solution (e.g., 100 mM in deionized water)

  • Native-PAGE running buffer (e.g., Tris-Glycine buffer, pH 8.3)

  • Sample loading buffer (non-denaturing, containing glycerol (B35011) and a tracking dye like bromophenol blue)

  • Polyacrylamide gels (e.g., 4-12% Tris-Glycine gels)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution (e.g., methanol, acetic acid, and water mixture)

  • Heating block or water bath

  • Electrophoresis apparatus and power supply

Procedure:

  • Sample Preparation:

    • Prepare protein samples with and without sodium octanoate at various molar ratios. A typical starting point is a 1:10 molar ratio of protein to sodium octanoate.

    • Prepare a control sample of the protein without sodium octanoate.

    • Incubate the samples at a stress-inducing temperature (e.g., 65°C) for a specified time (e.g., 30 minutes). A non-heated control for each sample should also be prepared.

  • Gel Electrophoresis:

    • Mix the heat-treated and control samples with the non-denaturing sample loading buffer. Do not heat the samples before loading.

    • Load the samples onto the native polyacrylamide gel.

    • Run the electrophoresis at a constant voltage (e.g., 120 V) until the dye front reaches the bottom of the gel. It is advisable to run the gel in a cold room or with a cooling system to prevent heat generation that could affect the protein's native state.

  • Visualization:

    • After electrophoresis, stain the gel with Coomassie Brilliant Blue for approximately 1 hour.

    • Destain the gel until the protein bands are clearly visible against a clear background.

    • Analyze the gel for the presence of high molecular weight aggregates. A reduction in the intensity of aggregate bands in the presence of sodium octanoate indicates its stabilizing effect.

DSC is a powerful technique to quantify the thermal stability of a protein by measuring the heat required to denature it as the temperature is increased. The midpoint of the thermal transition (Tm) is a key indicator of protein stability.

Objective: To determine the effect of sodium octanoate on the thermal stability (Tm) of a protein.

Materials:

  • Protein solution (e.g., 1-2 mg/mL in a suitable buffer like PBS, pH 7.4)

  • Sodium octanoate solution

  • Dialysis buffer (same as the protein buffer)

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare protein samples with and without the desired concentration of sodium octanoate.

    • Thoroughly dialyze all samples against the same buffer to ensure matched buffer conditions for the sample and reference cells of the calorimeter.

    • Degas the samples and the buffer immediately before the experiment to prevent bubble formation.

  • DSC Measurement:

    • Load the protein sample into the sample cell and the matched dialysis buffer into the reference cell of the calorimeter.

    • Set the experimental parameters: typically, a temperature scan from 20°C to 100°C at a scan rate of 1°C/minute.

    • Perform a baseline scan with buffer in both cells to ensure proper instrument performance.

    • Run the thermal scan for each protein sample.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample thermogram.

    • Fit the resulting data to a suitable model (e.g., a two-state unfolding model) to determine the melting temperature (Tm), which is the peak of the endothermic transition.

    • An increase in the Tm of the protein in the presence of sodium octanoate indicates enhanced thermal stability.

Interaction with Cellular Signaling Pathways

Beyond its role in formulation, sodium octanoate can influence cellular behavior by modulating key signaling pathways. Understanding these interactions is crucial for its application in cell-based research and potential therapeutic development.

The Akt-mTOR Signaling Pathway

The Akt-mTOR pathway is a central regulator of cell growth, proliferation, and survival. Some studies suggest that medium-chain fatty acids like octanoate can influence this pathway. The precise mechanism of how sodium octanoate may initiate this cascade is still under investigation, but it is hypothesized to involve changes in the cellular metabolic state or direct/indirect interactions with upstream regulators of Akt.

Akt_mTOR_Pathway sodium_octanoate Sodium Octanoate upstream_regulators Upstream Regulators (e.g., Receptor Tyrosine Kinases) sodium_octanoate->upstream_regulators Modulates PI3K PI3K upstream_regulators->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates cell_growth Cell Growth & Proliferation mTORC1->cell_growth protein_synthesis Protein Synthesis mTORC1->protein_synthesis

Caption: The Akt-mTOR signaling pathway and the potential influence of sodium octanoate.

The MAPK/NF-κB Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are critical in regulating inflammation, cell survival, and immune responses. Some evidence suggests that medium-chain fatty acids can modulate these pathways, although the direct interactions of sodium octanoate are not fully elucidated. The activation can be triggered by various cellular stresses and receptor-ligand interactions.

MAPK_NFkB_Pathway cluster_nucleus sodium_octanoate Sodium Octanoate cell_stress Cellular Stress / Receptor Interaction sodium_octanoate->cell_stress Induces MAPK_cascade MAPK Cascade (e.g., p38, JNK, ERK) cell_stress->MAPK_cascade IKK IKK Complex cell_stress->IKK NFkB NF-κB MAPK_cascade->NFkB activates IkB IκB IKK->IkB phosphorylates IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to gene_expression Gene Expression (Inflammation, Survival) nucleus->gene_expression regulates

Caption: Overview of the MAPK/NF-κB signaling pathway and its potential modulation by sodium octanoate.

Experimental Workflow for Investigating Cellular Effects

To study the impact of sodium octanoate on cellular processes, a structured experimental workflow is essential.

Experimental_Workflow cell_culture Cell Culture (e.g., HepG2, Macrophages) treatment Treatment with Sodium Octanoate cell_culture->treatment cell_viability Cell Viability Assay (e.g., MTT, LDH) treatment->cell_viability western_blot Western Blot Analysis (p-Akt, p-NF-κB) treatment->western_blot gene_expression Gene Expression Analysis (e.g., qPCR for cytokines) treatment->gene_expression data_analysis Data Analysis and Interpretation cell_viability->data_analysis western_blot->data_analysis gene_expression->data_analysis

Caption: A typical experimental workflow to assess the cellular effects of sodium octanoate.

Conclusion

Sodium octanoate is a multifaceted compound with significant utility in the biopharmaceutical industry as a protein stabilizer. Its well-defined physicochemical properties and mechanism of action in preventing protein aggregation make it an indispensable excipient. Furthermore, its emerging role as a modulator of key cellular signaling pathways, such as the Akt-mTOR and MAPK/NF-κB pathways, opens new avenues for its application in cell biology research and potentially in therapeutic contexts. The detailed experimental protocols provided in this guide offer a practical framework for researchers to investigate and harness the properties of sodium octanoate in their respective fields. Further research into its precise molecular interactions within cellular systems will undoubtedly continue to expand its scientific and clinical relevance.

References

An In-depth Technical Guide to the Natural Sources and Derivatives of Octanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoic acid, a saturated fatty acid with an eight-carbon backbone (C8:0), is a molecule of significant interest in various scientific disciplines, including nutrition, pharmacology, and industrial chemistry. Also known as caprylic acid, it is a medium-chain fatty acid (MCFA) that occurs naturally in a variety of plant and animal sources. Its unique physicochemical properties and biological activities have led to the exploration and development of numerous derivatives with diverse applications, particularly in the pharmaceutical and food industries. This technical guide provides a comprehensive overview of the natural sources of octanoic acid, its key derivatives, detailed experimental protocols for its analysis and synthesis, and its role in cellular signaling pathways.

Natural Sources of Octanoic Acid

Octanoic acid is found in esterified form as triglycerides in various natural fats and oils. The concentration of octanoic acid can vary depending on the source and processing methods.

Quantitative Presence of Octanoic Acid in Natural Sources
Natural SourceScientific NameTypical Octanoic Acid Content (%)Reference(s)
Coconut OilCocos nucifera4 - 8[1]
Palm Kernel OilElaeis guineensis3 - 5[2]
Goat MilkCapra aegagrus hircus~2.7 (of total fatty acids)[3][4]
Human MilkHomo sapiensMinor constituent[5]
Bovine MilkBos taurusMinor constituent[5]

Key Derivatives of Octanoic Acid

The carboxyl group of octanoic acid allows for the synthesis of a wide array of derivatives, primarily esters and amides, which have found utility in various commercial and research applications.

Properties and Applications of Selected Octanoic Acid Derivatives
DerivativeFormulaMolar Mass ( g/mol )Key PropertiesApplicationsReference(s)
Octyl acetate (B1210297)C₁₀H₂₀O₂172.26Fruity odor (orange-like)Flavoring agent, perfumery, solvent[6][7][8]
Octanoyl chlorideC₈H₁₅ClO162.66Highly reactive acylating agentChemical synthesis intermediate for esters, amides, and other derivatives[9][10][11][12]
Methyl octanoateC₉H₁₈O₂158.24Volatile esterUsed in GC analysis of octanoic acid[13]

Experimental Protocols

Accurate quantification and characterization of octanoic acid and its derivatives are crucial for research and quality control. The following section details common experimental methodologies.

Extraction and Quantification of Octanoic Acid from Natural Sources

1. Lipid Extraction:

  • Principle: Separation of lipids from the sample matrix using organic solvents.

  • Method (Folch Method):

    • Homogenize the sample (e.g., oil, milk) with a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture.

    • Filter the mixture to remove solid residues.

    • Wash the extract with a 0.9% NaCl solution to remove non-lipid contaminants.

    • The lower chloroform phase containing the lipids is collected and the solvent is evaporated under a stream of nitrogen.

2. Saponification and Fatty Acid Methyl Ester (FAME) Derivatization for Gas Chromatography (GC) Analysis:

  • Principle: Triglycerides are hydrolyzed (saponified) to release free fatty acids, which are then esterified to volatile methyl esters for GC analysis.

  • Method (Acid-Catalyzed Methylation):

    • To the extracted lipid sample, add a known amount of internal standard (e.g., heptadecanoic acid).

    • Add 2 mL of 0.5 M methanolic NaOH and heat at 100°C for 5 minutes for saponification.

    • Add 3 mL of 14% boron trifluoride (BF₃) in methanol and heat at 100°C for 5 minutes for esterification.

    • Add 2 mL of hexane (B92381) and 1 mL of saturated NaCl solution, vortex, and centrifuge.

    • The upper hexane layer containing the FAMEs is collected for GC analysis.[14][15][16]

3. Gas Chromatography (GC) Analysis:

  • Principle: Separation of volatile FAMEs based on their boiling points and interaction with the stationary phase of the GC column.

  • Typical GC-FID Conditions:

    • Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 280°C.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 250°C, and hold for 5 min.

    • Carrier Gas: Helium or Nitrogen.

    • Quantification: Based on the peak area relative to the internal standard.[13][14][17][18][19]

Synthesis of Octanoic Acid Derivatives

1. Synthesis of Octyl Acetate (Fischer Esterification):

  • Principle: Reaction of octanoic acid with an alcohol (octanol) in the presence of an acid catalyst to form an ester.

  • Methodology:

    • In a round-bottom flask, combine 1-octanol (B28484) and a slight excess of glacial acetic acid.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 2-3 hours.

    • After cooling, wash the mixture with water and then with a sodium bicarbonate solution to neutralize the excess acid.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and purify by distillation.[6][20][7][8][21]

2. Synthesis of Octanoyl Chloride:

  • Principle: Conversion of the carboxylic acid group of octanoic acid to a more reactive acid chloride using a chlorinating agent.

  • Methodology:

    • In a fume hood, cautiously add thionyl chloride to octanoic acid in a round-bottom flask equipped with a reflux condenser.

    • Gently heat the reaction mixture. The reaction progress can be monitored by the cessation of HCl gas evolution.

    • After the reaction is complete, remove the excess thionyl chloride by distillation.

    • Purify the resulting octanoyl chloride by vacuum distillation.[22][9][10][11]

Signaling Pathways Involving Octanoic Acid

Octanoic acid is not merely an energy source but also participates in crucial cellular signaling processes.

The Ghrelin Acylation Pathway

One of the most significant roles of octanoic acid in signaling is its involvement in the post-translational modification of ghrelin, the "hunger hormone."

Pathway Description:

Ghrelin is a peptide hormone that requires acylation with octanoic acid at its third serine residue to become biologically active (acyl-ghrelin). This acylation is catalyzed by the enzyme ghrelin O-acyltransferase (GOAT). Acyl-ghrelin can then cross the blood-brain barrier and bind to its receptor, the growth hormone secretagogue receptor (GHS-R1a), in the hypothalamus. This binding initiates a signaling cascade that stimulates the release of neuropeptide Y (NPY) and agouti-related protein (AgRP), which are potent orexigenic (appetite-stimulating) neuropeptides. This pathway plays a critical role in regulating appetite, energy homeostasis, and metabolism.[23][24][25][26][27]

Ghrelin_Signaling_Pathway cluster_stomach Stomach Endocrine Cell cluster_blood Bloodstream cluster_brain Hypothalamus Proghrelin Proghrelin Ghrelin Unacylated Ghrelin Proghrelin->Ghrelin Proteolytic Cleavage GOAT Ghrelin O-acyltransferase (GOAT) Ghrelin->GOAT AcylGhrelin Acyl-Ghrelin (Active) AcylGhrelin_blood Acyl-Ghrelin AcylGhrelin->AcylGhrelin_blood Secretion GOAT->AcylGhrelin Acylation OctanoicAcid Octanoic Acid OctanoicAcid->GOAT GHSR1a GHS-R1a Receptor AcylGhrelin_blood->GHSR1a Binding NPY_AgRP_Neuron NPY/AgRP Neuron GHSR1a->NPY_AgRP_Neuron Activation NPY_AgRP NPY & AgRP Release NPY_AgRP_Neuron->NPY_AgRP Appetite Appetite Stimulation NPY_AgRP->Appetite

Caption: Ghrelin acylation and signaling pathway.

Insulin (B600854) Secretion Pathway

Recent studies have indicated that octanoic acid can potentiate glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. The proposed mechanism involves the activation of volume-sensitive anion channels (VSACs) and is dependent on intracellular calcium levels. This suggests a potential role for octanoic acid in modulating glucose homeostasis.[28][29]

Insulin_Secretion_Pathway cluster_pancreas Pancreatic β-cell Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP ATP Metabolism->ATP KATP_channel KATP Channel ATP->KATP_channel Inhibition Depolarization Membrane Depolarization KATP_channel->Depolarization Leads to Ca_channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_channel Activation Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Insulin_vesicles Insulin Vesicles Ca_influx->Insulin_vesicles Triggers Fusion Insulin_secretion Insulin Secretion Insulin_vesicles->Insulin_secretion OctanoicAcid Octanoic Acid VSAC Volume-Sensitive Anion Channel OctanoicAcid->VSAC Activation VSAC->Depolarization Contributes to

Caption: Octanoic acid's role in insulin secretion.

Conclusion

Octanoic acid, derived from common natural sources, serves as a versatile platform for the synthesis of various derivatives with important industrial and pharmaceutical applications. Understanding the quantitative distribution of this fatty acid in nature, mastering the experimental protocols for its analysis and modification, and elucidating its roles in complex biological signaling pathways are essential for advancing research and development in numerous scientific fields. This guide provides a foundational resource for professionals engaged in the study and application of octanoic acid and its derivatives.

References

An In-Depth Technical Guide to the Hydrophobic Properties of Sodium Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium octanoate (B1194180), the sodium salt of octanoic acid, is a medium-chain fatty acid salt with significant hydrophobic properties that underpin its diverse applications in research and pharmaceutical development.[1] Its amphiphilic nature, characterized by a hydrophilic carboxylate head and a hydrophobic eight-carbon tail, drives its self-assembly in aqueous solutions to form micelles.[1] This behavior is central to its function as a surfactant, emulsifier, and, notably, as a permeation enhancer in drug delivery systems.[2][3] Understanding the intricacies of its hydrophobic characteristics is paramount for its effective utilization in formulation science and drug development. This guide provides a comprehensive technical overview of the hydrophobic properties of sodium octanoate, including quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Hydrophobic Properties and Micellization

The defining characteristic of sodium octanoate's hydrophobicity is its propensity to form micelles in aqueous solutions. This self-assembly is an entropy-driven process, largely influenced by the hydrophobic effect, where the hydrocarbon tails aggregate to minimize their contact with water molecules.[4] This phenomenon occurs above a specific concentration known as the Critical Micelle Concentration (CMC).

Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter that dictates the onset of micelle formation. Below the CMC, sodium octanoate exists predominantly as individual monomers. Above the CMC, additional molecules aggregate to form micelles. The CMC of sodium octanoate is influenced by several factors, including temperature and the presence of electrolytes.

Data Presentation: Quantitative Data on Sodium Octanoate Properties

Table 1: Critical Micelle Concentration (CMC) of Sodium Octanoate at Various Temperatures

Temperature (°C)Temperature (K)CMC (mol/kg)
25298.150.3828[5]
30303.150.3721[5]
35308.150.3635[5]
40313.150.3592[5]
45318.150.3589[5]

Note: The CMC of sodium octanoate exhibits a U-shaped behavior with temperature, reaching a minimum before increasing again.[6]

Table 2: Thermodynamic Parameters of Micellization for Sodium Octanoate at 298.15 K (25°C)

ParameterSymbolValueUnit
Gibbs Free Energy of MicellizationΔG°mic-8.7[7]kJ/mol
Enthalpy of MicellizationΔH°mic-1.1[7]kJ/mol
Entropy of MicellizationΔS°mic25.5[7]J/mol·K

Note: The positive entropy change indicates that the micellization process is predominantly entropy-driven.[4]

Table 3: Physicochemical Properties of Sodium Octanoate

PropertyValueSource
Molecular FormulaC₈H₁₅NaO₂[8]
Molecular Weight166.19 g/mol [8]
logP (Octanol-Water Partition Coefficient)2.903 (estimated)[9]
Water Solubility9.666 x 10⁵ mg/L at 25°C (estimated)[9]

Experimental Protocols for Characterizing Hydrophobic Properties

Accurate determination of the CMC is crucial for understanding and applying the hydrophobic properties of sodium octanoate. The following are detailed methodologies for three common experimental techniques.

Determination of CMC by Conductometry

This method is based on the change in the electrical conductivity of the sodium octanoate solution as a function of its concentration. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase slows down due to the formation of less mobile micelles.[10]

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of sodium octanoate (e.g., 0.5 M) in deionized water.

  • Titration Setup: Place a known volume of deionized water (e.g., 50 mL) in a thermostated beaker equipped with a magnetic stirrer and a calibrated conductivity probe.

  • Data Collection:

    • Measure the initial conductivity of the deionized water.

    • Make successive additions of the stock solution (e.g., 0.1 mL increments) to the beaker.

    • Allow the solution to equilibrate for 2-3 minutes after each addition before recording the conductivity.

    • Continue additions well beyond the expected CMC.

  • Data Analysis:

    • Plot the measured conductivity (κ) as a function of the sodium octanoate concentration.

    • The plot will show two linear regions with different slopes.

    • The CMC is determined from the intersection of the two extrapolated linear portions of the graph.[1]

Determination of CMC by Surface Tensiometry

This technique relies on the principle that surfactants lower the surface tension of a solution. The surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.[11]

Experimental Protocol:

  • Solution Preparation: Prepare a series of sodium octanoate solutions of varying concentrations in deionized water, spanning a range below and above the expected CMC.

  • Instrumentation: Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) calibrated at a constant temperature.[12]

  • Measurement:

    • Measure the surface tension of each prepared solution.

    • Ensure the platinum ring or plate is thoroughly cleaned and flamed before each measurement to remove any residual surfactant.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the sodium octanoate concentration (log C).

    • The plot will show a sharp break, and the concentration at this inflection point corresponds to the CMC.[11]

Determination of CMC by Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution, pyrene has a specific emission spectrum. When micelles form, pyrene partitions into the hydrophobic micellar core, leading to a change in its fluorescence properties.[13]

Experimental Protocol:

  • Probe Preparation: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at a concentration of approximately 10⁻⁵ M.

  • Sample Preparation:

    • Prepare a series of sodium octanoate solutions of varying concentrations.

    • Add a small aliquot of the pyrene stock solution to each surfactant solution, ensuring the final pyrene concentration is very low (e.g., 10⁻⁷ M) to avoid excimer formation.

    • Gently mix and allow the solutions to equilibrate.

  • Fluorescence Measurement:

    • Excite the pyrene in each sample at a fixed wavelength (typically around 335 nm).

    • Record the emission spectrum (typically from 350 to 450 nm).

  • Data Analysis:

    • Determine the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) from the emission spectrum.

    • Plot the I₁/I₃ ratio as a function of the sodium octanoate concentration.

    • A significant change in the slope of this plot indicates the formation of micelles, and the concentration at this transition is the CMC.[14]

Visualization of Key Concepts and Workflows

Micelle Formation

The self-assembly of sodium octanoate monomers into a micelle is a dynamic equilibrium process driven by the hydrophobic effect.

Micelle_Formation cluster_monomers Below CMC cluster_micelle Above CMC M1 Micelle Micelle M1->Micelle Self-Assembly M2 M2->Micelle M3 M3->Micelle M4 M4->Micelle M5 M5->Micelle M6 M6->Micelle

Caption: Self-assembly of sodium octanoate monomers into a micelle above the CMC.

Experimental Workflow: CMC Determination by Conductometry

The following diagram illustrates the workflow for determining the Critical Micelle Concentration using the conductometry method.

CMC_Conductometry_Workflow start Start prep_stock Prepare Sodium Octanoate Stock Solution start->prep_stock setup Set up Titration Apparatus (Beaker, Stirrer, Conductivity Probe) prep_stock->setup measure_initial Measure Initial Conductivity of Deionized Water setup->measure_initial titrate Titrate with Stock Solution in Increments measure_initial->titrate record Record Conductivity after Each Addition titrate->record Equilibrate plot Plot Conductivity vs. Concentration titrate->plot Titration Complete record->titrate Continue Titration analyze Determine CMC from the Intersection of Two Linear Fits plot->analyze end End analyze->end Permeation_Enhancement cluster_lumen Intestinal Lumen cluster_epithelium Epithelial Barrier cluster_bloodstream Bloodstream drug Drug Molecule cell1 Epithelial Cell absorption Drug Absorption drug->absorption Increased Permeation so Sodium Octanoate so->cell1 1. Membrane Fluidization tj Tight Junction so->tj 2. Tight Junction Modulation cell2 Epithelial Cell

References

The Pivotal Role of Sodium Octanoate in Prebiotic Reaction Networks: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The emergence of self-replicating systems, a cornerstone of the origin of life, likely occurred within compartmentalized microenvironments. Primitive vesicles composed of simple, prebiotically available amphiphiles are strong candidates for these early protocells. This technical guide delves into the multifaceted role of sodium octanoate (B1194180), a salt of the eight-carbon fatty acid caprylic acid, in the context of prebiotic reaction networks. We explore its capacity for self-assembly into micelles and vesicles, its function in concentrating essential prebiotic monomers, and its potential catalytic activity in the formation of nascent biopolymers. This document provides a synthesis of current understanding, detailed experimental protocols, and quantitative data to serve as a comprehensive resource for researchers investigating the origins of cellular life and for professionals in drug development exploring novel delivery systems.

Introduction: The Significance of Amphiphilic Self-Assembly in Prebiotic Chemistry

The transition from a dilute "prebiotic soup" to organized, functional chemical systems is a fundamental question in origin-of-life research. The spontaneous self-assembly of amphiphilic molecules, such as fatty acids, into closed vesicles is considered a critical step in this process.[1] These primitive compartments, or protocells, could have provided a selectively permeable barrier, encapsulating and concentrating reactants, thereby facilitating the chemical reactions necessary for the emergence of life.[1][2]

Sodium octanoate (also known as sodium caprylate), the sodium salt of octanoic acid, is a plausible prebiotic amphiphile. Its simple structure, an eight-carbon hydrocarbon tail and a carboxylate head group, would have allowed for its formation through various abiotic processes on the early Earth. This guide will explore the specific contributions of sodium octanoate to the formation and function of these protocellular systems.

Physicochemical Properties of Sodium Octanoate

The behavior of sodium octanoate in aqueous solution is governed by its amphiphilic nature. At low concentrations, it exists as individual monomers. However, as the concentration increases, it undergoes self-assembly to form micelles and, under appropriate conditions, vesicles (liposomes).

Critical Micelle Concentration (CMC)

The critical micelle concentration is a key parameter that defines the concentration at which micelle formation becomes significant. For sodium octanoate, the CMC is relatively high compared to longer-chain fatty acids, indicating that a greater concentration is required to drive the formation of aggregates.

ParameterValueConditionsReference
Critical Micelle Concentration (CMC)~300 mMAqueous solution[3]

Table 1: Critical Micelle Concentration of Sodium Octanoate. This table summarizes the concentration at which sodium octanoate monomers begin to form micelles in an aqueous environment.

The Role of Sodium Octanoate in Protocell Formation and Stability

Sodium octanoate vesicles represent a plausible model for prebiotic protocells. Their formation, stability, and interaction with other prebiotic molecules are crucial for their potential role in the origin of life.

Vesicle Self-Assembly

The formation of vesicles from fatty acids like sodium octanoate is a spontaneous process driven by the hydrophobic effect. In an aqueous environment, the hydrophobic tails of the fatty acids aggregate to minimize their contact with water, while the hydrophilic carboxylate head groups remain exposed to the aqueous phase, leading to the formation of a bilayer membrane that encloses an aqueous lumen.

Self_Assembly cluster_monomers Sodium Octanoate Monomers cluster_micelle Micelle cluster_vesicle Vesicle (Protocell) m1 micelle_core Hydrophobic Core m1->micelle_core > CMC m2 m3 m4 m5 m6 m7 m8 vesicle_outer micelle_core->vesicle_outer Further Assembly vesicle_inner Aqueous Lumen

Caption: Self-assembly of sodium octanoate into micelles and vesicles.

Stabilization by Prebiotic Molecules

A significant challenge for the fatty acid protocell model is the instability of these vesicles in the presence of divalent cations like Mg²⁺, which are essential for many prebiotic catalytic processes, including RNA function.[2][4] However, research has shown that various prebiotic molecules, such as amino acids and nucleobases, can bind to and stabilize fatty acid vesicles, making them more resilient to environmental stressors.[2][5] This stabilization is a crucial factor in the viability of fatty acid protocells on the early Earth.

Sodium Octanoate Assemblies as Prebiotic Reaction Centers

Beyond simple compartmentalization, sodium octanoate micelles and vesicles can act as microreactors, concentrating reactants and potentially catalyzing key prebiotic reactions.

Concentration of Prebiotic Monomers

The hydrophobic interior of micelles and the lipid bilayer of vesicles can serve as a partitioning medium for nonpolar or amphiphilic molecules, effectively increasing their local concentration from a dilute aqueous solution. The charged surface of these assemblies can also attract and concentrate oppositely charged molecules. This concentrating effect is believed to be a critical factor in facilitating reactions that would be kinetically unfavorable in a dilute prebiotic soup.

Catalysis of Peptide Bond Formation

While specific quantitative data on the catalytic rate enhancement of peptide bond formation by sodium octanoate is not extensively documented, the principle of micellar catalysis is well-established. The interface of micelles and vesicles provides a unique microenvironment that can facilitate chemical reactions. For peptide synthesis, this environment can:

  • Increase Local Concentrations: By concentrating amino acids at the vesicle surface, the probability of reaction is increased.

  • Favorable Dielectric Constant: The interfacial region has a lower dielectric constant than bulk water, which can favor the dehydration reaction required for peptide bond formation.

  • Orient Reactants: The structured environment of the micelle or vesicle surface can orient the reacting molecules in a way that promotes the desired reaction.

Catalytic RoleMechanismInfluencing Factors
Rate Enhancement Concentration of reactants at the membrane interface.pH, temperature, presence of other solutes.
Reaction Selectivity Favorable orientation of reactants at the bilayer surface.Amino acid side chain properties (hydrophobicity, charge).

Table 2: Qualitative Description of the Catalytic Role of Fatty Acid Assemblies in Prebiotic Peptide Synthesis. This table outlines the mechanisms by which sodium octanoate assemblies can contribute to the formation of peptides.

Peptide_Formation_Catalysis cluster_vesicle Sodium Octanoate Vesicle VesicleSurface Vesicle Surface (Interface) Dipeptide Dipeptide VesicleSurface->Dipeptide Catalysis Water H₂O VesicleSurface->Water Dehydration AminoAcid1 Amino Acid 1 AminoAcid1->VesicleSurface Concentration AminoAcid2 Amino Acid 2 AminoAcid2->VesicleSurface Concentration

Caption: Catalysis of peptide bond formation at the vesicle surface.

Encapsulation of Genetic Polymers

For a protocell to evolve, it must encapsulate a genetic polymer, such as RNA. The efficiency of this encapsulation is a critical parameter. While specific data for sodium octanoate is sparse, studies on similar fatty acids provide insights into the process.

RNA Encapsulation Efficiency

The encapsulation of RNA within fatty acid vesicles is a complex process influenced by factors such as vesicle size, lamellarity, and the presence of other molecules that can affect membrane stability and permeability. The encapsulation efficiency is typically determined by separating the vesicles from the surrounding solution and quantifying the amount of encapsulated RNA.

Fatty Acid SystemEncapsulated MoleculeReported Retention/EncapsulationConditionsReference(s)
Decanoic acid/Dodecanol/Glycerol monodecanoateFAM-labeled ribozyme~70% retention after 3h with 3mM Mg²⁺pH 8.0[6]
Oleic acidFAM-labeled ribozyme83% retention after 3h at 3mM Mg²⁺Not specified[6]
Mixed fatty acid-phospholipidRNAPermeability coefficient up to 3.5 x 10⁻⁶ cm s⁻¹Not specified[7]

Table 3: Representative RNA Retention and Permeability in Fatty Acid Vesicle Systems. This table provides data from studies on fatty acids similar to sodium octanoate, offering an estimate of the potential encapsulation and retention capabilities. It is important to note that these values are highly dependent on the specific experimental conditions.

RNA_Encapsulation Start Sodium Octanoate Film + RNA Solution Hydration Hydration & Agitation Start->Hydration Vesicles Vesicles with Encapsulated & Free RNA Hydration->Vesicles Separation Separation of Free RNA (e.g., Size Exclusion Chromatography) Vesicles->Separation Final Vesicles with Encapsulated RNA Separation->Final Quantification Quantification of Encapsulated RNA (e.g., RiboGreen Assay) Final->Quantification

Caption: Experimental workflow for RNA encapsulation in vesicles.

Experimental Protocols

The following protocols are adapted from established methods for the preparation and characterization of fatty acid vesicles and can be applied to sodium octanoate.

Protocol for Sodium Octanoate Vesicle Formation (Thin-Film Hydration and Extrusion)
  • Preparation of Sodium Octanoate Solution: Dissolve sodium octanoate in chloroform (B151607) or a chloroform:methanol (2:1 v/v) mixture to a concentration of 10-20 mg/mL.

  • Thin Film Formation: In a round-bottom flask, evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., 200 mM bicine, pH 8.5) by vortexing or gentle agitation. The temperature should be maintained above the phase transition temperature of the lipid. This process results in the formation of large, multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm). Pass the suspension through the extruder 11-21 times to ensure a homogenous population of large unilamellar vesicles (LUVs).

Protocol for Determining RNA Encapsulation Efficiency
  • Vesicle Preparation with RNA: Prepare sodium octanoate vesicles as described in Protocol 6.1, but use an RNA solution in the desired buffer for the hydration step.

  • Removal of Unencapsulated RNA: Separate the vesicles containing encapsulated RNA from the free, unencapsulated RNA in the external solution. This can be achieved by size-exclusion chromatography using a column packed with Sephadex G-50 or by centrifugation.

  • Lysis of Vesicles: Lyse the purified vesicles to release the encapsulated RNA. This is typically done by adding a surfactant, such as Triton X-100, to a final concentration of 0.2-0.5% (v/v).

  • Quantification of RNA: Quantify the amount of released RNA using a fluorescent dye such as RiboGreen. The fluorescence intensity is proportional to the RNA concentration.

  • Calculation of Encapsulation Efficiency: The encapsulation efficiency (EE%) is calculated as: EE% = (Amount of RNA in vesicles / Total initial amount of RNA) x 100

Conclusion and Future Directions

Sodium octanoate and other simple fatty acids represent compelling candidates for the building blocks of the first cellular compartments. Their ability to spontaneously self-assemble into vesicles that can encapsulate and concentrate prebiotic molecules, and potentially catalyze their polymerization, provides a robust framework for the emergence of protocellular life.

While significant progress has been made in understanding the properties of fatty acid vesicles, further research is needed to elucidate the specific catalytic activities of sodium octanoate assemblies in various prebiotic reactions. Quantitative measurements of reaction rate enhancements and a more precise determination of encapsulation efficiencies for a range of prebiotic molecules will be crucial for refining our models of early life. Furthermore, exploring the dynamic processes of vesicle growth and division in sodium octanoate systems will provide deeper insights into the potential for a self-replicating protocellular cycle. The principles gleaned from these studies not only illuminate our planet's biological origins but also offer valuable knowledge for the design of novel drug delivery and micro-reaction systems.

References

Methodological & Application

Application Notes and Protocols for the Dissolution of Sodium Octanoate in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium octanoate (B1194180), the sodium salt of octanoic acid, is a versatile medium-chain fatty acid salt with wide-ranging applications in research and industry. It is utilized as a protein stabilizer, particularly for human albumin, an excipient in drug formulations to enhance solubility and bioavailability, a preservative due to its antimicrobial properties, and a surfactant in various chemical and biological applications.[1][2][3] Its amphiphilic nature, possessing both a hydrophilic carboxylate head group and a hydrophobic hydrocarbon tail, drives its self-assembly into micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC).[4] Understanding the precise protocol for its dissolution is critical for ensuring the reproducibility and success of experimental and manufacturing processes.

Physicochemical Properties and Solubility

Sodium octanoate is a white to off-white, waxy or crystalline powder that is highly soluble in water.[1][5] Its solubility is influenced by temperature and pH.[1] The dissolution in water is an exothermic process. The presence of the sodium ion contributes to its high aqueous solubility.[1] In aqueous solutions, sodium octanoate hydrolyzes to a limited extent, resulting in a slightly alkaline pH.[4]

Quantitative Data Summary

The following table summarizes key quantitative parameters for sodium octanoate in aqueous solutions.

ParameterValueConditionsReferences
Solubility in Water 50 mg/mLRoom Temperature[4]
100 mg/mL (requires sonication)Not specified[6]
Critical Micelle Concentration (CMC) ~300 mM[7]
340-351 mM25°C[4]
0.3828 mol·kg⁻¹ (decreases with increasing temperature)298.15 K (25°C)[8]
pH of Solution 8.0 - 10.5100 g/L in water at 20°C[4][5]
Surface Tension 69.8 mN/m1 g/L at 20°C[3][4]
Molecular Weight 166.19 g/mol [4]

Experimental Protocol for Dissolving Sodium Octanoate

This protocol provides a standardized procedure for the preparation of aqueous sodium octanoate solutions.

Materials and Equipment:

  • Sodium octanoate (powder or solid)

  • High-purity deionized or distilled water

  • Analytical balance

  • Spatula

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Volumetric flask (if precise concentration is required)

  • pH meter (optional)

  • Water bath or hot plate with temperature control (optional)

  • Ultrasonic bath (optional, for high concentrations)

  • 0.22 µm sterile filter (for sterile applications)

Procedure:

  • Pre-dissolution Preparation:

    • Ensure all glassware is clean and dry.

    • Bring the sodium octanoate powder and the deionized/distilled water to room temperature.

  • Weighing the Sodium Octanoate:

    • Tare the analytical balance with a clean, dry weigh boat or weighing paper.

    • Carefully weigh the desired amount of sodium octanoate using a spatula.

  • Dissolution:

    • Transfer the weighed sodium octanoate to a beaker or flask of appropriate size.

    • Add a portion (approximately 70-80%) of the final desired volume of deionized/distilled water to the beaker.

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • Begin stirring at a moderate speed. Sodium octanoate is highly soluble in water and should dissolve readily at room temperature.[1]

    • For high concentrations (e.g., 100 mg/mL): If dissolution is slow, gentle heating (e.g., 30-40°C) can be applied using a water bath or hot plate to increase the solubility.[1] Alternatively, an ultrasonic bath can be used to aid dissolution.[6]

    • Continue stirring until the sodium octanoate is completely dissolved and the solution is clear.[9]

  • Final Volume Adjustment and pH Measurement (Optional):

    • If a precise concentration is required, quantitatively transfer the dissolved solution to a volumetric flask.

    • Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask to ensure all the solute is transferred.

    • Add the solvent to the volumetric flask up to the calibration mark.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

    • If necessary, the pH of the solution can be measured using a calibrated pH meter. The expected pH for a 100 g/L solution is between 8.0 and 10.5.[4][5]

  • Sterilization (for biological applications):

    • For applications requiring sterility, the prepared solution should be passed through a 0.22 µm sterile filter into a sterile container.[6]

  • Storage:

    • Store the prepared sodium octanoate solution in a tightly sealed container.

    • For long-term storage, it is recommended to store the solution at -20°C or -80°C to prevent microbial growth and degradation.[6] Stock solutions can be stable for up to 1-2 years at these temperatures.[6] For short-term use, refrigeration at 2-8°C is suitable.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage weigh Weigh Sodium Octanoate add_to_beaker Combine in Beaker weigh->add_to_beaker measure_h2o Measure Deionized Water measure_h2o->add_to_beaker stir Stir with Magnetic Stirrer add_to_beaker->stir optional_heat Optional: Gentle Heating / Sonication stir->optional_heat adjust_volume Adjust to Final Volume stir->adjust_volume optional_heat->stir filter_sterilize Sterile Filter (if required) adjust_volume->filter_sterilize store Store Appropriately filter_sterilize->store logical_relationship cluster_formulation Drug Formulation cluster_delivery Drug Delivery & Action cluster_cellular_response Cellular Response dissolution Successful Dissolution of Sodium Octanoate api_solubilization API Solubilization & Stability dissolution->api_solubilization bioavailability Enhanced Bioavailability of API api_solubilization->bioavailability target_interaction API Interacts with Cellular Target bioavailability->target_interaction signaling_pathway Modulation of Signaling Pathway target_interaction->signaling_pathway cellular_effect Desired Cellular Effect signaling_pathway->cellular_effect

References

Application Notes: Sodium Octanoate as a Modulator of the Innate Immune Response

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium octanoate (B1194180), the sodium salt of octanoic acid (a medium-chain fatty acid), is emerging as a significant tool for studying the complexities of the innate immune response. Initially recognized for its antimicrobial properties, recent research has unveiled its capacity to modulate host immune pathways, making it a valuable agent for researchers in immunology and drug development.[1] This document provides a comprehensive overview of its applications, mechanisms of action, and detailed protocols for its use in immunological studies.

Mechanism of Action

Sodium octanoate exerts a nuanced, concentration-dependent effect on the innate immune system, primarily through the modulation of pattern recognition receptor signaling. Its activities are particularly pronounced in epithelial cells, which form the first line of defense against pathogens.

  • Dual Regulation of Pathogen Internalization: In bovine mammary epithelial cells (bMECs), sodium octanoate demonstrates a dual effect on the internalization of pathogens like Staphylococcus aureus. Low concentrations (0.25-0.5 mM) have been shown to increase bacterial internalization, whereas higher concentrations (1-2 mM) inhibit it.[2] This unique property allows researchers to study the distinct cellular mechanisms governing pathogen entry and clearance.

  • TLR2-Mediated Signaling: The immunomodulatory effects of sodium octanoate are largely mediated through Toll-like receptor 2 (TLR2).[3][4] At higher, inhibitory concentrations (e.g., 1 mM), sodium octanoate upregulates the membrane abundance of TLR2. This engagement of TLR2 initiates downstream signaling cascades that enhance the innate immune response of the cell prior to bacterial invasion.[3][4]

  • Activation of MAPK and NF-κB Pathways: Upon TLR2 activation, sodium octanoate triggers the phosphorylation of key signaling molecules in the mitogen-activated protein kinase (MAPK) pathway, including p38, JNK, and ERK1/2.[3][5] This signaling cascade culminates in the activation of various transcription factors, such as Nuclear Factor-kappa B (NF-κB), which are pivotal in orchestrating the expression of genes related to inflammation and immunity.[3][6][7]

  • Modulation of Cytokine and Antimicrobial Peptide Expression: The activation of these signaling pathways leads to a differential regulation of immune gene expression. Sodium octanoate has been shown to induce the expression of antimicrobial peptides like β-defensins (BNBD4, BNBD10) and LAP, while inhibiting others like BNBD5.[2] It also modulates the expression of pro-inflammatory cytokines and chemokines, such as IL-8 and RANTES, and can have anti-inflammatory effects by reducing the secretion of IL-1β after bacterial challenge.[3][8]

Data Presentation

Table 1: Concentration-Dependent Effects of Sodium Octanoate on S. aureus Internalization in bMECs

Sodium Octanoate (NaO) ConcentrationEffect on S. aureus InternalizationApproximate Percentage ChangeReference
0.25 mMInduction~60% Increase[2]
0.5 mMInduction~60% Increase[2]
1.0 mMInhibition~40% Reduction[2]
2.0 mMInhibition~40% Reduction[2]

Table 2: Modulation of Innate Immune Gene Expression in bMECs by Sodium Octanoate (1 mM) Pre-treatment followed by S. aureus Challenge

GeneBasal Expression (NaO alone)Expression after S. aureus Challenge (with NaO pre-treatment)Reference
BNBD4InducedFurther Induced[2]
LAPInducedInduced[2]
BNBD10InducedIncreased[2]
BNBD5InhibitedInhibited[2]
TNF-αInhibitedInhibited[2]
IL-8UpregulatedIncreased[3]
IL-10Not specifiedIncreased[3]
RANTESUpregulatedNot specified[3]

Mandatory Visualizations

G cluster_0 Sodium Octanoate (1 mM) cluster_1 Cell Membrane cluster_2 Cytoplasmic Signaling Cascade cluster_3 Nuclear Events & Cellular Response NaO Sodium Octanoate (1 mM) TLR2 TLR2 NaO->TLR2 Induces Membrane Abundance MAPK MAPK Activation (p38, JNK, ERK1/2) TLR2->MAPK Activates NFkB Transcription Factor Activation (e.g., AP-1, NFAT-1) MAPK->NFkB Leads to Gene_Expression Gene Expression (IL-8, RANTES, etc.) NFkB->Gene_Expression Induces Immune_Response Enhanced Innate Immune Response Gene_Expression->Immune_Response Internalization Inhibition of S. aureus Internalization Immune_Response->Internalization G start Start bMEC_culture 1. Culture bMECs to ~80% confluence start->bMEC_culture pretreatment 2. Pre-treat cells with Sodium Octanoate (e.g., 0.25 mM or 1 mM) for 24h bMEC_culture->pretreatment challenge 3. Challenge with S. aureus (MOI=100) for 2h pretreatment->challenge gentamicin 4. Add Gentamicin (100 µg/mL) to kill extracellular bacteria (1h) challenge->gentamicin wash 5. Wash cells with PBS gentamicin->wash lysis 6. Lyse bMECs with Triton X-100 wash->lysis plate 7. Plate serial dilutions of lysate on agar (B569324) plates lysis->plate incubate 8. Incubate plates overnight plate->incubate count 9. Count Colony Forming Units (CFU) incubate->count end End count->end G cluster_low Low Concentration (0.25 - 0.5 mM) cluster_high High Concentration (1 - 2 mM) NaO Sodium Octanoate (NaO) low_conc α5β1 Integrin & CD36 pathways involved NaO->low_conc high_conc TLR2 pathway activation NaO->high_conc low_impair Impaired IIR: Decreased MAPK phosphorylation low_conc->low_impair low_result Increased S. aureus Internalization low_impair->low_result high_activate Improved IIR: Increased MAPK phosphorylation high_conc->high_activate high_result Decreased S. aureus Internalization high_activate->high_result

References

Application Notes and Protocols for Sodium Octanoate in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of sodium octanoate (B1194180) as a substrate in various enzymatic assays. Sodium octanoate, the sodium salt of the eight-carbon saturated fatty acid octanoic acid, serves as a key substrate for several enzymes involved in lipid metabolism. Its use in enzymatic assays is crucial for studying enzyme kinetics, screening for inhibitors, and diagnosing metabolic disorders.

These protocols and notes are intended to provide a comprehensive resource for researchers in academia and the pharmaceutical industry.

Lipase (B570770) Activity Assays

Lipases (EC 3.1.1.3) are enzymes that catalyze the hydrolysis of triglycerides into glycerol (B35011) and free fatty acids. While triglycerides like olive oil are the natural substrates, synthetic esters of fatty acids, including those derived from octanoic acid, can be used for more specific and sensitive assays.

Application Notes:

Sodium octanoate itself is not a direct substrate for lipase. However, esters of octanoic acid, such as p-nitrophenyl octanoate (pNPO), are excellent chromogenic substrates for assaying lipase activity. The enzymatic hydrolysis of pNPO releases p-nitrophenol, which is a yellow-colored compound that can be quantified spectrophotometrically. This allows for a continuous and sensitive measurement of lipase activity. Titrimetric methods can also be adapted to measure the release of octanoic acid from a suitable octanoate ester.

Experimental Protocols:

a) Spectrophotometric Assay using p-Nitrophenyl Octanoate (pNPO)

This protocol is adapted from methods using other p-nitrophenyl esters.

Principle: Lipase hydrolyzes the colorless substrate p-nitrophenyl octanoate (pNPO) to p-nitrophenol and octanoic acid. The rate of formation of the yellow-colored p-nitrophenolate ion is monitored by measuring the absorbance at 410 nm.

Materials:

  • Lipase enzyme solution

  • p-Nitrophenyl octanoate (pNPO)

  • 50 mM Tris-HCl buffer, pH 8.0

  • Isopropanol

  • Microplate reader or spectrophotometer

Procedure:

  • Substrate Solution Preparation: Prepare a 10 mM stock solution of pNPO in isopropanol.

  • Reaction Mixture Preparation: In a microplate well or a cuvette, prepare the reaction mixture containing:

    • 900 µL of 50 mM Tris-HCl buffer, pH 8.0

    • 100 µL of the 10 mM pNPO stock solution (final concentration: 1 mM)

  • Enzyme Addition: Add 10-50 µL of the lipase enzyme solution to the reaction mixture to initiate the reaction. The final volume should be consistent across all assays.

  • Measurement: Immediately measure the increase in absorbance at 410 nm at 37°C for 5-10 minutes, taking readings every 30 seconds.

  • Calculation: The rate of the reaction is calculated from the linear portion of the absorbance versus time curve. The molar extinction coefficient of p-nitrophenol at pH 8.0 is 18,000 M⁻¹cm⁻¹.

b) Titrimetric Assay

This is a classic method for determining lipase activity by measuring the release of free fatty acids.

Principle: The lipase-catalyzed hydrolysis of an octanoate ester releases octanoic acid. The liberated acid is then titrated with a standardized solution of sodium hydroxide (B78521) (NaOH) to a specific pH endpoint. The rate of NaOH consumption is proportional to the enzyme activity.

Materials:

  • Lipase enzyme solution

  • Trioctanoin (glyceryl trioctanoate) as substrate

  • 50 mM Tris-HCl buffer, pH 8.0, containing 10 mM CaCl₂

  • 0.1 M Sodium hydroxide (NaOH) solution, standardized

  • pH-stat or autotitrator

Procedure:

  • Substrate Emulsion Preparation: Prepare a 10% (v/v) emulsion of trioctanoin in the Tris-HCl buffer using a sonicator or homogenizer.

  • Assay Setup: In a thermostatted reaction vessel at 37°C, add 10 mL of the substrate emulsion.

  • pH Adjustment: Adjust the pH of the substrate emulsion to 8.0 with the 0.1 M NaOH solution.

  • Enzyme Addition: Initiate the reaction by adding a known amount of the lipase enzyme solution.

  • Titration: Maintain the pH at 8.0 by the controlled addition of 0.1 M NaOH using the pH-stat.

  • Measurement: Record the volume of NaOH added over time. The rate of NaOH consumption during the initial linear phase of the reaction is used to calculate the enzyme activity.

Quantitative Data:

The kinetic parameters for lipases can vary significantly depending on the enzyme source, substrate, and assay conditions. The following table provides an example of kinetic parameters for a lipase with an octanoate substrate.

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)Reference
Candida antarctica Lipase B (CALB)Hexyl octanoateKAc: low, KAl: lowNot specified[1]

Note: The reference indicates high affinity for both the acyl donor (octanoic acid) and the alcohol, but does not provide specific Km and Vmax values.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Assays

Medium-chain acyl-CoA dehydrogenase (MCAD, EC 1.3.8.7) is a key enzyme in the mitochondrial beta-oxidation of medium-chain fatty acids. Sodium octanoate must first be converted to its coenzyme A thioester, octanoyl-CoA, to serve as a substrate for MCAD. Assays for MCAD are critical for the diagnosis of MCAD deficiency, a common inborn error of metabolism.

Application Notes:

MCAD catalyzes the oxidation of octanoyl-CoA to 2-octenoyl-CoA, with the concomitant reduction of FAD to FADH₂. Assay methods typically follow either the formation of the product or the reduction of an electron acceptor. The diagnosis of MCAD deficiency often involves measuring the accumulation of octanoylcarnitine (B1202733) in blood spots from newborns.[2][3] Direct measurement of enzyme activity in lymphocytes or fibroblasts can confirm the diagnosis.[4]

Experimental Protocols:

a) Spectrophotometric Assay using an Artificial Electron Acceptor

Principle: The activity of MCAD can be measured by monitoring the reduction of an artificial electron acceptor, such as ferrocenium (B1229745) hexafluorophosphate (B91526) or dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of octanoyl-CoA.

Materials:

  • Cell or tissue lysate containing MCAD

  • Octanoyl-CoA

  • 50 mM Potassium phosphate (B84403) buffer, pH 7.6

  • Ferrocenium hexafluorophosphate or DCPIP

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing:

    • 950 µL of 50 mM potassium phosphate buffer, pH 7.6

    • 10 µL of 10 mM ferrocenium hexafluorophosphate (final concentration: 100 µM)

  • Substrate Addition: Add 20 µL of 5 mM octanoyl-CoA (final concentration: 100 µM).

  • Enzyme Addition: Initiate the reaction by adding 20 µL of the cell lysate.

  • Measurement: Monitor the decrease in absorbance at 300 nm (for ferrocenium) or 600 nm (for DCPIP) at 37°C.

  • Calculation: The rate of reaction is determined from the linear portion of the absorbance change over time.

b) HPLC-Based Assay for 2-Octenoyl-CoA Formation

This method provides a direct measurement of the enzymatic product.[5]

Principle: The reaction is initiated by adding octanoyl-CoA to the enzyme source. After a defined incubation period, the reaction is stopped, and the product, 2-octenoyl-CoA, is separated and quantified by reverse-phase high-performance liquid chromatography (HPLC) with UV detection.[5]

Materials:

  • Lymphocyte cell lysate

  • Octanoyl-CoA

  • Ferrocenium hexafluorophosphate

  • Perchloric acid

  • HPLC system with a C18 column and UV detector

Procedure:

  • Enzyme Reaction: In a microcentrifuge tube, incubate the crude cell lysate from lymphocytes with n-octanoyl-CoA and ferrocenium hexafluorophosphate.[5]

  • Reaction Termination: After a specific incubation time (e.g., 30 minutes) at 37°C, stop the reaction by adding perchloric acid.

  • Sample Preparation: Centrifuge the sample to pellet the precipitated protein. The supernatant is collected for HPLC analysis.

  • HPLC Analysis: Inject the supernatant onto a C18 reverse-phase column. The separation is typically achieved using a gradient of acetonitrile (B52724) in an aqueous buffer.

  • Detection: Monitor the elution profile at 260 nm. The peak corresponding to 2-octenoyl-CoA is identified by its retention time compared to a standard.

  • Quantification: The amount of 2-octenoyl-CoA produced is quantified by integrating the peak area and comparing it to a standard curve.

Quantitative Data:

Kinetic studies of MCAD often involve sophisticated techniques like stopped-flow spectrophotometry to measure rapid kinetic events.

EnzymeSubstrateKinetic ParameterValueReference
MCADOctanoyl-CoAFast relaxation rate constant (1/τ₁)319.7 ± 33.5 s⁻¹
MCADOctanoyl-CoASlow relaxation rate constant (1/τ₂)28.8 ± 12.5 s⁻¹

These values were obtained from stopped-flow experiments monitoring the reaction of MCAD with octanoyl-CoA.

Acyl-CoA Synthetase Assays

Acyl-CoA synthetases (ACS), also known as fatty acid CoA ligases (EC 6.2.1.3), catalyze the activation of fatty acids to their corresponding acyl-CoA thioesters. This is a crucial step for their subsequent metabolism, including beta-oxidation and lipid synthesis.

Application Notes:

Sodium octanoate is a substrate for medium- and long-chain acyl-CoA synthetases. The reaction involves the conversion of octanoate to octanoyl-CoA in an ATP-dependent manner. Assays for ACS activity can be performed using radiometric, fluorometric, or chromatographic methods. Commercially available kits often provide a convenient and sensitive way to measure ACS activity.[6][7]

Experimental Protocols:

a) Radiometric Assay

This is a highly sensitive method for measuring ACS activity.[8]

Principle: The assay measures the incorporation of a radiolabeled fatty acid, such as [¹⁴C]octanoic acid, into its acyl-CoA derivative. The radiolabeled product is then separated from the unreacted fatty acid and quantified by scintillation counting.

Materials:

  • Cell or tissue homogenates

  • [¹⁴C]Sodium octanoate

  • ATP

  • Coenzyme A (CoA)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer, pH 7.5

  • Scintillation counter and cocktail

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, ATP, CoA, MgCl₂, and the cell homogenate.

  • Initiation: Start the reaction by adding [¹⁴C]sodium octanoate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Termination and Extraction: Stop the reaction and extract the lipids using a suitable organic solvent system (e.g., Dole's reagent). This partitions the unreacted [¹⁴C]octanoate into the organic phase, while the [¹⁴C]octanoyl-CoA remains in the aqueous phase.

  • Quantification: An aliquot of the aqueous phase is mixed with scintillation cocktail, and the radioactivity is measured using a scintillation counter.

b) Fluorometric Assay (Kit-based)

Several commercial kits are available for the fluorometric determination of acyl-CoA synthetase activity.[6][7]

Principle: The production of acyl-CoA is coupled to a series of enzymatic reactions that ultimately generate a fluorescent product. The rate of fluorescence increase is proportional to the ACS activity.

Materials:

  • Acyl-CoA Synthetase Assay Kit (e.g., from Abcam, BioAssay Systems)

  • Cell or tissue lysates

  • Microplate fluorometer

Procedure:

  • Reagent Preparation: Prepare the reagents as described in the kit manual.

  • Sample Preparation: Prepare cell or tissue lysates according to the kit's instructions.

  • Assay Protocol:

    • Add the sample to the wells of a microplate.

    • Add the reaction mixture containing the substrate (a long-chain fatty acid is typically provided, but octanoate can be substituted), ATP, and CoA, along with the coupling enzymes and fluorescent probe.

    • Incubate at the recommended temperature (e.g., 37°C).

  • Measurement: Measure the fluorescence at the specified excitation and emission wavelengths in a kinetic mode for 30-60 minutes.

  • Calculation: Calculate the ACS activity from the rate of fluorescence increase, using a standard curve provided in the kit.

Quantitative Data:

Kinetic parameters for acyl-CoA synthetases with octanoate as a substrate have been reported.

EnzymeSubstrateKm (µM)kcat (s⁻¹)Reference
RevS (an Acyl-CoA Synthetase)Octanoic acid110 ± 200.81 ± 0.06[9]

Visualizations

Signaling Pathway Context

cluster_Extracellular Extracellular Space / Cytosol cluster_Mitochondrion Mitochondrial Matrix Sodium Octanoate Sodium Octanoate Acyl-CoA Synthetase Acyl-CoA Synthetase Sodium Octanoate->Acyl-CoA Synthetase Octanoyl-CoA Octanoyl-CoA 2-Octenoyl-CoA 2-Octenoyl-CoA Octanoyl-CoA->2-Octenoyl-CoA MCAD Beta-Oxidation Cycle Beta-Oxidation Cycle 2-Octenoyl-CoA->Beta-Oxidation Cycle Acetyl-CoA Acetyl-CoA Beta-Oxidation Cycle->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Acyl-CoA Synthetase->Octanoyl-CoA + ATP, CoA cluster_Prep Preparation cluster_Assay Assay cluster_Analysis Data Analysis Prepare pNPO Substrate Prepare pNPO Substrate Mix Substrate and Buffer Mix Substrate and Buffer Prepare pNPO Substrate->Mix Substrate and Buffer Prepare Buffer Prepare Buffer Prepare Buffer->Mix Substrate and Buffer Prepare Enzyme Dilution Prepare Enzyme Dilution Initiate with Enzyme Initiate with Enzyme Prepare Enzyme Dilution->Initiate with Enzyme Mix Substrate and Buffer->Initiate with Enzyme Measure Absorbance at 410 nm Measure Absorbance at 410 nm Initiate with Enzyme->Measure Absorbance at 410 nm Plot Absorbance vs. Time Plot Absorbance vs. Time Measure Absorbance at 410 nm->Plot Absorbance vs. Time Calculate Initial Rate Calculate Initial Rate Plot Absorbance vs. Time->Calculate Initial Rate Determine Enzyme Activity Determine Enzyme Activity Calculate Initial Rate->Determine Enzyme Activity Start Start Incubate Lysate with Octanoyl-CoA Incubate Lysate with Octanoyl-CoA Start->Incubate Lysate with Octanoyl-CoA End End Stop Reaction (e.g., with Acid) Stop Reaction (e.g., with Acid) Incubate Lysate with Octanoyl-CoA->Stop Reaction (e.g., with Acid) Centrifuge to Remove Protein Centrifuge to Remove Protein Stop Reaction (e.g., with Acid)->Centrifuge to Remove Protein Collect Supernatant Collect Supernatant Centrifuge to Remove Protein->Collect Supernatant Inject Supernatant onto HPLC Inject Supernatant onto HPLC Collect Supernatant->Inject Supernatant onto HPLC Separate and Detect 2-Octenoyl-CoA Separate and Detect 2-Octenoyl-CoA Inject Supernatant onto HPLC->Separate and Detect 2-Octenoyl-CoA Quantify Product Quantify Product Separate and Detect 2-Octenoyl-CoA->Quantify Product Quantify Product->End

References

Application Notes and Protocols for the Quantification of Sodium Octanoate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium octanoate (B1194180), the sodium salt of octanoic acid (also known as caprylic acid), is a medium-chain fatty acid with various applications in the pharmaceutical and food industries. It is utilized as a stabilizer in human serum albumin preparations and therapeutic immunoglobulins.[1][2] Furthermore, its role in various physiological and pathological processes necessitates accurate and reliable quantification in biological matrices. These application notes provide detailed protocols for the quantification of sodium octanoate in biological samples, tailored for researchers, scientists, and professionals in drug development. The methodologies covered include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering a range of options based on sensitivity and equipment availability.

Quantitative Data Summary

The following table summarizes the quantitative data from various analytical methods for the determination of sodium octanoate in biological samples. This allows for a direct comparison of their performance characteristics.

MethodAnalyteBiological MatrixDerivatizationLinearity RangeLODLOQPrecision (%CV)Reference
GCSodium Caprylate (Octanoate)Plasma Volume ExpandersPentafluorobenzyl derivatives40-700 µg/mL--< 2%[3]
HPLC-UVOctanoic and Decanoic AcidsPlasma, Brain Homogenatep-Bromophenacyl ester-0.5 mg/L-Inter-assay: 4.1-4.8%, Intra-assay: 3.95-4.7%[4]
GC-MSOctanoateHuman PlasmaIsobutylation--0.43 µM-[5][6]
GCSodium OctanoateHuman Immunoglobulin (10%)-100-300 µg/mL0.010 mg/mL0.033 mg/mLRSD < 5%[7]
HPLC-UVCaprylic AcidTherapeutic Immunoglobulins-400-600 µg/mL13.46 µg/mL44.85 µg/mL-[8]

Experimental Protocols

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is adapted from a method used for the quality control of human serum albumin preparations and therapeutic immunoglobulins.[2][8]

1. Principle

This method involves the separation of octanoic acid from other components in the sample matrix using a reversed-phase C18 column. The sample is first deproteinized, and the supernatant is directly injected into the HPLC system for analysis. Quantification is achieved by UV detection.

2. Materials and Reagents

  • Octanoic Acid Reference Standard

  • Sodium Decanoate (Internal Standard)

  • Methanol (B129727) (HPLC Grade)

  • Water (HPLC Grade)

  • Trifluoroacetic Acid (TFA)

  • Biological Sample (e.g., Serum, Plasma, Immunoglobulin solution)

  • 0.45 µm Syringe Filters

3. Sample Preparation

  • To 2 mL of the biological sample, add a known concentration of the internal standard, sodium decanoate.

  • Add 800 µL of methanol to 200 µL of the sample-internal standard mixture.

  • Vortex the mixture to precipitate the proteins.

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Filter the supernatant through a 0.45 µm syringe filter before injection.

4. HPLC Conditions

  • Column: Nucleosil®-C18 (5 µm, 4.6 x 250 mm)

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Methanol/Water (80:20 v/v)[2]

  • Flow Rate: 0.8 mL/min[2]

  • Injection Volume: 20 µL

  • Detection: UV at 214 nm[2]

  • Column Temperature: Ambient

5. Data Analysis

The concentration of sodium octanoate is calculated using the ratio of the peak area of octanoic acid to the peak area of the internal standard (decanoic acid).[2]

Experimental Workflow for RP-HPLC Analysis

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (2 mL) Add_IS Add Internal Standard (Sodium Decanoate) Sample->Add_IS Deproteinization Add Methanol (800 µL) to 200 µL Sample Add_IS->Deproteinization Vortex Vortex Deproteinization->Vortex Centrifuge Centrifuge Vortex->Centrifuge Filter Filter Supernatant (0.45 µm) Centrifuge->Filter Injection Inject 20 µL Filter->Injection Separation RP-HPLC Separation (C18 Column) Injection->Separation Detection UV Detection (214 nm) Separation->Detection Quantification Peak Area Integration and Quantification Detection->Quantification

Caption: Workflow for RP-HPLC quantification of sodium octanoate.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a validated method for the analysis of octanoate in human plasma.[5][6]

1. Principle

This method involves the derivatization of octanoate directly in the plasma sample to increase its volatility for GC analysis. The derivatized analyte is then separated on a GC column and detected by a mass spectrometer, providing high sensitivity and specificity.

2. Materials and Reagents

  • Human Plasma Sample

  • Acetyl Chloride

  • Isobutanol

  • Internal Standard (e.g., labeled octanoate)

  • GC Vials

3. Sample Preparation and Derivatization

  • In a GC vial, mix 100 µL of the plasma sample with 200 µL of a freshly prepared 3 mol/L solution of acetyl chloride in isobutanol.[6]

  • This reagent is prepared by slowly adding acetyl chloride to isobutanol while stirring; the reagents can be cooled prior to mixing to manage the exothermic reaction.[6]

  • The derivatization occurs directly in this mixture.

4. GC-MS Conditions

  • GC System: Agilent 6890N or equivalent

  • MS System: Agilent 5973 or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injection Mode: Splitless

  • Injector Temperature: 280 °C

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 min, ramp at 20 °C/min to 280°C, and hold for 10 min.[9] (Note: This is a general program; optimization may be required).

  • MS Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Impact (EI, 70 eV)

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification

5. Data Analysis

Quantification is performed by comparing the peak area of the derivatized octanoate to that of the internal standard.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Derivatization Add Acetyl Chloride in Isobutanol (200 µL) Sample->Derivatization Reaction Direct Derivatization in Vial Derivatization->Reaction Injection Inject into GC-MS Reaction->Injection Separation GC Separation (HP-5MS Column) Injection->Separation Detection MS Detection (EI, SIM Mode) Separation->Detection Quantification Peak Area Integration and Quantification Detection->Quantification

Caption: Workflow for GC-MS quantification of sodium octanoate.

Signaling and Logical Relationships

While specific signaling pathways involving sodium octanoate are complex and context-dependent, the analytical process itself follows a clear logical progression. The following diagram illustrates the general logical relationship from sample handling to final result in a bioanalytical workflow.

Logical Workflow for Bioanalytical Quantification

Logical_Workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase Sample_Collection Sample Collection Sample_Handling Handling & Storage Sample_Collection->Sample_Handling Sample_Prep Sample Preparation (e.g., Extraction, Derivatization) Sample_Handling->Sample_Prep Instrumental_Analysis Instrumental Analysis (HPLC or GC-MS) Sample_Prep->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Result_Reporting Result Reporting Data_Processing->Result_Reporting

Caption: General logical workflow for bioanalytical quantification.

References

Application of Sodium Octanoate in Lipidomics Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium octanoate (B1194180), the sodium salt of octanoic acid (a medium-chain fatty acid), is a versatile compound with significant applications in lipidomics research. Its unique physicochemical properties and metabolic roles make it a valuable tool for investigating lipid metabolism, cellular signaling, and the pathobiology of various diseases. In lipidomics, sodium octanoate is utilized as a metabolic probe to study fatty acid oxidation, as a modulator of signaling pathways, and as a standard for the quantification of medium-chain fatty acids. This document provides detailed application notes and experimental protocols for the effective use of sodium octanoate in lipidomics research.

Data Presentation

The following tables summarize quantitative data from a study investigating the effects of sodium octanoate supplementation on the lipid profiles of Hu sheep exposed to cadmium. This data highlights the potential of sodium octanoate to ameliorate lipid metabolism disorders.

Table 1: Effect of Sodium Octanoate on Key Lipid Metabolites in Cadmium-Exposed Hu Sheep Jejunum

Lipid MetaboliteControl Group (Mean ± SD)Cadmium Group (Mean ± SD)Cadmium + Sodium Octanoate Group (Mean ± SD)
PC(16:0/18:1)1.25 ± 0.150.85 ± 0.121.10 ± 0.14#
PE(18:0/20:4)0.98 ± 0.110.65 ± 0.090.88 ± 0.10#
PS(18:0/18:1)1.15 ± 0.130.78 ± 0.111.02 ± 0.12#
PI(16:0/18:2)1.05 ± 0.120.72 ± 0.100.95 ± 0.11#
LPC(16:0)0.85 ± 0.101.25 ± 0.150.95 ± 0.11#
LPE(18:1)0.92 ± 0.111.35 ± 0.161.05 ± 0.12#

*p < 0.05 compared to the Control Group. #p < 0.05 compared to the Cadmium Group. Data is illustrative and based on findings from a study on Hu sheep.[1]

Signaling Pathways

Sodium octanoate has been shown to modulate key signaling pathways involved in lipid metabolism. A significant pathway influenced by sodium octanoate is the AMP-activated protein kinase (AMPK) signaling pathway, which acts as a master regulator of cellular energy homeostasis.[1]

cluster_2 AMPK Signaling Cascade stress Increased AMP/ATP Ratio ampk AMPK Activation stress->ampk Activates octanoate Sodium Octanoate octanoate->ampk Promotes Activation lipolysis Lipolysis & Fatty Acid Oxidation (CPT1, MCAD) ampk->lipolysis Stimulates lipogenesis Lipogenesis & Fatty Acid Synthesis (ACC1, SCD1, FAS, SREBP1) ampk->lipogenesis Inhibits

Figure 1: Sodium Octanoate Modulates the AMPK Signaling Pathway.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples for Lipidomics Analysis

This protocol describes a general method for extracting lipids from biological samples, such as plasma, serum, or cell pellets, which is a crucial first step in any lipidomics workflow.

Materials:

  • Biological sample (e.g., 50 µL plasma, 1x10^6 cells)

  • Methanol (B129727) (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE; HPLC grade)

  • Water (LC-MS grade)

  • Internal standards solution (if applicable)

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Centrifuge (capable of >14,000 x g at 4°C)

  • Nitrogen evaporator

Procedure:

  • Place the biological sample into a 2 mL microcentrifuge tube.

  • If using an internal standard, add the appropriate volume to the sample.

  • Add 225 µL of ice-cold methanol to the sample.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Add 750 µL of MTBE and vortex for 10 seconds.

  • Incubate on a shaker for 10 minutes at 4°C.

  • Add 188 µL of water to induce phase separation.

  • Vortex for 20 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new tube.

  • Dry the organic phase under a gentle stream of nitrogen.

  • The dried lipid extract is now ready for reconstitution in a suitable solvent for LC-MS analysis.

Protocol 2: Fatty Acid Uptake Assay Using Radiolabeled Octanoate

This protocol outlines a method to measure the uptake of octanoate into cultured cells, which can be adapted for high-throughput screening.

Materials:

  • Cultured cells (e.g., adipocytes, hepatocytes)

  • [1-14C]Octanoic acid (radiolabeled)

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)

  • Wash buffer (e.g., ice-cold PBS)

  • Scintillation vials

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Plate cells in a multi-well plate and culture to the desired confluency.

  • Prepare the uptake solution by diluting [1-14C]octanoic acid in the uptake buffer to the desired final concentration.

  • Aspirate the culture medium from the cells and wash once with uptake buffer.

  • Add the uptake solution containing the radiolabeled octanoate to the cells and incubate for a defined period (e.g., 1-5 minutes) at 37°C.

  • To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold wash buffer.

  • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Transfer the cell lysate to a scintillation vial.

  • Add scintillation fluid to the vial and mix well.

  • Measure the radioactivity using a scintillation counter.

  • The measured counts per minute (CPM) are proportional to the amount of octanoate taken up by the cells.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a lipidomics study involving sodium octanoate treatment.

cluster_0 Experimental Design cluster_1 Sample Preparation cluster_2 Lipid Analysis cluster_3 Data Analysis & Interpretation A Cell Culture or Animal Model B Treatment Groups: - Control - Sodium Octanoate A->B C Sample Collection (Plasma, Tissues, Cells) B->C D Lipid Extraction (e.g., MTBE method) C->D E LC-MS/MS Analysis D->E F Data Acquisition E->F G Lipid Identification & Quantification F->G H Statistical Analysis G->H I Pathway Analysis H->I

Figure 2: General Experimental Workflow for a Lipidomics Study.

Conclusion

Sodium octanoate is a valuable tool in lipidomics research, enabling the investigation of fatty acid metabolism, the modulation of cellular signaling pathways like AMPK, and serving as a potential therapeutic agent for metabolic disorders. The protocols and data presented here provide a framework for researchers to effectively incorporate sodium octanoate into their lipidomics studies. Careful experimental design and adherence to robust analytical procedures will ensure the generation of high-quality, reproducible data, ultimately advancing our understanding of the complex roles of lipids in health and disease.

References

Sodium Octanoate as an Emulsifier in Laboratory Preparations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of sodium octanoate (B1194180) as an emulsifier in laboratory settings. Sodium octanoate, the sodium salt of octanoic acid, is a versatile anionic surfactant with applications in pharmaceutical, research, and drug development contexts. Its ability to stabilize oil-in-water emulsions makes it a valuable tool for the formulation of various laboratory preparations.

Physicochemical Properties and Emulsification Mechanism

Sodium octanoate (CAS No: 1984-06-1) is a white to off-white powder with a molecular formula of C₈H₁₅NaO₂ and a molecular weight of 166.19 g/mol . It is readily soluble in water. Its amphiphilic nature, possessing a hydrophobic octyl chain and a hydrophilic carboxylate head group, allows it to adsorb at the oil-water interface, reducing interfacial tension and facilitating the formation of stable emulsions.

The emulsification process involves the dispersion of one immiscible liquid (the oil phase) into another (the aqueous phase) as small droplets. Sodium octanoate molecules orient themselves at the surface of the oil droplets, with their hydrophobic tails penetrating the oil and their hydrophilic heads remaining in the aqueous phase. This creates a protective layer around the oil droplets, preventing them from coalescing and leading to a stable emulsion.

Applications in Laboratory Preparations

Sodium octanoate's emulsifying properties are utilized in various laboratory applications, including:

  • Drug Delivery Systems: It can be used to formulate stable oil-in-water emulsions for the delivery of lipophilic drugs. These emulsions can enhance the solubility and bioavailability of poorly water-soluble compounds.

  • Cell Culture: Emulsions prepared with sodium octanoate can serve as a delivery vehicle for lipids and other essential nutrients in cell culture media.

  • Biochemical Assays: It can be used to solubilize lipids and other hydrophobic molecules for use in various biochemical and enzymatic assays.

  • Modulation of Signaling Pathways: Research has shown that sodium octanoate can influence cellular signaling pathways. For instance, it has been observed to modulate the LKB1-AMPK signaling pathway, which plays a crucial role in cellular energy homeostasis and lipid metabolism.

Quantitative Data for Emulsion Formulation

The following tables summarize key quantitative data for the use of sodium octanoate as an emulsifier.

Table 1: Physicochemical Properties of Sodium Octanoate

PropertyValue
CAS Number1984-06-1
Molecular FormulaC₈H₁₅NaO₂
Molecular Weight166.19 g/mol
AppearanceWhite to off-white powder
Critical Micelle Concentration (CMC)~300 mM in water

Table 2: Effect of Sodium Octanoate Concentration on Emulsion Properties (Illustrative Data)

Sodium Octanoate Concentration (% w/v)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
0.5850 ± 500.8 ± 0.1-25 ± 5
1.0500 ± 300.5 ± 0.05-35 ± 5
2.0300 ± 200.3 ± 0.05-45 ± 5
5.0150 ± 100.2 ± 0.05-55 ± 5

Note: This data is illustrative and the actual values may vary depending on the specific oil phase, preparation method, and other formulation components.

Table 3: Emulsion Stability Assessment over Time (Illustrative Data)

Sodium Octanoate Concentration (% w/v)Creaming Index after 24hCreaming Index after 7 days
0.515%40%
1.05%15%
2.0<1%5%
5.00%<1%

Note: Creaming index is calculated as (height of serum layer / total height of emulsion) x 100%. Lower values indicate greater stability.

Experimental Protocols

Protocol for Preparation of a Simple Oil-in-Water (O/W) Emulsion

This protocol describes the preparation of a basic O/W emulsion using sodium octanoate as the emulsifier.

Materials:

  • Sodium Octanoate

  • Deionized water

  • Oil phase (e.g., medium-chain triglycerides, mineral oil)

  • High-shear homogenizer (e.g., rotor-stator homogenizer)

  • Beakers

  • Magnetic stirrer and stir bar

  • Heating plate

Procedure:

  • Prepare the Aqueous Phase:

    • Weigh the desired amount of sodium octanoate and dissolve it in deionized water in a beaker.

    • Gently heat the solution to 60-70°C while stirring with a magnetic stirrer until the sodium octanoate is completely dissolved.

  • Prepare the Oil Phase:

    • In a separate beaker, heat the oil phase to 60-70°C.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously stirring.

    • Once all the oil has been added, homogenize the mixture using a high-shear homogenizer at a speed of 5,000-10,000 rpm for 5-10 minutes. The homogenization time may need to be optimized depending on the desired droplet size.

  • Cooling:

    • Allow the emulsion to cool down to room temperature while gently stirring.

  • Storage:

    • Store the prepared emulsion in a sealed container at room temperature or as required for the specific application.

Protocol for Emulsion Stability Assessment

4.2.1. Visual Observation and Creaming Index

  • Transfer a known volume of the freshly prepared emulsion into a graduated cylinder and seal it.

  • Store the cylinder at a constant temperature (e.g., room temperature or 4°C) and observe for any signs of phase separation, such as creaming (upward movement of the dispersed phase) or sedimentation (downward movement).

  • At specific time points (e.g., 1h, 24h, 48h, 7 days), measure the height of the separated aqueous layer (serum) and the total height of the emulsion.

  • Calculate the creaming index using the formula: Creaming Index (%) = (Height of Serum Layer / Total Height of Emulsion) x 100

4.2.2. Particle Size and Zeta Potential Analysis

  • Dilute a small aliquot of the emulsion with deionized water to an appropriate concentration for analysis.

  • Use a dynamic light scattering (DLS) instrument to measure the mean particle size and polydispersity index (PDI) of the emulsion droplets.

  • Use a laser Doppler electrophoresis instrument to measure the zeta potential of the emulsion droplets. A zeta potential with a magnitude greater than ±30 mV generally indicates good electrostatic stability.

Visualization of Cellular Signaling Pathway Modulation

Sodium octanoate has been shown to modulate the LKB1-AMP-activated protein kinase (AMPK) signaling pathway, which is a key regulator of cellular energy metabolism.[1]

G cluster_0 Cellular Stress cluster_1 Upstream Kinase cluster_2 Energy Sensing cluster_3 Downstream Effects Sodium_Octanoate Sodium Octanoate LKB1_Complex LKB1-STRAD-MO25 Complex Sodium_Octanoate->LKB1_Complex Reverses Cd-induced activation Cadmium Cadmium (Cd) Cadmium->LKB1_Complex Activates AMPK AMPK LKB1_Complex->AMPK Activates Lipid_Metabolism Lipid Metabolism (Restored Balance) AMPK->Lipid_Metabolism Regulates Intestinal_Function Intestinal Function (Improved) Lipid_Metabolism->Intestinal_Function Impacts

Caption: Sodium octanoate's modulation of the LKB1-AMPK pathway.

This diagram illustrates how sodium octanoate can reverse the activation of the LKB1-AMPK signaling pathway induced by stressors like cadmium, thereby restoring lipid metabolism and improving intestinal function.[1]

Experimental Workflow for Emulsion Preparation and Characterization

The following diagram outlines a typical workflow for the preparation and characterization of an oil-in-water emulsion using sodium octanoate.

G Start Start Aqueous_Phase Prepare Aqueous Phase (Sodium Octanoate in Water) Start->Aqueous_Phase Oil_Phase Prepare Oil Phase Start->Oil_Phase Heat Heat both phases to 60-70°C Aqueous_Phase->Heat Oil_Phase->Heat Emulsify Emulsification (High-Shear Homogenization) Heat->Emulsify Cool Cool to Room Temperature Emulsify->Cool Characterize Characterize Emulsion Cool->Characterize Stability Stability Assessment (Creaming Index) Characterize->Stability Particle_Size Particle Size & Zeta Potential (DLS) Characterize->Particle_Size End End Stability->End Particle_Size->End

Caption: Workflow for O/W emulsion preparation and analysis.

References

Application Notes and Protocols for Sterile Filtration of Sodium Octanoate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterile filtration is a critical final step in the aseptic processing of many pharmaceutical solutions, ensuring the removal of microbial contamination to guarantee patient safety.[1][2] Sodium octanoate (B1194180), a sodium salt of caprylic acid, is utilized in various pharmaceutical applications, including as a stabilizer for protein therapeutics and in plasma fractionation.[3] The nature of sodium octanoate solutions, particularly their surfactant properties and potential for viscosity at higher concentrations, presents unique challenges for sterile filtration.[4][5][6]

These application notes provide a comprehensive guide to the techniques and considerations for the sterile filtration of sodium octanoate solutions. They are intended to assist researchers, scientists, and drug development professionals in selecting appropriate filters, optimizing filtration parameters, and validating the sterile filtration process to ensure a sterile, high-quality final product.

Key Considerations for Sterile Filtration of Sodium Octanoate Solutions

Successful sterile filtration of sodium octanoate solutions hinges on a thorough understanding of the interplay between the solution's properties, the filter membrane, and the process parameters.

1. Filter Membrane Selection:

The choice of membrane is critical for efficient filtration and minimal product loss. Key factors to consider include:

  • Chemical Compatibility: The membrane must be compatible with the sodium octanoate solution to prevent degradation of the filter or contamination of the filtrate.

  • Low Protein Binding: If the sodium octanoate solution contains proteins, a low-protein-binding membrane is essential to maximize product recovery.[7]

  • Pore Size: A 0.22 µm or smaller pore size is the industry standard for sterilizing-grade filters to ensure the removal of bacteria.[8][9]

Commonly used hydrophilic membranes for aqueous solutions include Polyethersulfone (PES) and Polyvinylidene Fluoride (PVDF).[2] PES membranes are known for their high flow rates and low protein binding, making them a suitable choice for many applications.[10] PVDF membranes also offer low protein binding and broad chemical compatibility.[7]

2. Solution Properties:

  • Concentration and Viscosity: The concentration of sodium octanoate can influence the solution's viscosity. Higher viscosity solutions may require higher filtration pressures or result in lower flow rates.[11]

  • Presence of Other Excipients: The formulation's complexity can impact filter performance. The presence of proteins or other excipients may affect filter capacity and throughput.[12]

  • Micelle Formation: As a surfactant, sodium octanoate can form micelles above its critical micelle concentration (CMC). The presence of micelles can potentially impact filtration performance by causing premature filter fouling.[5][6]

3. Process Parameters:

  • Flow Rate and Pressure: Optimizing flow rate and pressure is crucial to prevent membrane fouling and ensure efficient filtration. High differential pressures can lead to membrane compression and reduced flow.[13]

  • Temperature: The temperature of the solution can affect its viscosity and, consequently, the filtration performance.

  • Batch Volume: The total volume to be filtered will influence the choice of filter size and configuration (e.g., syringe filter for small volumes, capsule or cartridge filters for larger volumes).

Data Presentation: Filter Performance with Sodium Octanoate Solutions

The following tables present representative data for the sterile filtration of a 5% (w/v) sodium octanoate solution in Water for Injection (WFI). This data is intended to serve as a guideline; actual performance may vary depending on the specific process conditions and filter manufacturer.

Table 1: Filter Throughput and Flow Rate

Filter MembranePore Size (µm)Filter Diameter (mm)Differential Pressure (psi)Average Flow Rate (mL/min)Total Throughput (L/m²)
PES0.224710150120
PVDF0.224710135110
PES0.224720280220
PVDF0.224720250200

Table 2: Product Recovery

Filter MembranePore Size (µm)Filter Diameter (mm)Initial Sodium Octanoate Conc. (%)Final Sodium Octanoate Conc. (%)Product Recovery (%)
PES0.22475.04.98>99.5
PVDF0.22475.04.97>99.4

Experimental Protocols

The following are detailed protocols for key experiments in the evaluation and validation of sterile filtration for sodium octanoate solutions.

Protocol 1: Filter Compatibility and Extractables/Leachables Testing

Objective: To assess the chemical compatibility of the filter with the sodium octanoate solution and to quantify any extractable or leachable substances.

Materials:

  • Sodium octanoate solution (at the intended process concentration)

  • Selected sterile filter units (e.g., PES and PVDF, 0.22 µm)

  • Sterile collection vessels

  • Analytical instrumentation (e.g., HPLC, TOC analyzer, pH meter, conductivity meter)

Methodology:

  • Filter Preparation: Aseptically remove the filter from its packaging.

  • Static Soak Test:

    • Immerse the filter membrane in the sodium octanoate solution in a sterile container.

    • Incubate at the intended process temperature for the maximum anticipated contact time (e.g., 24-72 hours).

    • Include a control sample of the solution without the filter.

  • Dynamic Flow Test:

    • Pass the sodium octanoate solution through the filter unit at the intended process flow rate and pressure.

    • Collect the filtrate in a sterile vessel.

  • Analysis:

    • Visually inspect the filter for any signs of degradation (e.g., discoloration, swelling).

    • Analyze the static soak and filtrate solutions for:

      • Changes in pH and conductivity.

      • Presence of extractables using techniques like HPLC or GC-MS.

      • Total Organic Carbon (TOC) to assess overall leachables.

      • Concentration of sodium octanoate to check for adsorption.

    • Compare the results to the control sample.

Protocol 2: Filter Performance Evaluation (Flow Rate and Throughput)

Objective: To determine the flow rate and total throughput of the sodium octanoate solution through the selected filters.

Materials:

  • Sodium octanoate solution

  • Sterile filter units with varying membrane types (e.g., PES, PVDF)

  • Peristaltic pump or pressure vessel

  • Pressure gauge

  • Graduated cylinder or balance

  • Timer

Methodology:

  • System Setup: Assemble the filtration apparatus (pump/pressure vessel, tubing, filter unit, and collection vessel) in a laminar flow hood.

  • Filter Wetting: Pre-wet the filter with sterile WFI or the process buffer if recommended by the manufacturer.

  • Filtration Run:

    • Start the pump or apply pressure to initiate filtration at a defined differential pressure (e.g., 10 psi).[13]

    • Record the volume of filtrate collected at regular time intervals.

    • Continue filtration until the flow rate decreases significantly (e.g., by 80%) or the target volume is reached.

  • Data Analysis:

    • Calculate the flow rate (mL/min) at different time points.

    • Determine the total throughput (L/m²) by dividing the total filtered volume by the filter surface area.

    • Repeat the experiment at different differential pressures to assess the impact on performance.

Protocol 3: Filter Integrity Testing

Objective: To confirm the integrity of the filter before and after use.

Materials:

  • Sterile filter unit

  • Integrity test instrument (e.g., bubble point tester, diffusion tester)

  • Wetting fluid (e.g., sterile WFI or an alcohol/water mixture for hydrophobic membranes)

  • Compressed gas source (e.g., nitrogen)

Methodology (Bubble Point Test):

  • Pre-Use Test:

    • Thoroughly wet the filter with the appropriate wetting fluid.

    • Connect the upstream side of the filter to the integrity tester.

    • Slowly increase the gas pressure on the upstream side.

    • Observe for a steady stream of bubbles from the downstream side (submerged in the wetting fluid).

    • The pressure at which this occurs is the bubble point.

    • Compare the measured bubble point to the manufacturer's specification.

  • Post-Use Test:

    • After filtration of the sodium octanoate solution, flush the filter with sterile WFI to remove any residual product.

    • Repeat the bubble point test as described above.

    • A successful post-use integrity test confirms that the filter maintained its integrity throughout the process.

Protocol 4: Bacterial Challenge Test

Objective: To validate the sterilizing-grade performance of the filter with the sodium octanoate solution under worst-case process conditions.[3][14]

Materials:

  • Sodium octanoate solution

  • Sterile filter unit (from three different lots)

  • Culture of Brevundimonas diminuta (ATCC 19146)

  • Sterile collection vessels

  • Incubator

  • Agar (B569324) plates

Methodology:

  • Viability Test: Determine the viability of B. diminuta in the sodium octanoate solution to ensure the solution is not bactericidal.

  • System Setup: Assemble the filtration system as for a normal production run.

  • Bacterial Challenge:

    • Inoculate the sodium octanoate solution with a sufficient number of B. diminuta to achieve a challenge level of at least 1 x 10⁷ colony-forming units (CFU) per cm² of filter area.[9]

    • Filter the entire challenged volume through the test filter under simulated worst-case process conditions (e.g., maximum process time, maximum pressure).

  • Filtrate Analysis:

    • Collect the entire filtrate aseptically.

    • Pass the filtrate through an analytical 0.45 µm membrane filter.

    • Place the analytical membrane onto a growth medium agar plate.

  • Incubation and Results:

    • Incubate the plate under appropriate conditions (e.g., 30-35°C for 5-7 days).

    • A sterile filtrate is confirmed by the absence of any microbial growth on the analytical membrane.

Visualizations

Experimental_Workflow_Filter_Selection cluster_prep Preparation cluster_testing Testing cluster_validation Validation cluster_decision Decision prep_solution Prepare Sodium Octanoate Solution compatibility Compatibility & Extractables Test prep_solution->compatibility select_filters Select Candidate Filters (PES, PVDF) select_filters->compatibility performance Performance Test (Flow Rate, Throughput) compatibility->performance integrity_pre Pre-Use Integrity Test performance->integrity_pre bacterial_challenge Bacterial Challenge Test integrity_pre->bacterial_challenge integrity_post Post-Use Integrity Test bacterial_challenge->integrity_post final_selection Final Filter Selection integrity_post->final_selection

Caption: Workflow for Filter Selection and Validation.

Sterile_Filtration_Process start Start: Unfiltered Sodium Octanoate Solution pre_use_integrity Pre-Use Integrity Test of 0.22 µm Filter start->pre_use_integrity filtration Filtration at Controlled Pressure and Flow Rate pre_use_integrity->filtration Pass fail Quarantine Batch Investigate Failure pre_use_integrity->fail Fail collect_filtrate Collect Sterile Filtrate in Aseptic Environment filtration->collect_filtrate post_use_integrity Post-Use Integrity Test of Filter collect_filtrate->post_use_integrity end End: Sterile Sodium Octanoate Solution post_use_integrity->end Pass post_use_integrity->fail Fail

Caption: General Sterile Filtration Process Workflow.

Conclusion

The sterile filtration of sodium octanoate solutions requires careful consideration of filter compatibility, solution characteristics, and process parameters. By following the protocols outlined in these application notes, researchers and drug development professionals can systematically evaluate and select the most appropriate filter and validate a robust sterile filtration process. This ensures the consistent production of a sterile, high-quality sodium octanoate solution suitable for its intended pharmaceutical application.

References

Sodium Octanoate in Microbial Growth Media: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium octanoate (B1194180), the sodium salt of octanoic acid (a medium-chain fatty acid), is a versatile compound with diverse applications in microbiology. Its properties as a surfactant, antimicrobial agent, and metabolic precursor make it a valuable component in the formulation of microbial growth media. This document provides detailed application notes and protocols for utilizing sodium octanoate to modulate microbial growth, enhance the production of specific metabolites, and as a selective agent.

Applications of Sodium Octanoate in Microbial Media

Sodium octanoate can be incorporated into microbial growth media for several key purposes:

  • As a Selective Agent: Due to its antimicrobial properties, sodium octanoate can be used to inhibit the growth of certain microorganisms while allowing others to flourish. This is particularly useful for isolating specific strains from mixed cultures.

  • As a Carbon Source: Some microorganisms can utilize sodium octanoate as a sole carbon and energy source, making it a key component in minimal media designed to study specific metabolic pathways.

  • To Modulate Metabolism and Product Formation: The addition of sodium octanoate to culture media can influence cellular signaling pathways and metabolic fluxes, leading to changes in the production of primary and secondary metabolites. This has been notably observed in the production of pigments by certain fungi.

  • As an Antifungal Agent: Sodium octanoate has demonstrated efficacy in controlling the growth of certain fungal species, presenting an alternative to traditional fungicides in specific applications.

Quantitative Data Summary

The following tables summarize the quantitative effects of sodium octanoate on various microorganisms as reported in the scientific literature.

Table 1: Effect of Sodium Octanoate on Pigment and Citrinin Production by Monascus ruber

Sodium Octanoate Concentration (mM)Glucose Concentration (g/L)Red Pigment (OD units/g biomass)Citrinin (mg/g biomass)Fungal Biomass (g/L)
05151.24.5
2.55220.84.3
55280.54.1
105350.33.8
020252.58.2
2.520381.87.9
520451.27.5
1020550.87.1

Table 2: Effect of Sodium Octanoate on Staphylococcus aureus Internalization into Bovine Mammary Epithelial Cells

Sodium Octanoate Concentration (mM)Effect on S. aureus Internalization
0.25 - 0.5Induced internalization (~60% increase)
1 - 2Inhibited internalization (~40% decrease)

Table 3: Antifungal Activity of Sodium Octanoate against Fusarium sambucinum

TreatmentConcentrationMycelial Growth Inhibition (%)
Sodium Octanoate0.49 mg/mL62.1
Chitosan + Sodium Octanoate7.5 + 0.49 mg/mL100

Experimental Protocols

Protocol 1: Preparation of Fungal Growth Medium with Sodium Octanoate as a Selective Agent

This protocol describes the preparation of a fungal growth medium, such as Potato Dextrose Agar (B569324) (PDA), supplemented with sodium octanoate to selectively inhibit the growth of certain fungal species.

Materials:

  • Potato Dextrose Agar (PDA) powder

  • Sodium octanoate

  • Distilled water

  • Autoclave

  • Sterile Petri dishes

  • pH meter

Procedure:

  • Prepare PDA: Following the manufacturer's instructions, suspend the appropriate amount of PDA powder in distilled water. For example, suspend 39 g of PDA powder in 1 L of distilled water.

  • Dissolve: Heat the suspension while stirring to completely dissolve the powder.

  • Add Sodium Octanoate: Once the PDA is dissolved, add the desired concentration of sodium octanoate. For instance, for a final concentration of 0.1% (w/v), add 1 g of sodium octanoate to the 1 L of medium. Stir until fully dissolved.

  • Adjust pH: Check the pH of the medium and adjust to the desired level (typically 5.6 for fungal growth) using sterile 1N HCl or 1N NaOH.

  • Sterilize: Autoclave the medium at 121°C for 15 minutes.

  • Pour Plates: Allow the autoclaved medium to cool to approximately 45-50°C in a water bath. Aseptically pour the medium into sterile Petri dishes.

  • Solidify and Store: Let the plates solidify at room temperature. Store the plates in a cool, dark place until use.

Protocol 2: Preparation of Bacterial Minimal Medium with Sodium Octanoate as the Sole Carbon Source

This protocol details the preparation of a minimal salt medium where sodium octanoate serves as the exclusive carbon source for the selective cultivation of bacteria capable of its metabolism.

Materials:

  • M9 minimal salts (5x stock solution: 64 g/L Na₂HPO₄·7H₂O, 15 g/L KH₂PO₄, 2.5 g/L NaCl, 5.0 g/L NH₄Cl)

  • Sodium octanoate

  • 1 M MgSO₄ solution (sterile)

  • 1 M CaCl₂ solution (sterile)

  • Distilled water (sterile)

  • Agar (for solid medium)

  • Autoclave

  • Sterile flasks and Petri dishes

Procedure:

  • Prepare M9 Base: To prepare 1 L of 1x M9 medium, add 200 mL of 5x M9 minimal salts to 750 mL of sterile distilled water.

  • Add Agar (for solid medium): If preparing solid medium, add 15 g of agar to the M9 base.

  • Sterilize: Autoclave the M9 base (with or without agar) at 121°C for 15 minutes.

  • Prepare Sodium Octanoate Stock: Prepare a sterile stock solution of sodium octanoate (e.g., 10% w/v) by dissolving it in distilled water and filter-sterilizing it through a 0.22 µm filter.

  • Cool and Supplement: Allow the autoclaved M9 base to cool to approximately 50°C. Aseptically add the following sterile solutions:

    • 2 mL of 1 M MgSO₄

    • 0.1 mL of 1 M CaCl₂

    • The appropriate volume of the sterile sodium octanoate stock solution to achieve the desired final concentration (e.g., 20 mL of a 10% stock for a final concentration of 0.2%).

  • Mix and Pour: Gently swirl the flask to mix the components thoroughly.

    • For liquid medium, dispense into sterile culture tubes or flasks.

    • For solid medium, pour into sterile Petri dishes and allow to solidify.

  • Store: Store the prepared media at 4°C until use.

Protocol 3: Analysis of Gene Expression in Yeast in Response to Sodium Octanoate

This protocol outlines a general workflow for analyzing changes in gene expression in Saccharomyces cerevisiae after exposure to sodium octanoate using RNA sequencing (RNA-seq).

Materials:

  • Yeast culture (Saccharomyces cerevisiae)

  • Yeast extract Peptone Dextrose (YPD) medium

  • Sodium octanoate

  • Sterile flasks

  • Incubator shaker

  • Centrifuge

  • RNA extraction kit

  • DNase I

  • Reagents and equipment for cDNA library preparation and RNA sequencing

Procedure:

  • Culture Preparation: Inoculate a starter culture of S. cerevisiae in YPD medium and grow overnight at 30°C with shaking.

  • Experimental Cultures: Dilute the overnight culture into fresh YPD medium to an OD₆₀₀ of ~0.2 in multiple flasks.

  • Sodium Octanoate Treatment: To the experimental flasks, add sodium octanoate to the desired final concentration. Include a control flask with no sodium octanoate.

  • Incubation: Incubate all flasks at 30°C with shaking for the desired exposure time (e.g., 2, 4, 6 hours).

  • Cell Harvesting: At each time point, harvest cells by centrifugation at 4°C.

  • RNA Extraction: Immediately extract total RNA from the cell pellets using a suitable RNA extraction kit, following the manufacturer's protocol.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer and gel electrophoresis.

  • Library Preparation and Sequencing: Prepare cDNA libraries from the high-quality RNA samples and perform RNA sequencing according to standard protocols.

  • Data Analysis: Analyze the sequencing data to identify differentially expressed genes between the sodium octanoate-treated and control samples.

Visualizations

Signaling Pathway

Fatty_Acid_Biosynthesis_and_Octanoate_Influence cluster_cytosol Cytosol cluster_effects Cellular Effects AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC1 FAS Fatty Acid Synthase (FAS1, FAS2) AcetylCoA->FAS MalonylCoA->FAS LCFA Long-Chain Fatty Acyl-CoA (C16, C18) FAS->LCFA Elongation Cycles OctanoylCoA Octanoyl-CoA (C8) FAS->OctanoylCoA Premature Release Pigment Pigment Production (e.g., Monascus) OctanoylCoA->Pigment Citrinin Citrinin Production (e.g., Monascus) OctanoylCoA->Citrinin SodiumOctanoate_ext External Sodium Octanoate Octanoate_int Intracellular Octanoate SodiumOctanoate_ext->Octanoate_int Transport Octanoate_int->OctanoylCoA Activation Membrane Membrane Stress Octanoate_int->Membrane GeneExpression Altered Gene Expression Membrane->GeneExpression

Caption: Influence of Sodium Octanoate on Fatty Acid Biosynthesis.

Experimental Workflow

Experimental_Workflow cluster_media_prep Media Preparation cluster_cultivation Microbial Cultivation cluster_analysis Analysis Prep Prepare Basal Medium (e.g., PDA, M9) Add_SO Add Sodium Octanoate (Selective Agent or Carbon Source) Prep->Add_SO Sterilize Sterilize Medium Add_SO->Sterilize Pour Pour Plates or Tubes Sterilize->Pour Inoculate Inoculate with Microbial Culture Pour->Inoculate Incubate Incubate under Appropriate Conditions Inoculate->Incubate Observe Observe Growth/ Inhibition Incubate->Observe Gene_Exp Analyze Gene Expression Incubate->Gene_Exp Quantify Quantify Metabolites/ Biomass Observe->Quantify

Caption: General Experimental Workflow.

Conclusion

Sodium octanoate is a valuable and multifaceted component for the formulation of microbial growth media. Its application as a selective agent, a specific carbon source, and a modulator of microbial metabolism offers researchers and drug development professionals a powerful tool for a wide range of microbiological studies. The protocols and data presented here provide a foundation for the effective use of sodium octanoate in the laboratory.

Application Notes and Protocols for Studying Membrane Transport Using Sodium Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium octanoate (B1194180), a sodium salt of the medium-chain fatty acid octanoic acid, is a valuable tool for studying and modulating membrane transport, particularly in the context of drug delivery. Its primary mechanism of action involves the transient and reversible opening of tight junctions between epithelial cells, which increases paracellular permeability. This allows for the enhanced transport of molecules that would otherwise have poor absorption across epithelial barriers, such as the intestinal epithelium. These application notes provide an overview of the mechanisms, key experimental protocols, and data interpretation when using sodium octanoate as a permeation enhancer.

Mechanism of Action

Sodium octanoate and the closely related sodium caprate (C10) exert their effects primarily on the paracellular pathway, which is the transport route between adjacent cells. This pathway is regulated by tight junctions, complex protein structures that form a seal to restrict the passage of substances.

The proposed mechanism involves the following key events:

  • Interaction with Tight Junction Proteins: Sodium octanoate is believed to interact with and cause the displacement of specific tight junction proteins, such as claudins and occludin, from the cell membrane. This disrupts the integrity of the tight junction seal.

  • Cytoskeletal Rearrangement: The function of tight junctions is closely linked to the actin cytoskeleton. Sodium octanoate may induce changes in the organization of the actin cytoskeleton, further contributing to the opening of the paracellular pathway.

  • Increased Permeability: The disruption of tight junctions leads to a transient increase in the permeability of the epithelial barrier to ions and small hydrophilic molecules. This effect is reversible, with the barrier function being restored after the removal of sodium octanoate.

The overall effect is a temporary "opening" of the paracellular gate, allowing for increased passage of co-administered substances.

Core Applications

  • Enhancing Oral Drug Bioavailability: By increasing intestinal epithelial permeability, sodium octanoate can improve the absorption of poorly permeable drugs, including peptides and other macromolecules.

  • Investigating Paracellular Transport Mechanisms: As a tool to reversibly open tight junctions, it is used to study the fundamentals of paracellular transport and the role of specific tight junction proteins.

  • In Vitro Modeling of Drug Absorption: It is employed in in vitro models, such as Caco-2 cell monolayers, to screen for the potential of drug candidates to be absorbed via the paracellular route.

Quantitative Data Summary

The following tables summarize the quantitative effects of sodium octanoate and the closely related sodium caprate on epithelial barrier function.

Table 1: Effect of Sodium Caprate on Transepithelial Electrical Resistance (TEER) and Permeability of Marker Molecules

CompoundConcentrationCell Line/TissueMarker MoleculeChange in TEERIncrease in Permeability (Papp)Reference
Sodium Caprate (C10)10 mMHuman Epidermal KeratinocytesNot SpecifiedDecreasedIncreased
Sodium Caprate (C10)10 mMMDCK CellsFITC-dextran (4.4 kDa)DecreasedIncreased
Sodium Caprate (C10)50-300 mMRat DuodenumFITC-dextran (4 kDa)Not ReportedDose-dependent increase
Sodium Caprate (C10)8.5–13 mMCaco-2 CellsNot SpecifiedNot ReportedIncreased

Table 2: Enhancement of Drug Permeability by Sodium Salcaprozate (SNAC) - A Derivative of a Medium-Chain Fatty Acid

CompoundConcentrationTissueDrugIncrease in Permeability (Papp)Reference
Salcaprozate Sodium (SNAC)20 mMRat Colon[³H]-octreotide3.2-fold
Salcaprozate Sodium (SNAC)20 mMRat Ileum[³H]-octreotide3.4-fold
Salcaprozate Sodium (SNAC)20 mMRat Upper Jejunum[³H]-octreotide2.3-fold
Salcaprozate Sodium (SNAC)20 mM & 40 mMHuman Colonic Mucosa[³H]-octreotide1.5-fold & 2.1-fold

Experimental Protocols

Here we provide detailed protocols for key experiments to study the effects of sodium octanoate on membrane transport.

Protocol 1: Measurement of Transepithelial Electrical Resistance (TEER)

This protocol describes how to measure the integrity of an epithelial monolayer using TEER before and after the application of sodium octanoate.

Materials:

  • Epithelial cells (e.g., Caco-2) cultured on permeable supports (e.g., Transwell® inserts)

  • Cell culture medium

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Sodium octanoate solution in a suitable buffer (e.g., PBS or cell culture medium)

  • Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes

  • 70% ethanol (B145695) for electrode sterilization

Procedure:

  • Cell Culture: Culture epithelial cells on permeable supports until a confluent monolayer is formed. For Caco-2 cells, this typically takes 21 days.

  • Equilibration: Before measurement, allow the cell culture plates to equilibrate to room temperature for 30 minutes.

  • Electrode Sterilization: Sterilize the "chopstick" electrodes by immersing them in 70% ethanol for 15 minutes, followed by air drying in a sterile hood. Rinse the electrodes with sterile PBS or culture medium before use.

  • Baseline TEER Measurement:

    • Add fresh, pre-warmed culture medium to both the apical (upper) and basolateral (lower) chambers of the permeable supports.

    • Insert the shorter electrode into the apical chamber and the longer electrode into the basolateral chamber. Ensure the electrodes are positioned consistently in each well and do not touch the cell monolayer.

    • Record the resistance reading in Ohms (Ω).

  • Blank Measurement: Measure the resistance of a blank permeable support containing only culture medium.

  • Treatment with Sodium Octanoate:

    • Replace the medium in the apical chamber with the sodium octanoate solution at the desired concentration.

    • Incubate for the desired time period (e.g., 30, 60, 120 minutes).

  • Post-Treatment TEER Measurement: At the end of the incubation period, measure the TEER as described in step 4.

  • Calculation of TEER:

    • Subtract the resistance of the blank well from the resistance of the cell monolayer wells.

    • Multiply the resulting resistance value by the surface area of the permeable support to obtain the TEER in Ω·cm².

    TEER (Ω·cm²) = (Resistance_monolayer - Resistance_blank) x Area_support

Protocol 2: Paracellular Permeability Assay with Fluorescent Dextran

This protocol measures the flux of a fluorescently labeled, cell-impermeable molecule across an epithelial monolayer.

Materials:

  • Confluent epithelial cell monolayers on permeable supports

  • Sodium octanoate solution

  • Fluorescein isothiocyanate (FITC)-dextran (e.g., 4 kDa) solution

  • Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Wash the cell monolayers twice with pre-warmed HBSS.

  • Equilibration: Add fresh HBSS to both apical and basolateral chambers and incubate at 37°C for 30 minutes.

  • Treatment and Tracer Addition:

    • Remove the buffer from the apical chamber.

    • Add the sodium octanoate solution containing FITC-dextran to the apical chamber.

    • Add fresh HBSS to the basolateral chamber.

  • Incubation and Sampling:

    • Incubate the plate at 37°C on an orbital shaker.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber.

    • After each sampling, replace the volume with fresh, pre-warmed HBSS.

  • Fluorescence Measurement: Measure the fluorescence intensity of the collected samples using a fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm for FITC).

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Calculate the amount of FITC-dextran that has crossed the monolayer at each time point using a standard curve.

    • The Papp value can be calculated using the following equation:

    Papp (cm/s) = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the steady-state flux (rate of appearance of the tracer in the receiver chamber)

    • A is the surface area of the permeable support (cm²)

    • C0 is the initial concentration of the tracer in the donor (apical) chamber

Protocol 3: Ussing Chamber Experiment for Drug Transport

This protocol outlines the use of an Ussing chamber to study the effect of sodium octanoate on drug transport across an excised intestinal tissue segment.

Materials:

  • Ussing chamber system

  • Freshly excised intestinal tissue (e.g., rat jejunum)

  • Krebs-Ringer bicarbonate buffer (or similar physiological buffer), gassed with 95% O₂/5% CO₂

  • Model drug solution

  • Sodium octanoate solution

  • Analytical method for drug quantification (e.g., HPLC, LC-MS/MS)

Procedure:

  • Tissue Preparation:

    • Excise a segment of the intestine and immediately place it in ice-cold Krebs-Ringer buffer.

    • Open the segment along the mesenteric border and gently rinse to remove contents.

    • Remove the outer muscle layers to isolate the mucosal-submucosal layer.

  • Mounting the Tissue:

    • Mount the tissue section between the two halves of the Ussing chamber, with the mucosal side facing the apical chamber and the serosal side facing the basolateral chamber.

  • Equilibration:

    • Fill both chambers with pre-warmed, gassed Krebs-Ringer buffer.

    • Allow the tissue to equilibrate for 20-30 minutes, during which the transepithelial potential difference (PD) and short-circuit current (Isc) should stabilize. TEER can be calculated from these parameters.

  • Experiment Initiation:

    • Add the model drug and sodium octanoate to the apical (mucosal) chamber.

    • Add fresh buffer to the basolateral (serosal) chamber.

  • Sampling:

    • At regular intervals (e.g., every 15 or 30 minutes), take samples from the basolateral chamber for drug concentration analysis.

    • Replace the sampled volume with fresh, pre-warmed, and gassed buffer.

  • Sample Analysis: Quantify the concentration of the drug in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the flux of the drug across the tissue over time and determine the apparent permeability coefficient (Papp) as described in Protocol 2.

Protocol 4: Immunofluorescence Staining of Tight Junction Proteins

This protocol is for visualizing the localization of tight junction proteins in response to sodium octanoate treatment.

Materials:

  • Epithelial cells grown on glass coverslips or permeable supports

  • Sodium octanoate solution

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 or another suitable permeabilizing agent

  • Blocking solution (e.g., bovine serum albumin or normal goat serum in PBS)

  • Primary antibodies against tight junction proteins (e.g., anti-claudin-1, anti-occludin)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence or confocal microscope

Procedure:

  • Cell Treatment: Treat the cells with sodium octanoate for the desired time. Include an untreated control.

  • Fixation: Wash the cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.

  • Permeabilization: Wash again with PBS and then permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash with PBS and then incubate with DAPI for 5 minutes to stain the nuclei.

  • Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides using mounting medium, and image using a fluorescence or confocal microscope. Analyze the images for changes in the localization and distribution of the tight junction proteins.

Visualizations

Signaling Pathway and Experimental Workflow

G cluster_0 Mechanism of Action Sodium Octanoate Sodium Octanoate TJ Proteins Tight Junction Proteins (Claudins, Occludin) Displacement Displacement from Membrane Actin Actin Cytoskeleton Rearrangement Paracellular Space Opening of Paracellular Space Permeability Increased Paracellular Permeability

G cluster_1 Experimental Workflow Start Start: Hypothesis Drug X has poor permeability Culture Culture Epithelial Cells on Permeable Supports (e.g., Caco-2) TEER_Base Measure Baseline TEER Treatment Treat with Drug X +/- Sodium Octanoate Perm_Assay Perform Permeability Assay (e.g., with Fluorescent Marker) TEER_Post Measure Post-Treatment TEER Analysis Analyze Samples (e.g., Fluorescence, LC-MS) Papp_Calc Calculate Papp Conclusion Conclusion: Sodium Octanoate enhances permeability of Drug X

Application Notes and Protocols for Inducing Mitochondrial Permeability Transition with Sodium Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mitochondrial permeability transition (MPT) is a critical event in cell physiology and pathology, characterized by the opening of a non-selective, high-conductance channel in the inner mitochondrial membrane known as the mitochondrial permeability transition pore (mPTP).[1] Prolonged opening of the mPTP disrupts the mitochondrial membrane potential (ΔΨm), leading to mitochondrial swelling, rupture of the outer mitochondrial membrane, and the release of pro-apoptotic factors, ultimately culminating in cell death.[1] Various stimuli, including high matrix Ca2+ concentrations and oxidative stress, can trigger mPTP opening.[2]

Medium-chain fatty acids (MCFAs), such as octanoate (B1194180), have been shown to influence mitochondrial function and can act as inducers of the mPTP.[3] Understanding the protocol for inducing mPTP with sodium octanoate is valuable for studying the mechanisms of cell death, screening for potential therapeutic agents that modulate mPTP, and investigating the role of mitochondrial dysfunction in various diseases.

These application notes provide detailed protocols for inducing and measuring the mitochondrial permeability transition using sodium octanoate in isolated mitochondria.

Mechanism of Sodium Octanoate-Induced Mitochondrial Permeability Transition

Sodium octanoate, a medium-chain fatty acid, is thought to induce the mitochondrial permeability transition through a multi-faceted mechanism. Unlike the classic inducer, calcium, which directly triggers the pore opening, octanoate appears to sensitize the mitochondria to mPTP induction. The proposed mechanisms include:

  • Protonophoric (Uncoupling) Effect: As a fatty acid, octanoate can act as a protonophore, shuttling protons across the inner mitochondrial membrane and partially dissipating the proton gradient. This depolarization of the mitochondrial membrane lowers the threshold for mPTP opening.

  • Interaction with mPTP Components: Octanoate may directly interact with components of the mPTP complex, such as the adenine (B156593) nucleotide translocase (ANT), influencing its conformation and promoting pore opening.[4]

  • Modulation by Cyclophilin D (CypD): The sensitivity of the mPTP to inducers is regulated by the matrix protein cyclophilin D (CypD).[5][6] It is plausible that octanoate's effect is, at least in part, mediated through its influence on the CypD-dependent regulation of the pore.

The following diagram illustrates the proposed signaling pathway for sodium octanoate-induced mPTP.

cluster_0 Mitochondrial Matrix CypD Cyclophilin D (CypD) mPTP_components mPTP Core Components (e.g., ANT, F-ATP Synthase) CypD->mPTP_components Sensitization mPTP mPTP Opening mPTP_components->mPTP Ca2_matrix Matrix Ca2+ Ca2_matrix->mPTP Direct Trigger H_gradient ΔΨm Dissipation H_gradient->mPTP Sensitization Octanoate_IMS Sodium Octanoate Octanoate_IMS->mPTP_components Direct Interaction Octanoate_IMS->H_gradient Protonophoric Effect

Proposed signaling pathway for sodium octanoate-induced mPTP.

Experimental Protocols

This section provides detailed protocols for the isolation of mitochondria and the subsequent induction and measurement of mPTP using sodium octanoate.

Protocol 1: Isolation of Mitochondria from Rodent Liver

Materials:

  • Rodent liver (e.g., from rat or mouse)

  • Isolation Buffer A: 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4

  • Isolation Buffer B: 250 mM sucrose, 10 mM HEPES, 0.1 mM EGTA, pH 7.4

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Euthanize the animal according to approved institutional guidelines.

  • Quickly excise the liver and place it in ice-cold Isolation Buffer A.

  • Mince the liver into small pieces and wash several times with Isolation Buffer A to remove excess blood.

  • Transfer the minced liver to a Dounce homogenizer with Isolation Buffer A containing 0.1% BSA.

  • Homogenize the tissue with 5-7 gentle strokes.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a clean centrifuge tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer B.

  • Repeat the centrifugation at 10,000 x g for 15 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer B.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

Protocol 2: Mitochondrial Swelling Assay

This assay measures the increase in mitochondrial volume due to the influx of water following mPTP opening, which is detected as a decrease in light absorbance at 540 nm.[7][8]

Materials:

  • Isolated mitochondria (0.5-1.0 mg/mL)

  • Swelling Buffer: 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4

  • Respiratory substrates: 5 mM glutamate (B1630785) and 5 mM malate, or 5 mM succinate (B1194679) (in the presence of 2 µM rotenone)

  • Sodium Octanoate stock solution (e.g., 100 mM in water)

  • Calcium Chloride (CaCl2) stock solution (e.g., 10 mM)

  • Cyclosporin A (CsA) stock solution (e.g., 1 mM in ethanol) - as an mPTP inhibitor

  • Spectrophotometer capable of measuring absorbance at 540 nm over time

Procedure:

  • Set the spectrophotometer to measure absorbance at 540 nm at regular intervals (e.g., every 30 seconds) for a total duration of 15-30 minutes.

  • In a cuvette, add the Swelling Buffer and the respiratory substrates.

  • Add the isolated mitochondria to a final concentration of 0.5 mg/mL and allow them to equilibrate and respire for 2-3 minutes.

  • Initiate the experiment by adding sodium octanoate to the desired final concentration (e.g., 50-500 µM). In a parallel experiment, a low concentration of CaCl2 (e.g., 50 µM) can be added to sensitize the mitochondria.

  • Record the change in absorbance at 540 nm over time. A decrease in absorbance indicates mitochondrial swelling.

  • For a negative control, perform the assay without sodium octanoate.

  • For an inhibitor control, pre-incubate the mitochondria with Cyclosporin A (e.g., 1 µM) for 2-3 minutes before adding sodium octanoate.

Data Presentation:

Treatment GroupConcentrationRate of Swelling (ΔA540/min)
Control (no inducer)-~0
Sodium Octanoate100 µM-0.015 ± 0.002
Sodium Octanoate250 µM-0.035 ± 0.004
Sodium Octanoate500 µM-0.060 ± 0.005
Sodium Octanoate + CsA250 µM + 1 µM-0.005 ± 0.001
Calcium Chloride (Positive Control)100 µM-0.050 ± 0.006

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.

start Start prep_mito Prepare Isolated Mitochondria (0.5 mg/mL) start->prep_mito add_buffer Add Swelling Buffer and Respiratory Substrates to Cuvette prep_mito->add_buffer add_mito Add Mitochondria and Equilibrate add_buffer->add_mito induce Induce mPTP with Sodium Octanoate add_mito->induce measure Measure Absorbance at 540 nm (Decrease indicates swelling) induce->measure end End measure->end

Experimental workflow for the mitochondrial swelling assay.
Protocol 3: Calcium Retention Capacity (CRC) Assay

The CRC assay measures the amount of Ca2+ that mitochondria can sequester before the mPTP opens, leading to a massive release of the accumulated Ca2+. A decrease in CRC indicates sensitization to mPTP opening.[9][10]

Materials:

  • Isolated mitochondria (0.5-1.0 mg/mL)

  • CRC Buffer: 250 mM sucrose, 10 mM Tris-HCl, 10 µM EGTA, 5 mM KH2PO4, pH 7.4

  • Respiratory substrates: 5 mM glutamate and 5 mM malate, or 5 mM succinate (in the presence of 2 µM rotenone)

  • Calcium Green-5N (fluorescent Ca2+ indicator)

  • Sodium Octanoate stock solution

  • Calcium Chloride (CaCl2) standard solution (e.g., 1 mM)

  • Fluorometer with excitation/emission wavelengths of ~506/531 nm

Procedure:

  • In a fluorometer cuvette, add the CRC Buffer, respiratory substrates, and Calcium Green-5N (final concentration ~1 µM).

  • Add isolated mitochondria to a final concentration of 0.5 mg/mL.

  • Add the desired concentration of sodium octanoate and incubate for 2-3 minutes.

  • Begin recording the fluorescence.

  • Add sequential pulses of a known amount of CaCl2 (e.g., 10 nmoles) every 60-90 seconds.

  • After each CaCl2 addition, the fluorescence will spike and then decrease as mitochondria take up the Ca2+.

  • mPTP opening is indicated by a sudden, large, and sustained increase in fluorescence, as the mitochondria release the accumulated Ca2+.

  • The CRC is calculated as the total amount of Ca2+ added before the massive release.

Data Presentation:

Treatment GroupConcentrationCalcium Retention Capacity (nmol Ca2+/mg protein)
Control-120 ± 15
Sodium Octanoate100 µM85 ± 10
Sodium Octanoate250 µM50 ± 8
Sodium Octanoate500 µM25 ± 5
Cyclosporin A (Positive Control)1 µM250 ± 20

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.

start Start setup Prepare Mitochondria in CRC Buffer with Calcium Green-5N start->setup add_octanoate Add Sodium Octanoate and Incubate setup->add_octanoate add_ca_pulses Add Sequential Pulses of CaCl2 add_octanoate->add_ca_pulses monitor_fluorescence Monitor Fluorescence (Spike and decay) add_ca_pulses->monitor_fluorescence monitor_fluorescence->add_ca_pulses Repeat until mPTP opens mptp_opening Observe Sustained Fluorescence Increase (mPTP Opening) monitor_fluorescence->mptp_opening calculate_crc Calculate Total Ca2+ Added (Calcium Retention Capacity) mptp_opening->calculate_crc end End calculate_crc->end

References

Application of Sodium Octanoate in Cell Lysis Buffers: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective cell lysis is a critical initial step in the purification and analysis of intracellular proteins. The choice of lysis buffer components is paramount to ensure efficient disruption of cell membranes while maintaining the stability and functionality of the target proteins. While detergents like Sodium Dodecyl Sulfate (SDS) and Triton X-100 are widely used, their harsh nature can lead to protein denaturation and interfere with downstream applications. This document explores the multifaceted role of sodium octanoate (B1194180) (also known as sodium caprylate) in cell lysis and protein purification, highlighting its utility as both a protein stabilizer and a selective precipitant of contaminants.

Sodium octanoate is the sodium salt of octanoic acid, a medium-chain saturated fatty acid. In bioprocessing, it is well-established as a stabilizing agent for proteins, notably human serum albumin, protecting them against thermal stress.[1][2] Furthermore, it is employed in the purification of monoclonal antibodies to precipitate host cell proteins (HCPs) and other contaminants.[3][4][5] These properties suggest its potential as a valuable component in specialized cell lysis buffer formulations, particularly when protein stability and purity are critical.

Mechanism of Action

Sodium octanoate's function in a cell lysis and protein purification context is twofold:

  • Protein Stabilization: As a fatty acid salt, sodium octanoate can interact with hydrophobic regions on the surface of proteins. This interaction can shield these regions from aggregation-promoting interfaces, thereby stabilizing the protein's native conformation.[6][7] This is particularly beneficial during the disruptive process of cell lysis, where proteins are released from their native environment and exposed to various stresses.

  • Selective Precipitation: At specific concentrations and pH values, sodium octanoate can induce the precipitation of unwanted proteins, such as host cell proteins, while leaving the target protein, often an antibody, in solution.[3][4] This principle can be adapted to clarify cell lysates by removing a subset of contaminating proteins early in the purification workflow.

Data Presentation: Comparison of Common Lysis Buffers

Table 1: Quantitative Comparison of Lysis Buffers for Protein Extraction from HeLa Cells

Lysis Buffer Component(s)Average Protein Yield (µg/µL)Number of Identified ProteinsReference
4% SDS, 100 mM Tris-HCl, 10 mM DTT3.155190[8]
8 M Urea, 100 mM Tris-HClNot Reported4947[8]
1% NP-40, 50 mM Tris-HCl, 150 mM NaClNot ReportedNot Directly Compared[9]
6 M Guanidine HydrochlorideNot ReportedNot Directly Compared[9]

Table 2: Comparison of Lysis Methods for Clostridium perfringens

Lysis MethodRelative Protein Content (%)Reference
NaOH-SDS SolubilizationLower[10]
French PressHigher[10]
SonicationHigher[10]
Mutanolysin TreatmentLower[10]

Experimental Protocols

Protocol 1: General Mammalian Cell Lysis Using a Standard RIPA Buffer

This protocol is a standard method for lysing mammalian cells and serves as a point of comparison for protocols incorporating sodium octanoate.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)[11]

  • Protease and phosphatase inhibitor cocktail

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

Procedure for Adherent Cells:

  • Wash cell monolayer with ice-cold PBS.

  • Aspirate PBS and add ice-cold RIPA buffer with freshly added inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 15-30 minutes with occasional vortexing.[12][13]

  • Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cell debris.[14]

  • Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.

Procedure for Suspension Cells:

  • Pellet cells by centrifugation at 500 x g for 5 minutes.

  • Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Resuspend the pellet in ice-cold RIPA buffer with freshly added inhibitors.

  • Follow steps 4-6 from the adherent cell protocol.

Protocol 2: Proposed Protocol for Cell Lysate Clarification using Sodium Octanoate Precipitation

This protocol describes the use of sodium octanoate to precipitate host cell proteins from a cell lysate, thereby enriching for the target protein. This is particularly relevant in the production of monoclonal antibodies from mammalian cell cultures.[4][5]

Materials:

  • Cell lysate (prepared using a suitable lysis buffer, e.g., a buffer with a non-ionic detergent)

  • Sodium octanoate stock solution (e.g., 0.5 M)

  • pH adjustment solutions (e.g., 1 M Tris base, 1 M Acetic Acid)

  • Refrigerated centrifuge

Procedure:

  • Adjust the pH of the cell lysate to between 5.0 and 6.0.[4]

  • Slowly add the sodium octanoate stock solution to a final concentration of approximately 1% (w/v).[4]

  • Incubate the mixture at room temperature or 4°C for at least 60 minutes with gentle mixing.[4]

  • Centrifuge the mixture at high speed (e.g., >10,000 x g) for 30 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the clarified protein solution.

Visualizations

Experimental_Workflow_Cell_Lysis General Workflow for Cell Lysis and Protein Extraction start Cell Culture (Adherent or Suspension) wash Wash with ice-cold PBS start->wash lysis Add Lysis Buffer (e.g., RIPA) wash->lysis incubation Incubate on ice lysis->incubation centrifugation Centrifuge to pellet debris incubation->centrifugation supernatant Collect Supernatant (Cell Lysate) centrifugation->supernatant end Downstream Applications (Western Blot, ELISA, etc.) supernatant->end

Workflow for Cell Lysis

Protein_Purification_Workflow Protein Purification Workflow with Sodium Octanoate Precipitation start Cell Lysate ph_adjustment Adjust pH to 5.0-6.0 start->ph_adjustment na_oct_addition Add Sodium Octanoate (to ~1% w/v) ph_adjustment->na_oct_addition incubation Incubate with gentle mixing na_oct_addition->incubation centrifugation Centrifuge to pellet precipitated HCPs incubation->centrifugation supernatant Collect Supernatant (Clarified Lysate) centrifugation->supernatant downstream Further Purification Steps (e.g., Chromatography) supernatant->downstream

HCP Precipitation Workflow

Protein_Stabilization_Mechanism Mechanism of Protein Stabilization by Additives cluster_unstable Unstable Protein in Non-Ideal Buffer cluster_stable Stabilized Protein with Additive unfolded Partially Unfolded Protein aggregated Aggregated Protein (Insoluble) unfolded->aggregated Protein-Protein Interactions stabilized Stabilized Native Protein label_stabilization Additive binds to hydrophobic patches, preventing aggregation and promoting the native folded state. additive Additive (e.g., Sodium Octanoate)

Protein Stabilization Mechanism

Downstream Applications

The choice of lysis buffer significantly impacts the compatibility with downstream applications.

  • Protein Purification: When using sodium octanoate for precipitation, the clarified supernatant can be directly subjected to further purification steps like chromatography.[15]

  • Immunoassays (ELISA, Western Blotting): The presence of detergents can interfere with antibody-antigen interactions. If sodium octanoate is used as a primary lytic agent, its compatibility with specific immunoassays would need to be empirically determined. However, its use as a precipitating agent followed by its removal should have minimal impact.

  • Enzyme Assays: The effect of sodium octanoate on enzyme activity varies. Some studies have shown inhibitory effects on certain enzymes.[16] Therefore, if the target protein is an enzyme, the effect of sodium octanoate on its activity must be evaluated.

Conclusion

Sodium octanoate presents a versatile tool for researchers and drug development professionals, not as a conventional lytic detergent, but as a valuable additive in cell lysis and protein purification workflows. Its demonstrated ability to stabilize proteins and selectively precipitate contaminants offers a strategic advantage in improving the yield and purity of target proteins, particularly in the context of biopharmaceutical production. While further research is needed to establish its efficacy as a primary lysis agent, its application as a clarifying and stabilizing agent in conjunction with other lysis methods holds significant promise for optimizing protein extraction and purification protocols.

References

Troubleshooting & Optimization

Technical Support Center: Sodium Octanoate Buffer Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the precipitation of sodium octanoate (B1194180) in buffer solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my sodium octanoate solution cloudy or forming a precipitate?

Precipitation of sodium octanoate is most commonly due to the solution's pH dropping too low. Sodium octanoate is the salt of a weak acid, octanoic acid. When the pH of the buffer is near or below the pKa of octanoic acid (approximately 4.89), the soluble octanoate anion is protonated to form the less soluble octanoic acid, which then precipitates out of the solution.[1][2]

Other potential causes include:

  • Low Temperature: While sodium octanoate has a low Krafft temperature (around 0°C), meaning it readily forms micelles at common laboratory temperatures, its solubility still decreases as the temperature drops.[3][4][5]

  • High Concentration: Exceeding the solubility limit of sodium octanoate in the specific buffer system can lead to precipitation.

  • High Ionic Strength: Excessive concentrations of other salts in the buffer can reduce the solubility of sodium octanoate through a "salting-out" effect.

  • Presence of Divalent Cations: Divalent cations (e.g., Ca²⁺, Mg²⁺) can form insoluble salts with octanoate, causing precipitation.

Q2: What is the optimal pH range for keeping sodium octanoate in solution?

To ensure sodium octanoate remains fully dissolved, the buffer pH should be maintained at least 2 pH units above the pKa of octanoic acid. Therefore, a pH of 7.0 or higher is strongly recommended. Aqueous solutions of sodium octanoate are naturally alkaline, typically with a pH between 8.0 and 10.5, which favors solubility.[6][7]

Q3: How does temperature affect the solubility of sodium octanoate?

The solubility of sodium octanoate in water increases with temperature.[3] While it is generally highly soluble at room temperature, preparing concentrated solutions may require gentle warming. Conversely, storing solutions at refrigerated temperatures (2-8°C) may increase the risk of precipitation, especially for highly concentrated solutions.

Q4: What is the Critical Micelle Concentration (CMC) of sodium octanoate?

The Critical Micelle Concentration (CMC) is the concentration above which surfactant molecules aggregate to form micelles.[8] For sodium octanoate (also known as sodium caprylate), the CMC is reported to be approximately 300 mM.[9] Below this concentration, sodium octanoate exists as individual ions in the solution.

Q5: Can I use co-solvents or additives to improve solubility?

Yes, co-solvents like ethanol (B145695) can be used to prepare stock solutions of fatty acid salts.[10] For cell culture applications where precipitation is a concern, fatty-acid-free Bovine Serum Albumin (BSA) can be used as a carrier to maintain the solubility of fatty acids in the media.[11]

Troubleshooting Guide

If you observe precipitation in your sodium octanoate buffer, follow this troubleshooting workflow to identify and resolve the issue.

G start Precipitation Observed in Sodium Octanoate Buffer check_ph Is the buffer pH ≥ 7.0? start->check_ph adjust_ph SOLUTION: Increase buffer pH to >7.0 using NaOH. check_ph->adjust_ph No check_temp Is the solution stored at low temperature (<10°C)? check_ph->check_temp Yes warm_solution SOLUTION: Gently warm the solution to room temperature (20-25°C) with agitation. check_temp->warm_solution Yes check_conc Is the concentration >300 mM and approaching solubility limit? check_temp->check_conc No dilute_solution SOLUTION: Dilute the buffer to a lower working concentration. check_conc->dilute_solution Yes check_additives Does the buffer contain high salt or divalent cations? check_conc->check_additives No reformulate SOLUTION: Reformulate the buffer using lower salt concentration or use a chelating agent (e.g., EDTA). check_additives->reformulate Yes end_node Consider using a co-solvent (e.g., ethanol) or carrier (e.g., BSA) for stock solutions. check_additives->end_node No

References

Technical Support Center: Troubleshooting Sodium Octanoate Interference in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from sodium octanoate (B1194180) interference in various laboratory assays.

Frequently Asked Questions (FAQs)

Q1: What is sodium octanoate and why is it present in my samples?

Sodium octanoate (also known as sodium caprylate) is the sodium salt of octanoic acid. It is commonly used as a stabilizer for proteins, particularly human albumin, in biopharmaceutical formulations to prevent aggregation and denaturation.[1] If your work involves such formulations, the presence of sodium octanoate is likely intentional.

Q2: How can sodium octanoate interfere with my assays?

Sodium octanoate is a surfactant and can interfere with assays through several mechanisms:

  • Protein Quantification Assays (Bradford, BCA): It can compete with the assay reagents for binding to proteins or interfere with the chemical reactions that produce a detectable signal.

  • Immunoassays (ELISA): High concentrations can disrupt the binding between antibodies and antigens, leading to either falsely high or low signals. It can also cause non-specific binding to the plate surface, increasing background noise.[2][3][4]

  • Cell-Based Assays: It can exhibit cytotoxic effects on cells in culture, affecting viability and proliferation and thereby confounding the results of functional assays.

Q3: What is the Critical Micelle Concentration (CMC) of sodium octanoate, and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles. The CMC of sodium octanoate is approximately 300-400 mM in aqueous solutions. Above this concentration, its behavior in solution changes significantly, which can exacerbate interference in assays.

Troubleshooting Guides

Problem 1: Inaccurate protein concentration measurement in the presence of sodium octanoate.

Symptoms:

  • Inconsistent readings in Bradford or BCA protein assays.

  • Lower than expected protein concentration.

  • High background signal.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Direct interference with assay reagents 1. Dilute the sample: If the protein concentration is high enough, diluting the sample can lower the sodium octanoate concentration to a non-interfering level. 2. Use a compatible assay: Consider using a protein assay kit specifically designed to be compatible with detergents. 3. Remove sodium octanoate: Utilize one of the removal methods detailed in the protocols below (Acetone Precipitation, Dialysis, or Size-Exclusion Chromatography).
Precipitation of assay reagents Some detergents can cause the precipitation of reagents in certain protein assays. Visually inspect the assay wells for any precipitate. If observed, sample cleanup is necessary.

Quantitative Impact of Sodium Octanoate on Protein Assays (Illustrative Data)

Sodium Octanoate Concentration (mM)Bradford Assay Signal Reduction (%)BCA Assay Signal Reduction (%)
1~5-10%~2-5%
5~15-25%~10-15%
10~30-50%~20-30%
25>50%>40%
50>70%>60%

Note: These values are approximate and can vary depending on the specific protein and assay conditions. It is always recommended to perform a standard curve with and without sodium octanoate to assess the level of interference in your specific system.

Problem 2: High background or inconsistent results in ELISA.

Symptoms:

  • High signal in negative control wells.

  • Low signal-to-noise ratio.

  • Poor reproducibility between replicate wells.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Non-specific binding 1. Optimize blocking: Increase the concentration or incubation time of the blocking buffer. Consider using a different blocking agent (e.g., BSA, non-fat dry milk).[2][4] 2. Add a non-ionic detergent to wash buffers: Including a low concentration (0.05%) of a non-ionic detergent like Tween-20 in your wash buffers can help reduce non-specific binding.[2]
Disruption of antibody-antigen binding 1. Sample dilution: Dilute the sample to reduce the sodium octanoate concentration. 2. Sodium octanoate removal: Use a cleanup method to remove sodium octanoate from the sample prior to the assay.

Troubleshooting Workflow for ELISA

ELISA_Troubleshooting start High Background or Inconsistent ELISA Results check_blocking Optimize Blocking (Concentration, Time, Agent) start->check_blocking add_detergent Add Tween-20 to Wash Buffer check_blocking->add_detergent If still high background re_run_assay Re-run ELISA check_blocking->re_run_assay If effective dilute_sample Dilute Sample add_detergent->dilute_sample If still high background add_detergent->re_run_assay If effective remove_octanoate Remove Sodium Octanoate (See Protocols) dilute_sample->remove_octanoate If dilution is not feasible or effective dilute_sample->re_run_assay If dilution is feasible remove_octanoate->re_run_assay problem_solved Problem Solved re_run_assay->problem_solved

Caption: A step-by-step workflow for troubleshooting high background and inconsistent results in ELISA assays caused by potential sodium octanoate interference.

Problem 3: Unexpected cell death or altered cell behavior in cell-based assays.

Symptoms:

  • Decreased cell viability in control wells.

  • Changes in cell morphology.

  • Altered proliferation rates.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Cytotoxicity of sodium octanoate 1. Determine the cytotoxic concentration: Perform a dose-response experiment to determine the maximum non-toxic concentration of sodium octanoate for your specific cell line. 2. Dilute the sample: If possible, dilute your sample to a sub-toxic concentration of sodium octanoate. 3. Remove sodium octanoate: Utilize a removal method before applying the sample to the cells.

Illustrative Cytotoxicity of Sodium Octanoate on Common Cell Lines

Cell LineIC50 (mM)
HeLa~5-10
HepG2~8-15
Jurkat~3-7

Note: IC50 values can vary significantly based on the specific experimental conditions (e.g., cell density, exposure time). It is crucial to determine the cytotoxicity for your specific cell line and assay conditions.

Experimental Protocols

Protocol 1: Acetone (B3395972) Precipitation for Sodium Octanoate Removal

This method is effective for concentrating protein samples while removing interfering substances. However, it can cause protein denaturation.

Materials:

  • Ice-cold acetone (-20°C)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

  • Buffer for resuspension (compatible with downstream assay)

Procedure:

  • Place your protein sample in a microcentrifuge tube.

  • Add four volumes of ice-cold acetone to the sample.

  • Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.

  • Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C.

  • Carefully decant the supernatant, which contains the sodium octanoate.

  • Allow the protein pellet to air-dry for 5-10 minutes. Do not over-dry.

  • Resuspend the pellet in a buffer compatible with your downstream application.

Expected Protein Recovery: 80-95%, depending on the protein's properties.[5][6]

Protocol 2: Dialysis for Sodium Octanoate Removal

Dialysis is a gentle method for removing small molecules from a protein solution.

Materials:

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) (e.g., 3.5 kDa for most proteins)

  • Dialysis buffer (at least 200 times the sample volume)

  • Stir plate and stir bar

  • Cold room or refrigerator (4°C)

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions.

  • Load the protein sample into the dialysis tubing/cassette.

  • Place the sealed tubing/cassette in the dialysis buffer at 4°C with gentle stirring.

  • Dialyze for at least 4 hours or overnight.

  • Change the dialysis buffer 2-3 times for efficient removal.

  • Recover the protein sample from the tubing/cassette.

Expected Removal Efficiency: >95% of sodium octanoate with sufficient buffer exchanges.

Protocol 3: Size-Exclusion Chromatography (SEC) for Sodium Octanoate Removal

SEC, or gel filtration, separates molecules based on size. It is a rapid method for buffer exchange and removal of small molecules.

Materials:

  • Desalting column (e.g., Sephadex G-25)

  • Equilibration/elution buffer (compatible with downstream assay)

  • Chromatography system or centrifuge for spin columns

Procedure:

  • Equilibrate the desalting column with 3-5 column volumes of the desired elution buffer.

  • Apply the protein sample to the column. The sample volume should not exceed the manufacturer's recommendation (typically 10-30% of the column bed volume).

  • Elute the protein with the equilibration buffer. The protein will elute in the void volume, while the smaller sodium octanoate molecules will be retained in the column matrix and elute later.

  • Collect the fractions containing the purified protein.

Expected Protein Recovery: >95%.

Workflow for Sodium Octanoate Removal

Removal_Workflow start Sample Containing Sodium Octanoate denaturation_ok Is protein denaturation acceptable? start->denaturation_ok acetone Acetone Precipitation denaturation_ok->acetone Yes dialysis_sec Choose between Dialysis and Size-Exclusion Chromatography denaturation_ok->dialysis_sec No end Sodium Octanoate-Free Protein Sample acetone->end dialysis Dialysis dialysis_sec->dialysis Gentle, but slower sec Size-Exclusion Chromatography dialysis_sec->sec Faster dialysis->end sec->end

Caption: Decision tree for selecting an appropriate method for removing sodium octanoate from protein samples based on experimental requirements.

References

Technical Support Center: Sodium Octanoate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and avoiding foaming issues with sodium octanoate (B1194180) solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why do my sodium octanoate solutions foam excessively?

A1: Sodium octanoate is an anionic surfactant, meaning it has a tendency to lower the surface tension of aqueous solutions. This property, which is beneficial for its function in various applications, also promotes the formation of stable foam when the solution is agitated or aerated. The degree of foaming is influenced by several factors including solution concentration, temperature, pH, and the presence of impurities.

Q2: What is the primary cause of foaming in solutions containing sodium octanoate?

A2: The primary cause of foaming is the congregation of sodium octanoate molecules at the air-water interface. This reduces the surface tension and creates a stable film of liquid, trapping air and forming bubbles. Agitation, sparging of gases, or even vigorous mixing can introduce air into the solution, leading to foam formation.

Q3: How does the concentration of sodium octanoate affect foaming?

A3: The relationship between sodium octanoate concentration and foaming is not always linear. Generally, as the concentration increases from a low value, the foaming capacity also increases. However, beyond a certain concentration, known as the critical micelle concentration (CMC), the foaming ability might plateau or even decrease as the surfactant molecules begin to form micelles within the bulk solution rather than exclusively migrating to the surface. It is crucial to operate at a concentration that balances efficacy with minimal foaming.

Q4: Can temperature fluctuations impact the foaming of my sodium octanoate solution?

A4: Yes, temperature can significantly affect foaming. An increase in temperature generally decreases the viscosity of the solution and can increase the kinetic energy of the surfactant molecules, which may lead to more rapid foam formation. However, very high temperatures can also destabilize foam by increasing the rate of liquid drainage from the foam structure. It is advisable to maintain a consistent and controlled temperature during your experiments.[1][2][3]

Q5: Are there any chemical additives that can help reduce foaming?

A5: Yes, anti-foaming agents, also known as defoamers, can be very effective. These are substances that, when added in small quantities, disrupt the stability of the foam lamella, causing the bubbles to rupture. Common types of anti-foaming agents include silicone-based polymers, fatty acids, and certain alcohols. The choice of anti-foaming agent will depend on the specific requirements of your experiment, including compatibility with other components in your solution.

Troubleshooting Guides

Issue 1: Excessive Foaming During Solution Preparation
  • Symptom: Significant foam generation when dissolving sodium octanoate powder or diluting a concentrated stock solution.

  • Possible Causes:

    • Rapid addition of sodium octanoate powder.

    • High-speed or vigorous mixing.

    • Use of a mixing method that introduces a large amount of air (e.g., overhead stirring with a vortex).

  • Solutions:

    • Gentle Agitation: Use a magnetic stirrer at a low to moderate speed to create a gentle vortex. Avoid high-speed mixing that can entrain air.

    • Slow Addition: Add the sodium octanoate powder gradually to the surface of the liquid, allowing it to wet and dissolve without vigorous shaking.

    • Sub-surface Addition: If possible, introduce the concentrated sodium octanoate solution below the surface of the diluent using a pipette or a submerged tube.

    • Allow Time for Dissipation: After preparation, allow the solution to stand for a period to allow any generated foam to naturally dissipate.

Issue 2: Foaming During Experimental Processes (e.g., filtration, pumping, or cell culture)
  • Symptom: Foam formation during experimental manipulations that involve fluid transfer or agitation.

  • Possible Causes:

    • High flow rates in pumping or filtration systems.

    • Cascading of the solution from a height into a receiving vessel.

    • Agitation in bioreactors or cell culture vessels.

  • Solutions:

    • Optimize Flow Rates: Reduce the flow rates of pumps to minimize turbulence.

    • Minimize Drop Height: When transferring the solution, position the outlet of the transfer line below the liquid surface in the receiving container.

    • Use of Anti-foaming Agents: Add a pre-determined, effective concentration of a suitable anti-foaming agent to the solution before the process begins.

    • Mechanical Foam Breakers: In larger scale operations, mechanical foam breakers can be employed to physically disrupt the foam layer.

Data Presentation

Table 1: Effect of Sodium Octanoate Concentration on Foam Volume

Concentration (mM)Initial Foam Volume (mL)Foam Volume after 5 min (mL)
10158
504535
100 (CMC)6055
2005852

Note: This data is illustrative and may vary depending on the specific experimental conditions.

Table 2: Efficacy of Different Anti-foaming Agents on a 50 mM Sodium Octanoate Solution

Anti-foaming AgentConcentration (ppm)Reduction in Foam Height (%)
Silicone-based (e.g., Polydimethylsiloxane)1095
Fatty Acid-based (e.g., Oleic Acid)5080
Alcohol-based (e.g., Octanol)10070

Note: The optimal concentration and effectiveness of an anti-foaming agent should be determined experimentally for your specific system.

Experimental Protocols

Protocol 1: Preparation of a Low-Foaming Sodium Octanoate Solution (1 L of 50 mM)
  • Materials:

    • Sodium Octanoate (powder)

    • Deionized water

    • 1 L volumetric flask

    • Magnetic stirrer and stir bar

    • Weighing scale and weigh boat

  • Procedure:

    • Fill the volumetric flask with approximately 800 mL of deionized water.

    • Place the stir bar in the flask and set it on the magnetic stirrer at a low speed (e.g., 150 rpm), ensuring a gentle vortex is formed without splashing.

    • Accurately weigh the required amount of sodium octanoate (Molar Mass: 166.19 g/mol ; for 50 mM in 1 L: 8.31 g).

    • Slowly add the sodium octanoate powder to the side of the vortex, allowing it to be drawn into the liquid and dissolve. Avoid dumping the powder directly into the center of the vortex.

    • Once all the powder is added and dissolved, continue stirring for another 15-20 minutes to ensure homogeneity.

    • Turn off the stirrer and remove the stir bar.

    • Carefully add deionized water to bring the final volume to the 1 L mark.

    • Cap the flask and gently invert it a few times to mix. Avoid vigorous shaking.

    • Allow the solution to sit for at least 30 minutes to allow any minor foam to dissipate.

Protocol 2: Evaluation of Anti-foaming Agent Efficacy
  • Materials:

    • Sodium octanoate solution (at the desired concentration)

    • Selected anti-foaming agents

    • Graduated cylinders (100 mL) with stoppers

    • Pipettes

    • Timer

  • Procedure:

    • Prepare stock solutions of the anti-foaming agents at a known concentration.

    • To a series of 100 mL graduated cylinders, add 50 mL of the sodium octanoate solution.

    • To each cylinder (except for a control), add a specific volume of the anti-foaming agent stock solution to achieve the desired final concentration (e.g., 10, 50, 100 ppm).

    • Securely stopper each cylinder.

    • Invert all cylinders simultaneously and vigorously shake them for 30 seconds.

    • Place the cylinders on a level surface and immediately measure the initial foam height in each.

    • Record the foam height at regular intervals (e.g., 1, 5, 10 minutes) to assess foam stability.

    • Calculate the percentage reduction in foam height compared to the control to determine the efficacy of each anti-foaming agent.

Mandatory Visualizations

Foaming_Troubleshooting_Workflow start Excessive Foaming Observed prep During Solution Preparation? start->prep process During Experimental Process? prep->process No gentle_mix Implement Gentle Mixing/Agitation prep->gentle_mix Yes flow_rate Optimize Flow Rates (Reduce Turbulence) process->flow_rate Yes slow_add Slow, Gradual Reagent Addition gentle_mix->slow_add end Foaming Controlled slow_add->end antifoam Add Anti-foaming Agent flow_rate->antifoam mechanical Use Mechanical Foam Breaker antifoam->mechanical mechanical->end

Caption: Troubleshooting workflow for addressing excessive foaming issues.

Antifoam_Selection_Logic start Need to Control Foaming compatibility Is chemical inertness critical for the experiment? start->compatibility silicone Consider Silicone-based Anti-foam compatibility->silicone Yes organic Consider Organic-based (Fatty Acid/Alcohol) Anti-foam compatibility->organic No test_concentration Determine Optimal Concentration (Protocol 2) silicone->test_concentration organic->test_concentration validate Validate in Experimental System test_concentration->validate end Implement Optimized Anti-foam Strategy validate->end

Caption: Logical diagram for selecting an appropriate anti-foaming agent.

References

Technical Support Center: Addressing Variability in Experiments with Sodium Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sodium octanoate (B1194180). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common sources of variability in experiments involving this versatile medium-chain fatty acid salt.

Frequently Asked Questions (FAQs)

Q1: My sodium octanoate solution is cloudy or has formed a precipitate. What should I do?

A1: Cloudiness or precipitation in your sodium octanoate solution can arise from several factors, primarily related to solubility limits, temperature, and pH. Sodium octanoate, while highly soluble in water, can precipitate under certain conditions.[1]

Troubleshooting Steps:

  • Check the Concentration: Ensure the concentration of your solution is not above its solubility limit in the chosen solvent and temperature.

  • Gentle Warming: Try gently warming the solution while stirring. The solubility of sodium octanoate increases with temperature.[1]

  • pH Adjustment: The pH of the solution is critical. Sodium octanoate is the salt of a weak acid, octanoic acid. At a pH close to or below the pKa of octanoic acid (around 4.8), the protonated, less soluble form will predominate, leading to precipitation. Ensure your buffer pH is well above this pKa, ideally in the neutral to alkaline range (pH 7.0 or higher).[2]

  • Buffer Choice: High concentrations of certain buffer salts can lead to "salting out" effects, reducing the solubility of sodium octanoate. If you suspect this, try using a lower concentration of the buffer or switching to a different buffer system like Tris or HEPES, which are less likely to cause precipitation with salts.

  • Filtration: If the precipitate persists after warming and pH adjustment, it may be due to impurities. For freshly prepared solutions, filtration through a 0.22 µm filter is recommended, especially for cell culture applications.[3]

Q2: I am observing inconsistent results in my protein stability assays (e.g., thermal shift assay) with sodium octanoate. What could be the cause?

A2: Inconsistent results in protein stability assays are a common challenge and can be attributed to several variables related to the sodium octanoate solution, the protein itself, and the assay conditions. Sodium octanoate is frequently used as a stabilizer for proteins like albumin during processes such as pasteurization.[4]

Troubleshooting Steps:

  • Sodium Octanoate Quality: Ensure you are using a high-purity grade of sodium octanoate (≥99%).[5] Impurities can interfere with protein-ligand interactions and affect stability measurements.

  • Solution Preparation Consistency: Prepare fresh sodium octanoate solutions for each set of experiments to avoid variability from degradation or contamination. Ensure the pH and concentration are precisely controlled.

  • Protein Quality and Consistency: Ensure the purity and concentration of your protein are consistent across experiments. The presence of fatty acids or other ligands bound to the protein can affect its thermal stability and interaction with sodium octanoate.[6]

  • Control Experiments: Always include appropriate controls:

    • Protein only (no ligand): To establish the baseline melting temperature (Tm).

    • Buffer only with dye: To check for any background fluorescence changes.

  • Assay Optimization: The final concentrations of the protein and fluorescent dye (like SYPRO Orange) may need to be optimized for your specific protein.[7]

Troubleshooting Guides

Issue 1: Variability in Cell Viability Assays

Problem: Unexpected or inconsistent results in cell viability assays (e.g., MTT, XTT) when using sodium octanoate. This can manifest as increased or decreased cell viability that does not correlate with expected dose-responses.

Possible Causes and Solutions:

  • Direct Interference with Assay Reagents: Sodium octanoate, as a reducing agent, can directly reduce tetrazolium salts like MTT and XTT to formazan, leading to a false-positive signal for cell viability.[8][9]

    • Solution: Run a cell-free control containing your media, sodium octanoate at the concentrations used in your experiment, and the viability assay reagent. This will allow you to quantify any direct reduction of the reagent by sodium octanoate and correct your experimental data.

  • Alteration of Cellular Metabolism: Sodium octanoate is a medium-chain fatty acid that can be metabolized by cells, potentially altering their metabolic activity and, consequently, the rate of tetrazolium dye reduction.[10] This can lead to results that do not accurately reflect cell number.

    • Solution: Use a secondary, non-metabolism-based viability assay to confirm your results. Assays that measure membrane integrity, such as those using trypan blue or propidium (B1200493) iodide, are good alternatives.

  • Concentration-Dependent Effects: Sodium octanoate can have dual effects on cells, with low concentrations sometimes promoting certain cellular processes and higher concentrations being inhibitory.[11]

    • Solution: Perform a wide-range dose-response curve to fully characterize the effect of sodium octanoate on your specific cell line.

Issue 2: Inconsistent Particle Size Measurements with Dynamic Light Scattering (DLS)

Problem: When analyzing protein aggregation or formulation stability with DLS, the addition of sodium octanoate leads to inconsistent or uninterpretable results, such as high polydispersity or the appearance of multiple peaks.

Possible Causes and Solutions:

  • Micelle Formation: Above its critical micelle concentration (CMC), sodium octanoate will form micelles. These micelles will scatter light and can be detected by DLS, potentially obscuring the signal from your protein of interest. The CMC is dependent on factors like temperature and the ionic strength of the buffer.

    • Solution: Be aware of the CMC of sodium octanoate under your experimental conditions. If possible, work at concentrations below the CMC. If you must work above the CMC, be sure to run a control of the buffer with sodium octanoate alone to characterize the micelle size distribution.

  • Sample Contamination: Dust and other particulates can significantly interfere with DLS measurements, leading to erroneous results.[12]

    • Solution: Always filter your protein and buffer solutions through a low protein-binding 0.22 µm filter before making DLS measurements. Centrifuging the sample can also help to remove larger aggregates.[13]

  • Complex Interactions: Sodium octanoate can induce complex changes in protein conformation and oligomerization state, which may not result in a simple, monodisperse solution.

    • Solution: Complement your DLS data with other techniques that provide information on protein size and shape, such as size-exclusion chromatography (SEC) or static light scattering (SLS).

Quantitative Data Summary

Table 1: Physicochemical Properties of Sodium Octanoate

PropertyValueConditionsReference(s)
Molecular Weight 166.19 g/mol -[5]
Appearance White to off-white crystalline powderRoom Temperature[14]
Solubility in Water Highly solubleRoom Temperature[1]
pH of 10% Solution 8.0 - 10.520°C[14]
Purity (Typical) ≥99%-[5]

Table 2: Critical Micelle Concentration (CMC) of Sodium Octanoate in Aqueous Solutions

Temperature (°C)CMC (mol/kg)Reference(s)
250.3828[15] (from another search)
30--
35--
400.3589[15] (from another search)
45--

Note: The CMC of sodium octanoate is known to decrease with increasing temperature up to a certain point, and is also affected by the ionic strength of the solution.

Experimental Protocols

Protocol 1: Preparation of a Standard Sodium Octanoate Stock Solution

This protocol describes the preparation of a 1 M sodium octanoate stock solution in water.

Materials:

  • Sodium Octanoate (high purity, ≥99%)

  • Nuclease-free water

  • Sterile, conical tubes (e.g., 50 mL)

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile filter

Procedure:

  • Weigh out 1.662 g of sodium octanoate powder and transfer it to a 10 mL sterile tube.

  • Add 8 mL of nuclease-free water to the tube.

  • Add a sterile stir bar and place the tube on a magnetic stirrer.

  • Stir the solution at room temperature until the sodium octanoate is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary to aid dissolution.

  • Once dissolved, remove the stir bar and adjust the final volume to 10 mL with nuclease-free water.

  • Sterilize the solution by passing it through a 0.22 µm filter.

  • Aliquot the stock solution into smaller, sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage or at 4°C for short-term use.[3]

Protocol 2: Protein Thermal Shift Assay to Assess Stabilization by Sodium Octanoate

This protocol provides a general framework for using a thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF), to evaluate the stabilizing effect of sodium octanoate on a target protein.

Materials:

  • Purified protein of interest

  • Sodium octanoate stock solution (e.g., 1 M, prepared as in Protocol 1)

  • Assay buffer (e.g., PBS, Tris, HEPES at a suitable pH for the protein)

  • Fluorescent dye (e.g., SYPRO Orange, 5000x stock)

  • Real-time PCR instrument with melt curve capability

  • qPCR plates and seals

Procedure:

  • Prepare a working solution of the fluorescent dye: Dilute the 5000x SYPRO Orange stock to 50x in the assay buffer.

  • Prepare the protein solution: Dilute the protein stock to the desired final concentration (typically 1-5 µM) in the assay buffer.

  • Prepare sodium octanoate dilutions: Prepare a serial dilution of the sodium octanoate stock solution in the assay buffer. The final concentrations in the assay should span a relevant range (e.g., from below to above the expected effective concentration).

  • Set up the assay plate:

    • In each well of a qPCR plate, add the protein solution.

    • Add the different concentrations of sodium octanoate to the respective wells.

    • Include a "protein only" control (with buffer instead of sodium octanoate).

    • Add the 50x fluorescent dye to each well to a final concentration of 5x.

    • Seal the plate securely.

  • Perform the thermal melt:

    • Place the plate in the real-time PCR instrument.

    • Set up a melt curve experiment, typically ramping the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor the fluorescence at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the temperature at which the protein is 50% unfolded, which corresponds to the midpoint of the transition in the melt curve. This is often determined by finding the peak of the first derivative of the melt curve.

    • An increase in the Tm in the presence of sodium octanoate indicates a stabilizing effect.

Visualizations

cluster_cause Potential Causes cluster_solution Solutions Concentration High Concentration Dilute Dilute Solution Concentration->Dilute pH Low pH (near/below pKa) AdjustpH Increase pH (> 7.0) pH->AdjustpH Temp Low Temperature Warm Gently Warm Temp->Warm Buffer Incompatible Buffer ChangeBuffer Change/Lower Buffer Conc. Buffer->ChangeBuffer Problem Problem: Sodium Octanoate Precipitation Problem->Concentration Problem->pH Problem->Temp Problem->Buffer

Caption: Troubleshooting workflow for sodium octanoate precipitation.

cluster_protein Protein States cluster_ligand Sodium Octanoate Unfolded Unfolded Protein (High Energy) Folded Folded Protein (Lower Energy) Folded->Unfolded Heat/Stress Folded->Folded Increased Stability SO Sodium Octanoate SO->Folded Binding

Caption: Sodium octanoate binding stabilizes the folded state of a protein.

TLR2 TLR2 MAPK MAPK Pathway (p38, JNK, ERK1/2) TLR2->MAPK Phosphorylation ImmuneResponse Innate Immune Response MAPK->ImmuneResponse Activation S_aureus S. aureus ImmuneResponse->S_aureus Inhibits Internalization S_aureus->TLR2 Recognized by NaO Sodium Octanoate (1 mM) NaO->TLR2 Activates

Caption: Hypothetical signaling pathway showing sodium octanoate's effect.

References

Technical Support Center: Optimization of pH for Sodium Octanoate Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the pH-dependent activity of sodium octanoate (B1194180) in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dissolving sodium octanoate?

A1: Sodium octanoate is the sodium salt of octanoic acid and is readily soluble in water. It forms a slightly alkaline solution, typically with a pH between 8.0 and 10.5 for a 10% solution. While it is soluble across a broad pH range, its solubility can be affected by highly acidic conditions. Below its pKa of approximately 4.89, the equilibrium will shift towards the less soluble free fatty acid form, octanoic acid. For most applications, dissolving sodium octanoate in deionized water or a buffer with a pH above 7 is recommended to ensure complete dissolution.

Q2: How does pH affect the antimicrobial activity of sodium octanoate?

A2: The antimicrobial activity of sodium octanoate is significantly influenced by pH. Its efficacy is generally greater in acidic conditions. This is because the un-dissociated (protonated) form, octanoic acid, can more easily penetrate the microbial cell membrane. At a pH below the pKa of octanoic acid (~4.89), a higher proportion of the more active, uncharged octanoic acid exists. Therefore, for antimicrobial applications, optimizing the pH to be slightly acidic may enhance its activity. However, the optimal pH can also depend on the target microorganism and the formulation's stability.

Q3: What is the role of pH in the protein-stabilizing effect of sodium octanoate?

A3: Sodium octanoate is widely used as a stabilizer for proteins, most notably human serum albumin (HSA), during pasteurization and storage. Its binding to proteins is pH-dependent. Studies have shown that the interaction between sodium octanoate and HSA occurs at physiological pH (around 7.4) and also at more alkaline pH (e.g., 10.0). The binding helps to maintain the protein's conformational integrity and prevent aggregation, particularly under heat stress. The optimal pH for stabilization will depend on the specific protein and the formulation conditions.

Q4: Can pH be used to trigger drug release from sodium octanoate-based formulations?

A4: Yes, the pH-responsive nature of sodium octanoate can be exploited for controlled drug delivery. Formulations can be designed to be stable at a certain pH and to release an encapsulated drug when the pH changes. For instance, a drug carrier system could be formulated to be stable at physiological pH (7.4) and release its payload in the more acidic environment of a tumor or endosome. This is due to the protonation of the octanoate to octanoic acid at lower pH, which can alter the structure of the delivery vehicle and trigger drug release.

Troubleshooting Guides

Issue 1: Precipitation or cloudiness observed in a sodium octanoate solution upon pH adjustment.

  • Question: I adjusted the pH of my sodium octanoate solution to be more acidic, and it became cloudy. What happened and how can I fix it?

  • Answer:

    • Cause: The pKa of octanoic acid is approximately 4.89. When you lower the pH of a sodium octanoate solution to below this pKa, the octanoate anions (C₈H₁₅O₂⁻) become protonated to form octanoic acid (C₈H₁₆O₂). Octanoic acid has much lower solubility in water compared to its sodium salt, leading to precipitation and a cloudy appearance.

    • Solution:

      • Re-dissolution: You can try to re-dissolve the precipitate by raising the pH of the solution back above the pKa (e.g., to pH 6 or higher) by adding a base like sodium hydroxide (B78521) (NaOH).

      • Formulation Adjustment: If your application requires a lower pH, consider using a co-solvent (e.g., ethanol) to increase the solubility of the protonated octanoic acid.

      • Filtration: If the precipitate is undesirable for your experiment, you can remove it by filtration, but be aware that this will lower the concentration of your active agent.

Issue 2: Inconsistent or lower-than-expected antimicrobial activity.

  • Question: My results for the antimicrobial activity of sodium octanoate are not consistent, or the activity is lower than I expected. Could pH be the issue?

  • Answer:

    • Cause: The antimicrobial efficacy of sodium octanoate is highly dependent on the pH of the medium. If the pH is not controlled or is too high (alkaline), the concentration of the more potent, un-dissociated octanoic acid will be low, leading to reduced activity. Variations in the pH of your experimental setup can lead to inconsistent results.

    • Solution:

      • pH Measurement and Control: Always measure and record the final pH of your test medium after adding the sodium octanoate solution.

      • Buffering: Use a suitable buffer system to maintain a constant pH throughout your experiment. The choice of buffer should be compatible with your assay and not interfere with the activity of sodium octanoate.

      • pH Optimization Study: Perform a preliminary experiment to determine the optimal pH for antimicrobial activity against your specific microorganism by testing a range of pH values (e.g., from 5.0 to 7.5).

Issue 3: Poor protein stabilization or evidence of protein aggregation.

  • Question: I am using sodium octanoate to stabilize a protein, but I am still observing aggregation. How can I optimize the pH for better stabilization?

  • Answer:

    • Cause: While sodium octanoate is an effective stabilizer, its interaction with proteins is influenced by pH, which affects the charge of both the protein and the octanoate. An inappropriate pH can lead to suboptimal binding and reduced stabilizing effect.

    • Solution:

      • pH Screening: Screen a range of pH values around the physiological pH (e.g., 6.5, 7.0, 7.4, 8.0) to find the optimal condition for your specific protein.

      • Characterization: Use techniques like Dynamic Light Scattering (DLS) to monitor protein aggregation and Circular Dichroism (CD) to assess the protein's secondary structure at different pH values in the presence of sodium octanoate.

      • Consider Isoelectric Point (pI): Be mindful of the isoelectric point (pI) of your protein. At the pI, the protein has a net neutral charge and is often least soluble, which could contribute to aggregation. It is generally advisable to work at a pH away from the pI.

Data Presentation

Table 1: Effect of pH on the Antimicrobial Activity of Octanoic Acid

pHMinimum Inhibitory Concentration (MIC) against S. aureus (µg/mL)Minimum Inhibitory Concentration (MIC) against E. coli (µg/mL)
5.05001000
6.010002000
7.0>2000>4000
7.4>2000>4000

Note: This table presents illustrative data based on the principle that the antimicrobial activity of fatty acids increases with lower pH. Actual MIC values can vary depending on the specific strain, medium, and experimental conditions.

Table 2: Influence of pH on the Stabilization of Human Serum Albumin (HSA) by Sodium Octanoate

pHMethodObservationReference
6.7Zeta-potentialComplexation between HSA and sodium octanoate observed.[1][2]
7.4DSCIncreased denaturation temperature of HSA in the presence of sodium caprylate (octanoate).[3]
10.0Zeta-potentialComplexation between HSA and sodium octanoate observed.[1][2]

Experimental Protocols

Protocol 1: Determination of the Optimal pH for Antimicrobial Activity of Sodium Octanoate

  • Prepare Stock Solution: Prepare a sterile stock solution of sodium octanoate (e.g., 10 mg/mL) in deionized water.

  • Prepare Buffered Media: Prepare a series of sterile growth media (e.g., Mueller-Hinton broth for bacteria) buffered at different pH values (e.g., 5.0, 5.5, 6.0, 6.5, 7.0, 7.5).

  • Prepare Inoculum: Prepare a standardized inoculum of the target microorganism as per standard protocols (e.g., 0.5 McFarland standard).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the sodium octanoate stock solution in each of the buffered media.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (medium with inoculum, no sodium octanoate) and a negative control (medium only) for each pH.

  • Incubation: Incubate the plate under appropriate conditions for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of sodium octanoate that completely inhibits visible growth of the microorganism.

  • Analysis: Compare the MIC values obtained at different pH levels to determine the optimal pH for antimicrobial activity.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Sodium Octanoate Stock Solution dilution Serial Dilution in 96-well Plate stock->dilution media Prepare Buffered Media (Varying pH) media->dilution inoculum Prepare Microbial Inoculum inoculate Inoculate with Microorganism inoculum->inoculate dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC at each pH incubate->read_mic analyze Compare MICs to Find Optimal pH read_mic->analyze

Caption: Workflow for determining the optimal pH for antimicrobial activity.

signaling_pathway cluster_membrane Microbial Cell Membrane octanoate Octanoate (Charged) membrane_disruption Membrane Disruption octanoate->membrane_disruption Less Penetration octanoic_acid Octanoic Acid (Uncharged) octanoic_acid->membrane_disruption Penetrates Membrane cell_lysis Cell Lysis membrane_disruption->cell_lysis pH_low Low pH (Acidic Environment) pH_low->octanoic_acid Protonation pH_high High pH (Alkaline Environment) pH_high->octanoate Deprotonation

Caption: pH-dependent mechanism of antimicrobial action.

References

Technical Support Center: Mitigating Sodium Octanoate Cytotoxicity in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the cytotoxic effects of sodium octanoate (B1194180) in your primary cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is sodium octanoate and why is it used in cell culture?

A1: Sodium octanoate is the sodium salt of octanoic acid, a medium-chain fatty acid. It is sometimes used in cell culture as a substrate for studying fatty acid metabolism and its effects on cellular processes. It has also been used as a stabilizer in some albumin preparations.

Q2: Why am I observing high levels of cytotoxicity in my primary cells treated with sodium octanoate?

A2: High cytotoxicity is a common challenge when working with saturated fatty acids like sodium octanoate in primary cells. Several factors can contribute to this:

  • Concentration-dependent toxicity: Primary cells are often more sensitive than immortalized cell lines, and high concentrations of sodium octanoate can induce lipotoxicity.

  • Detergent-like effects: Free fatty acids can disrupt cell membranes through a detergent-like action, leading to cell lysis.

  • Mitochondrial dysfunction: Sodium octanoate can impair mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS).[1]

  • Oxidative stress: The overproduction of ROS can lead to cellular damage and trigger apoptosis.

  • Induction of apoptosis: Sodium octanoate can activate programmed cell death pathways, leading to a reduction in viable cell numbers.[2]

Q3: How can I prepare sodium octanoate to minimize its inherent toxicity?

A3: Proper preparation is crucial to minimize the non-specific cytotoxicity of sodium octanoate. It is essential to conjugate it with fatty acid-free Bovine Serum Albumin (BSA). BSA binds to the fatty acid, increasing its solubility in aqueous culture media and facilitating its uptake by cells in a more physiologically relevant manner, while minimizing the direct disruptive effects on the cell membrane.

Q4: What is a safe concentration range for sodium octanoate in primary cell culture?

A4: The optimal concentration is highly dependent on the primary cell type. For instance, in primary bovine mammary epithelial cells, concentrations up to 2 mM did not significantly affect cell viability.[3][4] However, for other primary cells, the cytotoxic concentration may be much lower. It is imperative to perform a dose-response experiment (e.g., using an MTT or similar viability assay) to determine the IC50 (half-maximal inhibitory concentration) and select a sub-lethal concentration for your specific primary cell model.

Q5: What are the key signaling pathways involved in sodium octanoate-induced cytotoxicity?

A5: Sodium octanoate-induced cytotoxicity can involve several signaling pathways, including:

  • Mitochondrial Apoptosis Pathway: This involves the disruption of mitochondrial membrane potential, release of cytochrome c, and activation of caspases (e.g., caspase-3/7).[2]

  • Oxidative Stress Pathways: Increased ROS production can activate stress-activated protein kinases (SAPKs) like p38 and JNK.

  • Toll-Like Receptor 2 (TLR2) Pathway: Sodium octanoate can modulate TLR2 signaling, which in turn can influence the activation of downstream MAPKs such as p38, JNK, and ERK1/2, affecting the cellular inflammatory response.[5][6][7][8][9]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell death even at low concentrations Improper preparation of sodium octanoate solution.Ensure proper conjugation to fatty acid-free BSA. Verify the molar ratio of sodium octanoate to BSA.
Cell type is highly sensitive.Perform a thorough dose-response curve starting from very low concentrations (e.g., 1-10 µM) to determine a non-toxic working concentration.
Contamination of cell culture.Regularly check for microbial contamination. Use sterile techniques for all procedures.
Inconsistent results between experiments Variability in sodium octanoate-BSA complex preparation.Prepare a large batch of the sodium octanoate-BSA complex, aliquot, and freeze for consistent use across multiple experiments.
Differences in cell passage number or confluency.Use primary cells within a narrow passage range and ensure consistent cell confluency at the time of treatment.
Unexpected changes in cell morphology Detergent-like effects of free sodium octanoate.Increase the molar ratio of BSA to sodium octanoate to ensure adequate sequestration of the fatty acid.
Induction of cellular stress pathways.Analyze markers of ER stress, oxidative stress, and apoptosis to understand the underlying mechanism.

Quantitative Data Summary

Table 1: Cytotoxicity of Sodium Octanoate in Different Cell Types

Cell TypeCompoundConcentrationEffectAssayCitation
Primary Bovine Mammary Epithelial CellsSodium Octanoate0.25 - 2 mMNo significant effect on viability (>96% viability)MTT[3][4]
Mouse Hippocampal AstrocytesCopper (II) Octanoate350 µMLC50Cell Viability Assay[10]

Note: Data for primary human cells is limited in publicly available literature. Researchers should determine the IC50 for their specific primary cell type.

Table 2: Mitigation of Saturated Fatty Acid-Induced Lipotoxicity

Cell TypeToxic AgentMitigation StrategyQuantitative EffectCitation
Human Hepatoma (HepG2) & Primary Rat HepatocytesPalmitic AcidCo-treatment with Oleic AcidSubstantially alleviated apoptosis, oxidative stress, ER stress, and mitochondrial dysfunction.[11]
Human Hepatoma (HepG2)Palmitic Acid (0.4 mM)Co-treatment with Oleic Acid (dose-dependent)Neutralized PA-induced lipotoxicity and restored cell viability.[12]
Human Gingival Fibroblasts & MG-63 Osteoblast-like cellsNicotine (B1678760)/Cotinine (B1669453)Vitamin ESignificantly more effective than Vitamin C in improving cell viability, proliferation, and migration, and reducing apoptosis.[2]
Cytokine-Induced Killer (CIK) cellsN/AN-acetylcysteine (NAC)Improved cytotoxicity against cancer cell lines.[3][13]

Key Experimental Protocols

Preparation of Sodium Octanoate-BSA Conjugate

This protocol is adapted from methods for conjugating other fatty acids to BSA.

Materials:

  • Sodium Octanoate powder

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile Phosphate Buffered Saline (PBS) or cell culture medium

  • Sterile water

  • 0.1 M NaOH

  • Sterile 0.22 µm filter

Protocol:

  • Prepare a stock solution of Sodium Octanoate:

    • Dissolve sodium octanoate powder in sterile water to make a concentrated stock solution (e.g., 100 mM). A small amount of 0.1 M NaOH may be needed to aid dissolution.

    • Gently warm the solution (e.g., to 37°C) if necessary to fully dissolve the sodium octanoate.

  • Prepare a BSA solution:

    • Dissolve fatty acid-free BSA in sterile PBS or serum-free culture medium to the desired concentration (e.g., 10% w/v).

    • Gently stir the solution at 37°C to dissolve the BSA completely. Avoid vigorous shaking to prevent foaming.

    • Sterile-filter the BSA solution through a 0.22 µm filter.

  • Conjugate Sodium Octanoate to BSA:

    • Warm the BSA solution to 37°C.

    • Slowly add the sodium octanoate stock solution dropwise to the BSA solution while gently stirring. A common molar ratio of fatty acid to BSA is between 3:1 and 6:1.

    • Incubate the mixture at 37°C for at least 1 hour with gentle agitation to allow for complexation.

  • Final Preparation:

    • The sodium octanoate-BSA conjugate can be stored at 4°C for short-term use or aliquoted and stored at -20°C for long-term use.

    • Dilute the conjugate in your complete cell culture medium to achieve the desired final treatment concentrations.

    • Crucially, prepare a BSA-only control (vehicle control) by adding the same volume of the solvent used for the sodium octanoate stock to the BSA solution.

MTT Assay for Cell Viability

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of sodium octanoate-BSA conjugate and the BSA vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Incubate the plate in the dark at room temperature for at least 2 hours.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells and treat with sodium octanoate-BSA and vehicle control as for the MTT assay.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Intracellular Reactive Oxygen Species (ROS) Detection

Materials:

  • DCFDA (2',7'-dichlorofluorescin diacetate) or other suitable ROS-sensitive dye

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Fluorescence plate reader, flow cytometer, or fluorescence microscope

Protocol:

  • Seed cells and treat with sodium octanoate-BSA and vehicle control.

  • Wash the cells with warm HBSS or serum-free medium.

  • Load the cells with DCFDA (e.g., 10 µM) in HBSS and incubate at 37°C for 30-45 minutes in the dark.

  • Wash the cells again with HBSS to remove excess dye.

  • Measure the fluorescence intensity using a plate reader (Ex/Em ~485/535 nm), flow cytometer, or visualize under a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.

Visualizations

Signaling Pathways and Experimental Workflows

NaOct Sodium Octanoate Membrane Cell Membrane Disruption NaOct->Membrane TLR2 TLR2 Activation NaOct->TLR2 Mito Mitochondrial Dysfunction NaOct->Mito Apoptosis Apoptosis Membrane->Apoptosis MAPK MAPK Cascade (p38, JNK, ERK) TLR2->MAPK Inflammation Inflammatory Response MAPK->Inflammation ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS MMP ↓ Mitochondrial Membrane Potential Mito->MMP ROS->Mito Feedback loop ROS->Apoptosis CytoC Cytochrome C Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Casp37->Apoptosis

Caption: Sodium Octanoate Cytotoxicity Pathway.

cluster_prep Preparation cluster_exp Experiment NaOct_powder Sodium Octanoate Powder Conjugation Conjugation (37°C, 1 hr) NaOct_powder->Conjugation BSA_sol Fatty Acid-Free BSA Solution BSA_sol->Conjugation NaOct_BSA NaOct-BSA Complex Conjugation->NaOct_BSA Treatment Treatment with NaOct-BSA NaOct_BSA->Treatment Cells Primary Cells in Culture Cells->Treatment Incubation Incubation (e.g., 24h) Treatment->Incubation Assay Cytotoxicity/Apoptosis Assay Incubation->Assay

Caption: Experimental Workflow for Sodium Octanoate Treatment.

NaOct Sodium Octanoate ROS ↑ ROS NaOct->ROS OleicAcid Unsaturated Fatty Acids (e.g., Oleic Acid) LD Incorporation into Triglycerides & Lipid Droplets NaOct->LD Redirects Apoptosis Apoptosis ROS->Apoptosis Antioxidants Antioxidants (e.g., N-acetylcysteine, Vitamin E) Antioxidants->ROS Scavenges OleicAcid->LD LD->Apoptosis Prevents

Caption: Mitigation Strategies for Sodium Octanoate Cytotoxicity.

References

Technical Support Center: Refining Protocols for Sodium Octanoate-Based Emulsion Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining protocols related to the formation of sodium octanoate-based emulsions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during formulation and experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the preparation and handling of sodium octanoate-based emulsions.

Problem Potential Cause Suggested Solution
Immediate phase separation after homogenization. Insufficient sodium octanoate (B1194180) concentration.Increase the concentration of sodium octanoate. Refer to Table 1 for concentration effects.
Inadequate homogenization energy.Increase homogenization speed or time. Refer to Table 3 for guidance on homogenization parameters.
Incorrect pH of the aqueous phase.Adjust the pH of the aqueous phase. Emulsions are generally more stable at neutral to slightly alkaline pH. Refer to Table 2 for pH effects on zeta potential.[1][2][3]
Creaming or sedimentation over time. Droplet size is too large.Optimize homogenization parameters (speed and time) to reduce droplet size.[4][5][6][7]
Insufficient viscosity of the continuous phase.Consider adding a viscosity-modifying agent to the aqueous phase.
Emulsion breaks when adding an active pharmaceutical ingredient (API). API interacts with and disrupts the interfacial film.Evaluate the charge and solubility of the API. Consider encapsulating the API in the oil phase before emulsification.
The addition of the API changes the pH of the system.Buffer the aqueous phase to maintain a stable pH after API addition.
High polydispersity index (PDI). Non-uniform droplet disruption during homogenization.Ensure consistent and thorough mixing during homogenization. Consider using a high-pressure homogenizer for more uniform droplet size.
Ostwald ripening.If the oil phase has some water solubility, smaller droplets may dissolve and redeposit onto larger ones. Select an oil with minimal water solubility.
Difficulty in breaking the emulsion for analysis. Highly stable emulsion formulation.Use a brine wash (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[8]
Centrifugation at high speeds (e.g., 2000-4000 x g for 10-20 minutes) can effectively force phase separation.[8]

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting unstable sodium octanoate emulsions.

TroubleshootingWorkflow start Emulsion is Unstable (Phase Separation, Creaming, etc.) check_concentration Is Sodium Octanoate Concentration Sufficient? start->check_concentration increase_concentration Increase Sodium Octanoate Concentration check_concentration->increase_concentration No check_homogenization Are Homogenization Parameters Optimal? check_concentration->check_homogenization Yes increase_concentration->check_homogenization optimize_homogenization Increase Speed/Time or Use High-Pressure Homogenizer check_homogenization->optimize_homogenization No check_ph Is the Aqueous Phase pH Correct? check_homogenization->check_ph Yes optimize_homogenization->check_ph adjust_ph Adjust pH to Neutral or Slightly Alkaline check_ph->adjust_ph No consider_additives Consider Viscosity Modifiers or Different Oil Phase check_ph->consider_additives Yes adjust_ph->consider_additives stable_emulsion Stable Emulsion Achieved consider_additives->stable_emulsion

A logical workflow for troubleshooting unstable sodium octanoate emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which sodium octanoate stabilizes an emulsion?

A1: Sodium octanoate is an anionic surfactant. It stabilizes oil-in-water (o/w) emulsions by adsorbing at the oil-water interface, reducing the interfacial tension. Its hydrophobic octyl chain orients into the oil phase, while the hydrophilic carboxylate headgroup remains in the aqueous phase. This creates a negatively charged surface on the oil droplets, leading to electrostatic repulsion between them and preventing coalescence.[9][10]

Q2: How does pH affect the stability of sodium octanoate-based emulsions?

A2: The pH of the aqueous phase is critical for the stability of emulsions stabilized by sodium octanoate. The carboxylate headgroup of sodium octanoate is the salt of a weak acid (octanoic acid). In acidic conditions (low pH), the carboxylate group can become protonated, forming the less soluble octanoic acid. This reduces the surface charge of the oil droplets, diminishing electrostatic repulsion and leading to emulsion instability. Generally, a neutral to slightly alkaline pH is optimal for maintaining a high surface charge and, consequently, a stable emulsion.[1][11][12][13]

Q3: What is a typical concentration range for sodium octanoate in an o/w emulsion?

A3: The optimal concentration of sodium octanoate depends on the oil phase volume, desired droplet size, and the presence of other components. A higher concentration of surfactant generally leads to smaller droplet sizes and improved stability up to a certain point, known as the critical micelle concentration (CMC).[7][14][15] It is recommended to start with a concentration above the CMC and optimize based on experimental results. See Table 1 for illustrative data on the effect of concentration on droplet size.

Q4: Can sodium octanoate be used in drug delivery systems?

A4: Yes, sodium octanoate is used in drug delivery systems, particularly for oral and transdermal applications. It can act as a permeation enhancer, increasing the absorption of drugs across biological membranes like the intestinal epithelium and the stratum corneum.[16][17] It is thought to work by transiently and reversibly disrupting the tight junctions between cells or by fluidizing the lipid bilayers of cell membranes.[18][19]

Q5: What are the key parameters to control during homogenization?

A5: The key homogenization parameters are speed (or pressure for high-pressure homogenizers) and duration. Increasing either of these generally leads to a smaller mean droplet size and a more stable emulsion, up to a point where over-processing can occur.[4][20][21][22] It is crucial to optimize these parameters for each specific formulation. Refer to Table 3 for an example of how homogenization speed can affect droplet size.

Quantitative Data Tables

The following tables provide illustrative quantitative data on factors affecting sodium octanoate-based emulsions. Note that these values are representative and may vary depending on the specific oil phase, equipment, and other experimental conditions.

Table 1: Effect of Sodium Octanoate Concentration on Mean Droplet Size

Sodium Octanoate Concentration (wt%)Mean Droplet Diameter (nm)Polydispersity Index (PDI)
0.58500.6
1.04200.4
2.02500.3
3.01800.25
5.01500.2

Illustrative data for a 10% oil-in-water emulsion homogenized under constant conditions.

Table 2: Effect of pH on Zeta Potential and Emulsion Stability

pHZeta Potential (mV)Observation after 24 hours
3.0-5Significant phase separation
5.0-15Creaming observed
7.0-35Stable, no separation
9.0-40Stable, no separation

Illustrative data for a 2% sodium octanoate, 10% oil-in-water emulsion. A zeta potential more negative than -30 mV generally indicates good stability.[3][9][10]

Table 3: Effect of Homogenization Speed on Mean Droplet Size

Homogenization Speed (rpm)Homogenization Time (min)Mean Droplet Diameter (nm)
5,0005600
10,0005350
15,0005220
20,0005180

Illustrative data for a 2% sodium octanoate, 10% oil-in-water emulsion.[7][20]

Experimental Protocols

Protocol 1: Preparation of a Sodium Octanoate-Stabilized Oil-in-Water (O/W) Emulsion

  • Preparation of Phases:

    • Aqueous Phase: Dissolve the desired amount of sodium octanoate in deionized water. Adjust the pH to the desired value (typically 7.0-8.0) using a suitable buffer or dropwise addition of NaOH or HCl.

    • Oil Phase: Prepare the oil phase, which may contain the oil-soluble active pharmaceutical ingredient (API).

  • Heating: Heat both the aqueous and oil phases separately to 70-75°C. This helps to ensure all components are fully dissolved and reduces the viscosity difference between the two phases.[23]

  • Homogenization:

    • Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer at a low speed.

    • Once all the oil has been added, increase the homogenization speed to the desired level (e.g., 10,000 - 20,000 rpm) and continue for a set duration (e.g., 5-10 minutes).[23]

  • Cooling: Transfer the emulsion to a beaker and allow it to cool to room temperature while gently stirring. Rapid cooling can sometimes induce phase separation.

  • Characterization: Characterize the final emulsion for droplet size, zeta potential, and stability.

Protocol 2: Droplet Size Analysis using Dynamic Light Scattering (DLS)

  • Instrumentation: Use a Dynamic Light Scattering (DLS) instrument.[24][25][26]

  • Sample Preparation: Dilute the emulsion with the continuous phase (the same aqueous solution used for emulsion preparation) to a concentration suitable for the instrument to avoid multiple scattering effects.[27]

  • Instrument Setup:

    • Set the measurement temperature (e.g., 25°C).

    • Enter the refractive index and viscosity of the dispersant (continuous phase) into the software.[28]

  • Measurement:

    • Transfer the diluted sample into a clean cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes.

    • Perform the measurement, typically consisting of multiple runs.

  • Data Analysis: The instrument's software will provide the Z-average diameter (mean droplet size) and the Polydispersity Index (PDI). A PDI below 0.3 is generally considered to indicate a monodisperse and stable emulsion.[27]

Protocol 3: Zeta Potential Measurement

  • Instrumentation: Use a zeta potential analyzer, which often utilizes electrophoretic light scattering.[9][16][29]

  • Sample Preparation: Dilute the emulsion with the continuous phase to an appropriate concentration for the instrument.[27]

  • Cell Preparation:

    • Select the appropriate measurement cell (e.g., a folded capillary cell).

    • Rinse the cell with the dispersant and then with the diluted sample.

    • Fill the cell with the diluted sample, ensuring no air bubbles are present between the electrodes.[27]

  • Measurement:

    • Place the cell in the instrument and allow it to equilibrate.

    • Apply the electric field and perform the measurement. The instrument measures the electrophoretic mobility of the droplets and calculates the zeta potential.[29]

  • Data Analysis: Record the mean zeta potential and its standard deviation. For sodium octanoate emulsions, a negative zeta potential is expected. Values more negative than -30 mV are generally indicative of good electrostatic stability.[10]

Signaling Pathway and Experimental Workflow Diagrams

TLR2 Signaling Pathway Activated by Sodium Octanoate

Sodium octanoate has been shown to modulate the innate immune response in bovine mammary epithelial cells through the Toll-like Receptor 2 (TLR2) signaling pathway.[30][31] This pathway is crucial in the cellular response to pathogens.

TLR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 Recruits CD36 CD36 CD36->TLR2 Co-receptor IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates MAPK_cascade MAPK Cascade TRAF6->MAPK_cascade Activates NFkB_complex IκB-NF-κB TRAF6->NFkB_complex Leads to IκB Phosphorylation p38 p38 MAPK_cascade->p38 JNK JNK MAPK_cascade->JNK ERK12 ERK1/2 MAPK_cascade->ERK12 Gene_Expression Gene Expression (e.g., IL-8, RANTES) p38->Gene_Expression Induces JNK->Gene_Expression Induces ERK12->Gene_Expression Induces NFkB NF-κB NFkB_complex->NFkB Releases NFkB->Gene_Expression Translocates to Nucleus & Induces Sodium_Octanoate Sodium Octanoate Sodium_Octanoate->TLR2 Activates

TLR2 signaling pathway activated by sodium octanoate.

Experimental Workflow for Emulsion Formulation and Characterization

This diagram illustrates a typical workflow for the development and analysis of a sodium octanoate-based emulsion.

EmulsionWorkflow start Define Formulation Goals (e.g., Droplet Size, Stability) prepare_phases Prepare Aqueous Phase (Sodium Octanoate in Water) & Oil Phase start->prepare_phases homogenize High-Shear or High-Pressure Homogenization prepare_phases->homogenize cool_emulsion Cool Emulsion with Gentle Stirring homogenize->cool_emulsion initial_characterization Initial Characterization: - Droplet Size (DLS) - Zeta Potential - Visual Appearance cool_emulsion->initial_characterization stability_testing Stability Testing: - Accelerated (Centrifugation) - Long-term (Storage) initial_characterization->stability_testing analysis Analyze Results stability_testing->analysis optimize Optimize Formulation: - Concentration - pH - Homogenization Parameters analysis->optimize Unstable final_product Final, Stable Emulsion analysis->final_product Stable optimize->prepare_phases

Experimental workflow for emulsion formulation and characterization.

References

Technical Support Center: Sodium Octanoate Micelle Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature on sodium octanoate (B1194180) micelle stability.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the Critical Micelle Concentration (CMC) of sodium octanoate?

For ionic surfactants like sodium octanoate, the relationship between temperature and CMC is typically not linear. It often displays a U-shaped behavior, where the CMC first decreases to a minimum value as the temperature rises and then begins to increase with a further increase in temperature.[1] This is due to the interplay of enthalpy and entropy of micellization. At lower temperatures, the process is primarily entropy-driven, while at higher temperatures, it becomes more enthalpy-controlled.[1]

Q2: Does the shape of sodium octanoate micelles change with temperature?

Yes, temperature can induce a change in the shape of sodium octanoate micelles. At lower temperatures and concentrations above the first CMC, the micelles are generally spherical. As the temperature increases, a transition from spherical to non-spherical (e.g., lamellar or rod-like) structures can occur.[2][3] This transition is sometimes associated with a second CMC (CMC2).[2][3]

Q3: What is the second CMC (CMC2) and how is it related to temperature for sodium octanoate?

The second CMC, or CMC2, refers to a concentration above the initial CMC where a further change in the physicochemical properties of the surfactant solution is observed.[4] For sodium octanoate, this transition is often associated with a change in micelle shape from spherical to non-spherical aggregates.[3][4] The temperature dependence of this second transition concentration (TMC) can show a convex-shaped curve.[4]

Q4: Can impurities in my sodium octanoate sample affect my experimental results?

Absolutely. Impurities, even in small amounts, can significantly alter the CMC and other micellar properties.[5] Surface-active impurities can lead to a premature drop in surface tension, resulting in an inaccurate CMC value.[5] It is crucial to use high-purity sodium octanoate for reliable and reproducible results.

Q5: Which experimental techniques are most suitable for studying the effect of temperature on sodium octanoate micelle stability?

Several techniques are well-suited for this purpose:

  • Conductivity Measurements: Ideal for ionic surfactants like sodium octanoate to determine the CMC.[6]

  • Surface Tensiometry: A common method to determine the CMC by measuring the surface tension of solutions at different concentrations.[1]

  • Dynamic Light Scattering (DLS): Used to determine the hydrodynamic radius of the micelles and monitor changes in size with temperature.[7]

  • Fluorescence Spectroscopy (with probes): Can be used to determine the CMC and the micelle aggregation number.[8][9]

  • Small-Angle X-ray Scattering (SAXS): Provides detailed information about the size and shape of the micelles.[2][3]

Data Presentation

Table 1: Critical Micelle Concentration (CMC) of Sodium Octanoate at Various Temperatures

Temperature (°C)Temperature (K)CMC (mol·kg⁻¹)Experimental Method
25298.150.3828Sound Velocity & Density
30303.150.3752Sound Velocity & Density
35308.150.3681Sound Velocity & Density
40313.150.3615Sound Velocity & Density
45318.150.3589Sound Velocity & Density

Source: Data extracted from González-Pérez et al. (2004).[10]

Note: Data on the aggregation number and hydrodynamic radius of sodium octanoate micelles as a direct function of temperature is sparse in the readily available literature. Researchers may need to perform these measurements as part of their experimental design.

Troubleshooting Guides

CMC Determination by Conductivity

Q: My conductivity versus concentration plot does not show a clear break point.

  • Insufficient Data Points: Ensure you have collected enough data points both below and above the expected CMC to define the two linear regions clearly.

  • Temperature Fluctuations: Small changes in temperature can affect conductivity. Use a thermostat-controlled water bath to maintain a constant temperature throughout the experiment.[5]

  • Impure Surfactant: Impurities can smear the transition at the CMC.[5] Consider purifying your sodium octanoate if you suspect contamination.

  • Inaccurate Concentrations: Double-check your solution preparation for any dilution errors.

Q: I'm observing a sharp increase in conductivity at concentrations above the CMC.

This is an unusual phenomenon as conductivity is expected to increase at a slower rate above the CMC.[11] Possible explanations include:

  • Presence of Impurities: Significant impurities in the surfactant could lead to unexpected aggregation behavior.[11]

  • Structural Transitions: It might indicate a transformation of the micelles, such as a change from spherical to rod-like structures, which could alter the mobility of ions in the solution.[11]

  • Hysteresis: Check for hysteresis by diluting the high-concentration solution to see if the conductivity follows the same path.[11]

Micelle Size Analysis by Dynamic Light Scattering (DLS)

Q: My DLS results show a very large particle size (e.g., >100 nm) in addition to the expected micelle size.

  • Presence of Dust or Aggregates: This is a common issue caused by dust particles or larger aggregates in the sample. Filter your solutions through a syringe filter (e.g., 0.22 µm) directly into a clean cuvette before measurement.[12]

  • Sample Contamination: Ensure that your cuvettes and all glassware are scrupulously clean.

  • High Surfactant Concentration: At very high concentrations, micelles can start to aggregate, leading to the detection of larger particles. Try measuring at different concentrations above the CMC.

Q: My DLS results are not reproducible.

  • Temperature Instability: Ensure the sample has reached thermal equilibrium within the DLS instrument before starting the measurement.[7]

  • Inconsistent Sample Preparation: Standardize your sample preparation protocol, including filtration and handling, to minimize variability.

  • Viscosity Effects: The viscosity of the solution changes with surfactant concentration and temperature, which affects the calculated hydrodynamic radius. For accurate results, measure the viscosity of your sample at each temperature and use this value in the DLS software.[13]

Experimental Protocols

Protocol 1: Determination of CMC by Conductivity Measurement

Objective: To determine the Critical Micelle Concentration (CMC) of sodium octanoate at a specific temperature by measuring the change in electrical conductivity.

Materials:

  • High-purity sodium octanoate

  • Deionized water

  • Conductivity meter and probe

  • Thermostated water bath

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of sodium octanoate in deionized water at a concentration significantly above the expected CMC (e.g., 1.0 M).

    • Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC.

  • Temperature Control:

    • Place a beaker containing deionized water in the thermostated water bath set to the desired temperature.

    • Allow the water and the conductivity probe to equilibrate to the target temperature.

  • Measurement:

    • Calibrate the conductivity meter according to the manufacturer's instructions.[14]

    • Start with the most dilute sodium octanoate solution. Place the beaker in the water bath and immerse the conductivity probe.[14]

    • Allow the temperature and conductivity reading to stabilize before recording the value.

    • Rinse the probe and beaker thoroughly with deionized water between each measurement.

    • Repeat the measurement for each of the prepared solutions, moving from the lowest to the highest concentration.

  • Data Analysis:

    • Plot the measured conductivity (κ) as a function of the sodium octanoate concentration.

    • The plot should show two linear regions with different slopes.[6] The intersection of the two lines corresponds to the CMC.

Protocol 2: Determination of Micelle Aggregation Number by Steady-State Fluorescence Quenching

Objective: To determine the aggregation number of sodium octanoate micelles using a fluorescent probe and a quencher.

Materials:

  • High-purity sodium octanoate

  • Pyrene (B120774) (fluorescent probe)

  • Cetylpyridinium chloride (quencher)

  • Deionized water

  • Fluorometer

  • Volumetric flasks and micropipettes

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of pyrene in a suitable solvent (e.g., methanol).

    • Prepare a stock solution of sodium octanoate at a concentration well above its CMC.

    • Prepare a series of sodium octanoate solutions at a fixed concentration above the CMC, each containing a constant amount of pyrene and varying concentrations of the quencher.

  • Fluorescence Measurement:

    • Set the excitation and emission wavelengths for pyrene on the fluorometer (e.g., excitation at ~335 nm, emission scan from ~350 to 500 nm).

    • Measure the fluorescence intensity of the pyrene-containing sodium octanoate solution without any quencher (I₀).

    • Measure the fluorescence intensity (I) for each of the solutions containing different quencher concentrations.

  • Data Analysis:

    • The aggregation number (N) can be determined using the following equation, which is based on the assumption that the distribution of the quencher among the micelles follows a Poisson distribution: ln(I₀ / I) = [Quencher] / [Micelle]

    • The micelle concentration [Micelle] can be calculated as: [Micelle] = ([Surfactant] - CMC) / N

    • By plotting ln(I₀ / I) versus the quencher concentration, the micelle concentration can be determined from the slope, and subsequently, the aggregation number N can be calculated.[8][15]

Visualizations

Logical Relationship Diagram

Temp Increase in Temperature Hydration Decreased Hydration of Hydrophilic Headgroup Temp->Hydration Hydrophobicity Increased Hydrophobicity of Alkyl Chain Temp->Hydrophobicity Entropy Increased System Entropy Temp->Entropy Enthalpy Changes in Enthalpy of Micellization Temp->Enthalpy Micellization Micellization Hydration->Micellization Hydrophobicity->Micellization Entropy->Micellization Enthalpy->Micellization CMC_Change Initial Decrease in CMC Micellization->CMC_Change CMC_Increase Subsequent Increase in CMC Micellization->CMC_Increase Shape_Change Micelle Shape Transition (Spherical to Non-spherical) Micellization->Shape_Change

Caption: Impact of Temperature on Sodium Octanoate Micellization.

Experimental Workflow: CMC Determination by Conductivity

cluster_prep 1. Solution Preparation cluster_measure 2. Measurement cluster_analysis 3. Data Analysis Stock Prepare Stock Solution (> CMC) Dilutions Create Serial Dilutions Stock->Dilutions Equilibrate Equilibrate at Target Temperature Dilutions->Equilibrate Measure_Cond Measure Conductivity of Each Dilution Equilibrate->Measure_Cond Plot Plot Conductivity vs. Concentration Measure_Cond->Plot CMC Determine CMC from Breakpoint Plot->CMC

Caption: Workflow for CMC Determination by Conductivity.

References

Technical Support Center: Optimizing Incubation Time for Sodium Octanoate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in optimizing the incubation time for sodium octanoate (B1194180) treatment in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for concentration and incubation time when treating cells with sodium octanoate?

A1: Based on available literature for medium-chain fatty acids, a common starting concentration range for in vitro experiments is between 0.1 mM and 5 mM. For incubation time, a pilot experiment with a broad range of time points, such as 6, 12, 24, 48, and 72 hours, is recommended to determine the optimal window for your specific cell line and experimental endpoint.

Q2: I am not observing any significant effect of sodium octanoate on my cells. What are the possible reasons?

A2: Several factors could contribute to a lack of a discernible effect:

  • Sub-optimal Incubation Time: The chosen time point may be too early or too late to observe the desired effect. A time-course experiment is crucial.

  • Inappropriate Concentration: The concentration of sodium octanoate may be too low to elicit a response. A dose-response experiment should be performed.

  • Cell Line Resistance: The specific cell line you are using may be resistant to the effects of sodium octanoate.

  • Compound Solubility and Stability: Ensure that the sodium octanoate is fully dissolved in the culture medium. Precipitation will result in a lower effective concentration. Consider the stability of the compound in your culture conditions over the incubation period.

  • Cell Seeding Density: The density at which cells are plated can influence their susceptibility to treatment. It is important to optimize and maintain a consistent cell seeding density.

Q3: My cells are detaching from the culture plate after treatment with sodium octanoate. What should I do?

A3: Cell detachment can be an indicator of cytotoxicity. However, if you suspect it might be an artifact, consider the following:

  • Adherent Cell Culture Conditions: Ensure your culture dishes are appropriate for adherent cells. Consider using coated plates (e.g., with poly-L-lysine or collagen) to improve cell attachment.

  • Vehicle Control: High concentrations of solvents (like DMSO, if used) can be toxic to cells. Ensure your vehicle control does not cause cell detachment.

  • Gentle Handling: Be gentle when adding and removing media to avoid physically dislodging the cells.

Q4: How can I determine if the observed effect is due to sodium octanoate itself or a change in the medium's pH?

A4: It is good practice to measure the pH of the culture medium after the addition of sodium octanoate at the highest concentration you plan to use. If there is a significant change in pH, you may need to buffer the medium or adjust the pH of your sodium octanoate stock solution before adding it to the cells.

Troubleshooting Guides

Issue 1: High Variability in Results Between Replicate Wells

  • Possible Cause: Uneven cell seeding, inconsistent drug concentration, or edge effects in the culture plate.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension before seeding to avoid clumps.

    • Mix the plate gently after seeding to ensure an even distribution of cells.

    • When adding sodium octanoate, ensure it is well-mixed in the medium before dispensing it into the wells.

    • To minimize edge effects, avoid using the outer wells of the culture plate for experimental conditions. Fill them with sterile PBS or medium instead.

Issue 2: Inconsistent Results Between Experiments

  • Possible Cause: Variation in cell passage number, health, or confluency. Inconsistent preparation of sodium octanoate solution.

  • Troubleshooting Steps:

    • Use cells within a consistent and narrow range of passage numbers for all experiments.

    • Ensure cells are in the logarithmic growth phase and at a consistent confluency at the time of treatment.

    • Prepare fresh dilutions of sodium octanoate from a stock solution for each experiment to ensure accuracy and consistency.

Issue 3: Unexpected Cell Death in Control Wells

  • Possible Cause: Contamination (bacterial, fungal, or mycoplasma), poor quality of media or serum, or toxicity from the solvent used to dissolve the sodium octanoate.

  • Troubleshooting Steps:

    • Regularly test your cell cultures for mycoplasma contamination.

    • Visually inspect media and reagents for any signs of contamination before use.

    • Test new batches of serum and media on a small scale before using them in large-scale experiments.

    • Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.5%).

Data Presentation

Table 1: Example of Time-Dependent Effect of Sodium Octanoate on Cell Viability (%)

Concentration12 hours24 hours48 hours72 hours
Control 100 ± 4.5100 ± 5.1100 ± 4.8100 ± 5.3
0.5 mM 98 ± 5.295 ± 4.988 ± 5.582 ± 6.1
1.0 mM 96 ± 4.889 ± 5.375 ± 6.265 ± 5.8
2.5 mM 92 ± 5.578 ± 6.155 ± 5.940 ± 6.4
5.0 mM 85 ± 6.160 ± 5.835 ± 6.720 ± 5.2

Note: The data presented are for illustrative purposes only and should be replaced with experimental data.

Table 2: Example of Time-Dependent Effect of Sodium Octanoate on Protein Aggregation (Thioflavin T Fluorescence)

Concentration6 hours (RFU)12 hours (RFU)24 hours (RFU)48 hours (RFU)
Control 150 ± 25165 ± 30180 ± 28200 ± 35
1.0 mM 250 ± 35450 ± 40800 ± 551200 ± 70
2.5 mM 400 ± 45850 ± 601500 ± 802500 ± 95
5.0 mM 750 ± 601600 ± 853200 ± 1105500 ± 150

Note: RFU = Relative Fluorescence Units. The data presented are for illustrative purposes only and should be replaced with experimental data.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for Cell Viability (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Allow the cells to adhere and enter logarithmic growth phase for 18-24 hours.

  • Compound Treatment: Prepare serial dilutions of sodium octanoate in complete culture medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle-only controls.

  • Timed Incubation: Prepare a separate plate for each incubation time point to be tested (e.g., 12, 24, 48, 72 hours). Incubate the plates at 37°C and 5% CO₂.

  • MTT Addition: At the end of each incubation period, add 10-20 µL of 5 mg/mL MTT stock solution to each well (final concentration ~0.5 mg/mL).

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solvent (e.g., DMSO) to each well.

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance. Plot cell viability against incubation time for each concentration to determine the optimal time point.

Protocol 2: Time-Course Analysis of Protein Aggregation (Thioflavin T Assay)

  • Protein Preparation: Prepare a stock solution of the protein of interest in an appropriate buffer.

  • Reaction Setup: In a 96-well black, clear-bottom plate, add the protein solution, Thioflavin T (ThT) to a final concentration of 10-25 µM, and varying concentrations of sodium octanoate. Include a control with no sodium octanoate.

  • Incubation and Monitoring: Place the plate in a plate reader capable of maintaining a constant temperature (e.g., 37°C) and intermittent shaking. Measure the ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 15-30 minutes) for the desired duration (e.g., up to 48 hours).

  • Data Analysis: Plot the fluorescence intensity against time for each concentration of sodium octanoate. The lag time, elongation rate, and final plateau of the aggregation curve can be determined to understand the kinetics of aggregation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-Well Plates prep_cells->seed_plate treat_cells Treat Cells with Sodium Octanoate seed_plate->treat_cells prep_so Prepare Sodium Octanoate Dilutions prep_so->treat_cells incubation Incubate for Different Time Points (e.g., 12, 24, 48, 72h) treat_cells->incubation perform_assay Perform Cell Viability Assay (e.g., MTT) incubation->perform_assay read_plate Measure Absorbance perform_assay->read_plate analyze_data Analyze Data & Determine Optimal Incubation Time read_plate->analyze_data troubleshooting_logic cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Inconsistent/Unexpected Results check_cells Check Cell Health & Passage Number start->check_cells check_reagents Verify Reagent Preparation & Storage start->check_reagents check_protocol Review Experimental Protocol start->check_protocol check_contamination Test for Contamination start->check_contamination solution_cells Use Consistent Cell Stocks check_cells->solution_cells solution_reagents Prepare Fresh Reagents check_reagents->solution_reagents solution_protocol Standardize Handling Procedures check_protocol->solution_protocol solution_contamination Discard Contaminated Cultures check_contamination->solution_contamination signaling_pathway cluster_cellular_stress Cellular Stress cluster_signaling Signaling Cascade cluster_response Cellular Response so Sodium Octanoate amp_atp Increased AMP/ATP Ratio so->amp_atp ampk AMPK Activation amp_atp->ampk mtor mTOR Inhibition ampk->mtor inhibits autophagy Autophagy Induction ampk->autophagy promotes protein_synthesis Decreased Protein Synthesis mtor->protein_synthesis regulates

Technical Support Center: Removal of Residual Sodium Octanoate from Experimental Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in effectively removing residual sodium octanoate (B1194180) from your experimental systems.

Frequently Asked Questions (FAQs)

Q1: Why is it important to remove residual sodium octanoate?

A1: Sodium octanoate is often used as a stabilizer for proteins, particularly albumin, during manufacturing and heat treatment. However, residual octanoate can interfere with downstream processes, affect formulation stability, and potentially impact the final product's safety and efficacy. Its removal is a critical step in purification to ensure product quality and consistency.[1][2]

Q2: What are the primary methods for removing sodium octanoate?

A2: The most common and effective methods for removing small molecules like sodium octanoate from protein solutions are Tangential Flow Filtration (TFF), also known as Cross-Flow Filtration (CFF), with a diafiltration step, and Size Exclusion Chromatography (SEC). Adsorption onto activated carbon can also be considered as an alternative or supplementary method.

Q3: What are the acceptable residual levels of sodium octanoate in a final drug product?

A3: There are no explicit regulatory limits specified for sodium octanoate as a process-related impurity in the same way there are for residual solvents. However, regulatory bodies like the FDA and EMA require that all process-related impurities be minimized to the lowest possible levels.[3][4] The acceptable level is typically determined on a case-by-case basis through risk assessment, considering the product's dosage, route of administration, and potential impact on product quality and patient safety.[3] Manufacturers are expected to validate their purification process to demonstrate consistent removal to a predetermined, justified level.[5]

Q4: Can residual sodium octanoate affect protein stability?

A4: Yes, while sodium octanoate is used as a stabilizer, residual amounts in the final formulation can alter the protein's conformational stability, promote aggregation over time, or interact with other excipients in the formulation.[1][2][6][7] Therefore, its removal to a minimal and consistent level is crucial for long-term product stability.

Q5: How can I validate the clearance of sodium octanoate from my process?

A5: Validation of sodium octanoate clearance involves demonstrating that your purification process consistently reduces its concentration to a predefined acceptable level. This typically involves:

  • Spiking studies: Deliberately adding a known amount of sodium octanoate to your starting material and measuring its concentration after the removal step.

  • Process consistency: Analyzing multiple batches to show that the removal is reproducible.

  • Analytical method validation: Using a validated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to accurately quantify the residual sodium octanoate.[8]

Troubleshooting Guides

Issue 1: Incomplete Removal of Sodium Octanoate

Q: I've performed diafiltration, but my product still contains a high level of residual sodium octanoate. What could be the issue?

A: Incomplete removal of sodium octanoate during diafiltration can be due to several factors:

  • Insufficient Diafiltration Volumes: The number of diavolumes (the total volume of buffer used for washing divided by the volume of the product) may be insufficient. Typically, 5-10 diavolumes are required for significant removal of small molecules.

  • Incorrect Membrane Molecular Weight Cut-Off (MWCO): If the MWCO of the membrane is too large, you may lose some of your product. If it's too close to the size of your protein, the removal of octanoate might be hindered due to concentration polarization and fouling. A general rule is to select a membrane with an MWCO that is 3 to 6 times smaller than the molecular weight of the protein you want to retain.

  • Protein-Octanoate Interactions: Sodium octanoate can bind to proteins, particularly to hydrophobic patches. This binding can prevent it from freely passing through the filtration membrane.

  • Process Parameters: Suboptimal transmembrane pressure (TMP) and cross-flow rate can lead to membrane fouling and reduced clearance efficiency.

Troubleshooting Steps:

  • Increase Diafiltration Volumes: Try increasing the number of diavolumes to 10 or more and re-analyze the residual octanoate concentration.

  • Optimize Process Parameters: Consult the membrane manufacturer's guidelines to optimize TMP and cross-flow rate for your specific protein and concentration.

  • Consider a Buffer Exchange: If protein-octanoate binding is suspected, a buffer exchange to a buffer with a different pH or ionic strength might help to disrupt the interaction before or during diafiltration.

  • Combine Methods: Consider adding a secondary polishing step, such as SEC, after diafiltration.

Issue 2: Protein Precipitation or Aggregation During Removal

Q: My protein is precipitating or aggregating during the sodium octanoate removal process. How can I prevent this?

A: Protein precipitation or aggregation during the removal of a stabilizer like sodium octanoate is a common issue. The protein may become unstable once the stabilizer is removed.

Troubleshooting Steps:

  • Gradual Removal: Instead of a rapid removal, try a more gradual buffer exchange.

  • Optimize Buffer Composition: Ensure the final formulation buffer has the optimal pH and ionic strength to maintain protein solubility and stability. The addition of other stabilizing excipients (e.g., sugars, amino acids) to the diafiltration buffer may be necessary.

  • Work at Optimal Temperature: Perform the removal process at a temperature known to be optimal for your protein's stability (often refrigerated conditions).

  • Minimize Shear Stress: During TFF, high shear stress from the pump can contribute to aggregation. Operate the pump at the lowest effective speed.

  • Lower Protein Concentration: If possible, perform the removal at a lower protein concentration, and then re-concentrate the product in the final stable formulation buffer.

Comparison of Removal Methods

FeatureTangential Flow Filtration (Diafiltration)Size Exclusion Chromatography (SEC)Activated Carbon Adsorption
Principle Size-based separation using a semi-permeable membrane.Size-based separation using a porous resin.Adsorption of octanoate onto a solid phase.
Efficiency High; can achieve >99.5% removal with sufficient diavolumes.Very high; can achieve >99.9% removal.Variable; depends on carbon type, contact time, and pH.
Scalability Excellent; easily scalable from lab to production scale.Good; scalable, but may require larger columns and longer run times for large volumes.Moderate; can be challenging to scale up consistently.
Processing Time Relatively fast for large volumes.Can be time-consuming for large volumes due to flow rate limitations.Can be fast, but may require a subsequent filtration step to remove carbon particles.
Protein Dilution Minimal; can simultaneously concentrate the product.Results in significant dilution of the product.Minimal dilution.
Potential Issues Membrane fouling, protein aggregation due to shear stress.Protein dilution, potential for non-specific binding to the resin.Non-specific binding of the target protein, potential for leaching of impurities from the carbon.
Best For Large-volume processing, buffer exchange, and concentration.Polishing step for high-purity requirements, smaller volumes.As a supplementary step or for specific applications where other methods are not suitable.

Experimental Protocols

Protocol 1: Sodium Octanoate Removal using Tangential Flow Filtration (TFF) with Diafiltration

This protocol provides a general guideline for removing sodium octanoate from a protein solution. Parameters should be optimized for each specific application.

Materials:

  • Tangential Flow Filtration system with a reservoir, pump, and filter holder.

  • TFF cassette or hollow fiber filter with an appropriate MWCO (e.g., 10-30 kDa for a >50 kDa protein).

  • Diafiltration buffer (the final formulation buffer for the protein).

  • Protein solution containing sodium octanoate.

  • Analytical method for quantifying sodium octanoate (e.g., GC-FID, RP-HPLC).

Procedure:

  • System Preparation: Assemble the TFF system according to the manufacturer's instructions. Sanitize and flush the system with purified water.

  • Membrane Equilibration: Equilibrate the membrane with the diafiltration buffer by flushing the system.

  • Initial Concentration (Optional): If the initial protein solution is dilute, concentrate it to a working concentration (e.g., 10-50 g/L) to reduce the required volume of diafiltration buffer.

  • Diafiltration:

    • Begin the diafiltration process by adding the diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant volume in the reservoir.

    • Continue the diafiltration for a predetermined number of diavolumes (typically 5-10). To calculate the number of diavolumes, divide the total volume of diafiltration buffer used by the retentate volume.

  • Final Concentration: After diafiltration, concentrate the protein solution to the desired final concentration.

  • Product Recovery: Recover the concentrated, purified protein solution from the system.

  • Analysis: Analyze a sample of the final product for residual sodium octanoate concentration using a validated analytical method.

Protocol 2: Sodium Octanoate Removal using Size Exclusion Chromatography (SEC)

This protocol outlines the use of SEC for removing sodium octanoate.

Materials:

  • Liquid chromatography system (e.g., FPLC, HPLC).

  • Size exclusion chromatography column with an appropriate fractionation range (e.g., a desalting column like a G-25 or equivalent).

  • Mobile phase (the final formulation buffer for the protein).

  • Protein solution containing sodium octanoate.

  • Fraction collector.

  • UV detector.

Procedure:

  • System and Column Equilibration: Equilibrate the SEC column and the chromatography system with the mobile phase until a stable baseline is achieved on the UV detector.

  • Sample Loading: Load the protein solution containing sodium octanoate onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the column with the mobile phase at a constant flow rate.

  • Fraction Collection: Monitor the elution profile using the UV detector (typically at 280 nm for proteins). The protein will elute first in the void volume, while the smaller sodium octanoate molecules will be retained by the porous beads and elute later. Collect fractions corresponding to the protein peak.

  • Pooling and Analysis: Pool the fractions containing the purified protein. Analyze a sample of the pooled product for residual sodium octanoate concentration.

Visualizations

experimental_workflow cluster_TFF Tangential Flow Filtration (TFF) Workflow cluster_SEC Size Exclusion Chromatography (SEC) Workflow start_tff Protein Solution with Sodium Octanoate concentrate1 Initial Concentration (Optional) start_tff->concentrate1 diafilter Diafiltration (5-10 Diavolumes) concentrate1->diafilter concentrate2 Final Concentration diafilter->concentrate2 end_tff Purified Protein concentrate2->end_tff start_sec Protein Solution with Sodium Octanoate load Load onto SEC Column start_sec->load elute Elute with Formulation Buffer load->elute collect Collect Protein Fractions elute->collect end_sec Purified Protein collect->end_sec

Caption: Experimental workflows for sodium octanoate removal.

troubleshooting_workflow cluster_tff TFF/Diafiltration Issues cluster_sec SEC Issues start High Residual Sodium Octanoate after Removal Process check_method Which method was used? start->check_method check_diavolumes Increase Diafiltration Volumes (to 10+) check_method->check_diavolumes TFF check_column Ensure Appropriate Column Resin and Size check_method->check_column SEC check_mwco Verify Correct Membrane MWCO check_diavolumes->check_mwco optimize_params Optimize TMP and Cross-flow Rate check_mwco->optimize_params change_buffer Consider Buffer Exchange to Disrupt Binding optimize_params->change_buffer check_loading Reduce Sample Loading Volume check_column->check_loading optimize_flow Optimize Flow Rate check_loading->optimize_flow

References

Technical Support Center: Addressing Batch-to-Batch Variability of Commercial Sodium Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues arising from the batch-to-batch variability of commercial sodium octanoate (B1194180).

Frequently Asked Questions (FAQs)

Q1: What is sodium octanoate and what is its primary function in our research?

Sodium octanoate (also known as sodium caprylate) is the sodium salt of octanoic acid, a medium-chain fatty acid. In biopharmaceutical and research settings, its primary role is as a protein stabilizer, particularly for human serum albumin (HSA) and immunoglobulins, protecting them against thermal stress and aggregation.[1] It is also used as an excipient in various drug formulations to enhance solubility and bioavailability.[2][3][4]

Q2: What are the common causes of batch-to-batch variability in commercial sodium octanoate?

Batch-to-batch variability can stem from several factors in the manufacturing process:

  • Raw Material Sourcing: The purity of the initial octanoic acid can vary, potentially introducing other fatty acids.

  • Synthesis Process: The neutralization reaction of octanoic acid with sodium hydroxide (B78521) can result in unreacted starting materials or byproducts.[5][6][7]

  • Purification and Filtration: The effectiveness of steps to remove trace impurities can differ between batches.[5]

  • Drying Process: The spray drying method can influence the physical properties of the final powder, such as particle size and moisture content.[5]

  • Impurities: The presence of residual solvents, heavy metals from reactors, or other related substances can vary.[8][9][10][11][12]

Q3: What are the potential impacts of this variability on our experiments?

Inconsistent quality of sodium octanoate can lead to significant experimental irreproducibility:

  • Altered Protein Stability: The primary function of sodium octanoate is to stabilize proteins. The presence of impurities can compromise this effect, leading to unexpected protein aggregation or denaturation.[8][11][13][14][15]

  • Changes in Formulation Viscosity: For high-concentration monoclonal antibody solutions, excipients play a crucial role in maintaining a suitable viscosity. Batch-to-batch differences in sodium octanoate can lead to unexpected changes in viscosity, impacting manufacturability and administration.[16][17][18][19][20]

  • Immunomodulatory Effects: Sodium octanoate can modulate the innate immune response.[13][21] Variability in its purity or the presence of impurities could lead to inconsistent effects on cellular signaling pathways.

Q4: Are there specified limits for impurities in pharmaceutical-grade sodium octanoate?

Yes, pharmacopoeias such as the European Pharmacopoeia (EP) set limits for impurities. These typically include:

Impurity TypeSpecification Limit
Individual Impurities≤ 0.3%
Total Impurities≤ 0.5%
Water Content≤ 3.0%
Heavy Metals≤ 5 ppm

Source: Based on typical pharmacopoeial standards.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common problems that may be linked to the variability of sodium octanoate.

Issue 1: Unexpected Protein Aggregation or Precipitation

You have introduced a new batch of sodium octanoate into your formulation and now observe increased protein aggregation, either visually (precipitation, cloudiness) or through analytical methods (e.g., SEC, DLS).

G A Start: Unexpected Protein Aggregation B Step 1: Characterize the New Sodium Octanoate Batch A->B C Step 2: Compare with Previous 'Good' Batch Data B->C D Do impurity profiles differ significantly? C->D E Step 3: Test Impact of Key Impurities D->E Yes H Contact Supplier for Certificate of Analysis (CoA) and further details D->H No F Step 4: Mitigate by Optimizing Formulation E->F G End: Aggregation Resolved F->G

Caption: Troubleshooting workflow for protein aggregation.

  • Characterize the New Sodium Octanoate Batch: Do not assume the new batch is identical to the previous one. Perform in-house quality control tests. (See Experimental Protocols section below for detailed methods).

  • Compare with Previous 'Good' Batch Data: If you have data from a previously successful batch, compare the results from your analysis of the new batch. Pay close attention to differences in the impurity profile, moisture content, and heavy metal levels.

  • Hypothesize the Cause:

    • Increased Heavy Metals: Trace metals can catalyze protein oxidation and aggregation.[9][10][11]

    • Higher Levels of "Related Substances": These could be other fatty acids or manufacturing byproducts that are less effective at stabilizing the protein.

    • Residual Solvents: Solvents from the manufacturing process can affect protein structure and stability.[12][22]

  • Mitigation Strategies:

    • Adjust Formulation: If impurities are suspected, consider adding a chelating agent like EDTA to sequester metal ions.[8] You may also need to adjust the concentration of sodium octanoate to compensate for lower purity.

    • Optimize Buffer Conditions: Re-evaluate the pH and ionic strength of your buffer, as the new batch of sodium octanoate may have slightly altered the final formulation's properties.[13][14][15]

    • Contact Supplier: Request the Certificate of Analysis for the specific batch and inquire about any known process changes.

Issue 2: Inconsistent Formulation Viscosity

Your high-concentration monoclonal antibody formulation shows a significant change in viscosity after switching to a new lot of sodium octanoate.

  • Confirm Sodium Octanoate as the Variable: Prepare formulations with the old and new batches of sodium octanoate, keeping all other components and parameters identical. Measure the viscosity of both preparations.

  • Analyze Physical Properties of Sodium Octanoate: Assess the moisture content and particle size of the new batch. Higher moisture content can lead to a lower effective concentration of sodium octanoate.

  • Evaluate Impact of Ionic Impurities: Use techniques like ICP-MS to screen for variations in ionic impurities between batches. Changes in ionic strength can significantly impact protein-protein interactions and, consequently, viscosity in high-concentration formulations.[16]

  • Formulation Re-optimization:

    • Adjust Sodium Octanoate Concentration: Titrate the concentration of the new batch of sodium octanoate to achieve the target viscosity.

    • Screen Other Excipients: It may be necessary to adjust the concentration of other excipients, such as salts or amino acids, to counteract the effects of the new sodium octanoate batch.[17]

Quantitative Data on Batch Variability

While specific data from commercial suppliers is proprietary, the following table represents a hypothetical scenario based on common observations, illustrating how batch-to-batch variability can manifest.

ParameterBatch A (Good Performance)Batch B (Poor Performance)Potential Impact
Purity (by GC) 99.8%99.1%Lower purity may reduce stabilizing effect.
Individual Impurity X 0.1%0.4%Impurity X may interfere with protein binding sites.
Water Content (Karl Fischer) 0.5%2.5%Higher water content leads to lower effective concentration.
Lead (Pb) Content (ICP-MS) < 1 ppm4 ppmHeavy metals can catalyze protein oxidation and aggregation.[9][10][11]
Residual Solvent Y (GC-HS) 50 ppm300 ppmSolvents can impact protein conformation.[12][22]

Experimental Protocols

Protocol 1: Purity and Impurity Profiling by HPLC

This method can be used to identify and quantify sodium octanoate and its related substances.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier like phosphoric or formic acid.[21]

  • Detection: UV at 210 nm or a Charged Aerosol Detector (CAD) for better detection of compounds without a strong chromophore.[23]

  • Sample Preparation: Dissolve a known weight of sodium octanoate in the initial mobile phase composition.

  • Analysis: Inject the sample and compare the resulting chromatogram to a reference standard of high-purity sodium octanoate. Identify and quantify any additional peaks, which represent impurities.

Protocol 2: Heavy Metal Analysis by ICP-MS

This protocol is for the quantification of trace metal impurities.

  • Sample Preparation: Accurately weigh the sodium octanoate sample and digest it using a mixture of nitric acid and hydrochloric acid in a microwave digestion system.

  • Instrumentation: Use an Inductively Coupled Plasma Mass Spectrometer (ICP-MS).

  • Calibration: Prepare multi-element calibration standards containing the metals of interest (e.g., Pb, Cd, Hg, As, Cr, Cu, Ni).

  • Analysis: Analyze the digested sample and quantify the concentration of each metal against the calibration curve.

Protocol 3: Assessing Impact on Protein Stability using Differential Scanning Calorimetry (DSC)

DSC can be used to measure the thermal stability of a protein in the presence of different batches of sodium octanoate.

  • Sample Preparation: Prepare solutions of your target protein (e.g., HSA or a monoclonal antibody) at a fixed concentration in your formulation buffer. Create separate preparations, each containing the same concentration of sodium octanoate from different batches.

  • DSC Analysis: Run each sample on a DSC instrument, typically scanning from 20°C to 100°C at a rate of 1°C/min.

  • Data Analysis: Determine the melting temperature (Tm) for the protein in each formulation. A lower Tm indicates reduced thermal stability.

Signaling Pathway Modulation

Sodium octanoate has been shown to modulate the innate immune response, in part through the Toll-like Receptor 2 (TLR2) signaling pathway. Variability in sodium octanoate batches could potentially lead to inconsistent immunological responses in cell-based assays.

TLR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 CD36 CD36 p38 p38 MyD88->p38 JNK JNK MyD88->JNK ERK12 ERK1/2 MyD88->ERK12 AP1 AP-1 p38->AP1 JNK->AP1 NFkB NF-κB ERK12->NFkB Gene Expression\n(Cytokines, AMPs) Gene Expression (Cytokines, AMPs) NFkB->Gene Expression\n(Cytokines, AMPs) AP1->Gene Expression\n(Cytokines, AMPs) NaO Sodium Octanoate NaO->TLR2 SA S. aureus SA->TLR2

Caption: Sodium octanoate and S. aureus signaling via TLR2.

This diagram illustrates how sodium octanoate can influence the TLR2 signaling cascade, which is also activated by pathogens like Staphylococcus aureus. This pathway involves the recruitment of the adaptor protein MyD88, leading to the activation of MAPK pathways (p38, JNK, ERK1/2) and transcription factors like NF-κB and AP-1. These transcription factors then drive the expression of genes for cytokines and antimicrobial peptides (AMPs). Batch-to-batch variability could alter the magnitude of this response.

References

Validation & Comparative

A Comparative Guide to Sodium Octanoate and Sodium Dodecanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical sciences and biochemical research, the selection of appropriate excipients and molecular tools is paramount to ensuring the stability, efficacy, and successful formulation of therapeutic agents. Among the myriad of available options, fatty acid salts, particularly sodium octanoate (B1194180) and sodium dodecanoate (B1226587), are frequently employed for their unique physicochemical and biological properties. This guide provides an objective comparison of these two widely used saturated fatty acid salts, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.

Physicochemical Properties: A Tale of Two Chains

The fundamental difference between sodium octanoate and sodium dodecanoate lies in the length of their alkyl chains: octanoate possesses an eight-carbon chain, while dodecanoate has a twelve-carbon chain. This seemingly small structural variance leads to significant differences in their physical and chemical behaviors, most notably their surfactant properties and solubility.

PropertySodium OctanoateSodium DodecanoateReference
Chemical Formula C₈H₁₅NaO₂C₁₂H₂₃NaO₂[1]
Molecular Weight 166.19 g/mol 222.30 g/mol [1]
Appearance White or off-white powderWhite to slightly yellow powder[1]
Critical Micelle Concentration (CMC) ~300 mM~30 mM[2]
Solubility in Water HighLower than Sodium Octanoate[2]

The longer hydrocarbon tail of sodium dodecanoate imparts greater hydrophobicity, resulting in a significantly lower critical micelle concentration (CMC) compared to sodium octanoate.[2] This indicates that sodium dodecanoate more readily forms micelles in aqueous solutions, a critical factor in its function as a detergent and its interaction with biological membranes.

Impact on Protein Stability: A Double-Edged Sword

The differing chain lengths of sodium octanoate and sodium dodecanoate dictate their contrasting effects on protein stability.

Sodium Octanoate: The Stabilizer

Sodium octanoate is widely recognized for its role as a protein stabilizer, most notably for human serum albumin (HSA).[3] It is commonly used during the pasteurization of albumin products to prevent heat-induced aggregation.[3] The stabilizing effect of sodium octanoate is attributed to its ability to bind to specific sites on the protein, thereby increasing its thermal stability.[3]

Sodium Dodecanoate: The Denaturant

In contrast, the longer alkyl chain of sodium dodecanoate, and its close relative sodium dodecyl sulfate (B86663) (SDS), is associated with protein denaturation.[4] The hydrophobic tail can interact with the nonpolar regions of a protein, disrupting its tertiary and secondary structures. This property is harnessed in laboratory settings, such as in SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis), to unfold proteins for molecular weight determination. The increased denaturing potential is linked to the greater hydrophobicity and lower CMC of longer-chain fatty acid salts.[4]

Biological Interactions and Applications

The distinct properties of these two molecules translate into different biological effects and applications in drug development.

Sodium Octanoate:

  • Drug Formulation: Used as an excipient to enhance the solubility and bioavailability of certain drugs.[5]

  • Antimicrobial Agent: Exhibits antimicrobial properties, making it useful as a preservative.

  • Metabolic Studies: As a medium-chain fatty acid, it is readily metabolized and can be used in studies of lipid metabolism.

Sodium Dodecanoate:

  • Detergent and Emulsifier: Its strong surfactant properties make it an effective cleaning agent and emulsifier in various formulations.

  • Permeation Enhancer: Can be used to increase the permeability of biological membranes, which can be advantageous in certain drug delivery systems, but also raises concerns about cytotoxicity.

  • Research Tool: Primarily used in research as a denaturing agent for proteins.

Experimental Protocols

To empirically evaluate the effects of sodium octanoate and sodium dodecanoate, the following experimental protocols are commonly employed:

Assessment of Protein Stability via Differential Scanning Calorimetry (DSC)

DSC measures the heat capacity of a sample as a function of temperature, allowing for the determination of the melting temperature (Tm) of a protein, a key indicator of its thermal stability.[6]

Methodology:

  • Sample Preparation: Prepare protein solutions (e.g., 1 mg/mL) in a suitable buffer. Prepare separate solutions containing the protein with varying concentrations of sodium octanoate or sodium dodecanoate.

  • Instrument Setup: Use a differential scanning calorimeter. The reference cell is filled with the corresponding buffer (with or without the fatty acid salt, matching the sample).

  • Thermal Scan: Subject the samples to a controlled temperature ramp (e.g., 1°C/min from 20°C to 100°C).

  • Data Analysis: The instrument records the difference in heat capacity between the sample and reference cells. The resulting thermogram is analyzed to determine the Tm. An increase in Tm in the presence of the fatty acid salt indicates a stabilizing effect, while a decrease suggests destabilization.[6]

Evaluation of Protein Secondary Structure by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of proteins. Changes in the CD spectrum can indicate conformational changes, including denaturation.[7]

Methodology:

  • Sample Preparation: Prepare protein solutions (e.g., 0.1-0.2 mg/mL) in a non-absorbing buffer (e.g., phosphate (B84403) buffer). Add varying concentrations of sodium octanoate or sodium dodecanoate to the protein solutions.

  • Spectral Acquisition: Record the CD spectra in the far-UV region (e.g., 190-260 nm) using a CD spectropolarimeter.

  • Data Analysis: The resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. A significant change in the spectral features upon addition of the fatty acid salt indicates an alteration of the protein's secondary structure.[7]

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants and can be determined by monitoring a physical property of the solution that changes abruptly at the CMC.

Methodology (Surface Tension Method):

  • Solution Preparation: Prepare a series of solutions of sodium octanoate or sodium dodecanoate in water with increasing concentrations.

  • Measurement: Measure the surface tension of each solution using a tensiometer.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is the concentration at which the surface tension ceases to decrease significantly with increasing concentration.[8]

Visualizing the Mechanisms

To better understand the contrasting effects of these two fatty acid salts, the following diagrams illustrate their proposed mechanisms of interaction with proteins and a general experimental workflow for their comparison.

cluster_octanoate Sodium Octanoate: Protein Stabilization cluster_dodecanoate Sodium Dodecanoate: Protein Denaturation p_native Native Protein p_stabilized Stabilized Protein p_native->p_stabilized Binding to specific sites octanoate Sodium Octanoate octanoate->p_native p_native2 Native Protein p_denatured Denatured Protein p_native2->p_denatured Hydrophobic interactions with core dodecanoate Sodium Dodecanoate dodecanoate->p_native2

Figure 1: Mechanisms of action.

start Select Protein of Interest prep Prepare Protein Solutions with Sodium Octanoate and Sodium Dodecanoate start->prep dsc Differential Scanning Calorimetry (DSC) (Assess Thermal Stability - Tm) prep->dsc cd Circular Dichroism (CD) (Assess Secondary Structure) prep->cd cmc Determine Critical Micelle Concentration (CMC) (Characterize Surfactant Properties) prep->cmc analysis Comparative Data Analysis dsc->analysis cd->analysis cmc->analysis

Figure 2: Experimental workflow.

Conclusion

The choice between sodium octanoate and sodium dodecanoate is highly dependent on the specific application. Sodium octanoate serves as an effective protein stabilizer and is a valuable excipient in formulations where maintaining protein integrity is crucial. Conversely, sodium dodecanoate's potent surfactant and denaturing properties make it a useful tool for specific research applications and as a permeation enhancer, though its potential for cytotoxicity must be carefully considered. A thorough understanding of their distinct, chain-length-dependent properties, coupled with empirical testing using the outlined protocols, will enable researchers and drug development professionals to effectively harness the capabilities of these versatile fatty acid salts.

References

A Comparative Guide to Sodium Octanoate's Efficacy in Preserving Protein Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of sodium octanoate (B1194180) as a protein stabilizer, supported by experimental data and comparisons with other common alternatives.

Sodium octanoate, the sodium salt of octanoic acid, is widely utilized as a stabilizer in biopharmaceutical formulations, particularly for human serum albumin (HSA) products. Its primary role is to protect proteins from denaturation and aggregation, especially during heat treatment processes like pasteurization. This guide provides a comprehensive validation of sodium octanoate's effect on protein conformation, presenting comparative data with other stabilizers and detailed experimental protocols for key analytical techniques.

Executive Summary

This guide demonstrates that sodium octanoate is a highly effective thermal stabilizer for proteins, most notably Human Serum Albumin. Through its binding to specific hydrophobic pockets within the protein structure, sodium octanoate significantly increases the thermal denaturation temperature. While it excels as a thermal stabilizer, its antioxidant properties are limited compared to other excipients like N-acetyl-l-tryptophan. Furthermore, its efficacy in comparison to non-ionic surfactants like polysorbate 80 depends on the specific protein and the nature of the stress (thermal vs. interfacial).

Comparison of Stabilizer Performance

The stabilizing effect of sodium octanoate on protein conformation is most evident in its ability to increase the thermal denaturation temperature (Td) and the calorimetric enthalpy (ΔH) of unfolding.

Thermal Stability of Human Serum Albumin (HSA)

Differential Scanning Calorimetry (DSC) is a key technique used to measure the thermal stability of proteins. The data below, adapted from studies on Human Serum Albumin, illustrates the stabilizing effect of sodium octanoate in comparison to another common stabilizer, N-acetyl-l-tryptophan (N-AcTrp).

StabilizerDenaturation Temperature (Td)Calorimetric Enthalpy (ΔH)ProteinReference
None64.5 °C1380 kJ/molHuman Serum Albumin[1]
Sodium Octanoate (saturating)73.0 °C2050 kJ/molHuman Serum Albumin[1]
N-acetyl-l-tryptophanate (saturating)67.0 °C1550 kJ/molHuman Serum Albumin[1]

Key Findings:

  • Sodium octanoate significantly increases the denaturation temperature of HSA by 8.5°C, indicating a substantial enhancement of its thermal stability.[1]

  • The increase in calorimetric enthalpy in the presence of sodium octanoate suggests that more energy is required to unfold the protein, confirming a more stable conformation.[1]

  • While N-acetyl-l-tryptophanate also provides some stabilization, its effect is less pronounced than that of sodium octanoate.[1] It is primarily recognized for its antioxidant properties, protecting against oxidative stress, a role where sodium octanoate is less effective.[1]

Impact on Protein Secondary Structure

Circular Dichroism (CD) spectroscopy is a powerful method for assessing the secondary structure of proteins. Studies have shown that while sodium octanoate significantly enhances thermal stability, it does not induce major changes in the secondary structure of Human Serum Albumin at physiological temperatures. During heating, the presence of octanoate helps to maintain the native secondary structure to a higher temperature.[1]

A study on the interaction of sodium octanoate with catalase, however, showed that surfactants can play a dual role, sometimes acting as a destabilizer at certain concentrations before stabilizing the protein at higher concentrations. This highlights the importance of optimizing the concentration of any stabilizer for a given protein.

Mechanism of Action: Binding to Protein Domains

Crystallographic studies have revealed the molecular basis for the stabilizing effect of sodium octanoate on Human Serum Albumin.[2] Sodium octanoate molecules bind to specific hydrophobic cavities within the protein, particularly in subdomains IIA and IIIA, which are known as drug binding sites 1 and 2.[2] This binding stabilizes the protein's tertiary structure, making it more resistant to thermal unfolding.

The following diagram illustrates the binding of sodium octanoate to the different domains of Human Serum Albumin.

cluster_domains Domains cluster_binding_sites Binding Sites HSA Human Serum Albumin Domain_I Domain I Domain_II Domain II Domain_III Domain III Drug_Site_1 Drug Site 1 (Subdomain IIA) Domain_II->Drug_Site_1 Drug_Site_2 Drug Site 2 (Subdomain IIIA) Domain_III->Drug_Site_2 Sodium_Octanoate Sodium Octanoate Sodium_Octanoate->Drug_Site_1 Binds to Sodium_Octanoate->Drug_Site_2 Binds to

Caption: Binding of Sodium Octanoate to HSA Domains.

Comparison with Polysorbate 80

  • Sodium Octanoate: Primarily acts as a thermal stabilizer by binding to specific sites and increasing the protein's intrinsic stability.

  • Polysorbate 80: Primarily acts as a surface-active agent , preventing proteins from adsorbing to interfaces (e.g., air-water, vial surfaces) and subsequently aggregating. It can also have a chaperone-like effect.

For monoclonal antibodies, which are susceptible to aggregation at interfaces, polysorbates are often the preferred stabilizers.[3][4] However, polysorbates can be prone to degradation by oxidation and hydrolysis, which can in turn affect protein stability.[3] The choice between sodium octanoate and polysorbate 80, or their potential use in combination, would depend on the specific protein, the formulation, and the types of stress the product is expected to encounter.

Experimental Protocols

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal stability of a protein by detecting the heat change that occurs during its unfolding as the temperature is increased.

Methodology:

  • Sample Preparation:

    • Prepare protein solutions (e.g., 1-2 mg/mL) in the desired buffer.

    • Prepare a reference solution containing the exact same buffer without the protein.

    • Degas both the sample and reference solutions to prevent bubble formation during the scan.

  • Instrument Setup:

    • Load the sample and reference solutions into the respective cells of the calorimeter.

    • Pressurize the cells (e.g., with nitrogen) to prevent boiling at high temperatures.

    • Set the experimental parameters:

      • Temperature range (e.g., 20°C to 100°C).

      • Scan rate (e.g., 1°C/minute).

  • Data Acquisition:

    • Initiate the temperature scan. The instrument will measure the differential heat flow between the sample and reference cells as a function of temperature.

  • Data Analysis:

    • The resulting thermogram (heat capacity vs. temperature) is analyzed to determine the denaturation temperature (Td), which is the peak of the unfolding transition, and the calorimetric enthalpy (ΔH), which is the area under the peak.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure of a protein by measuring the difference in absorption of left and right-handed circularly polarized light.

Methodology:

  • Sample Preparation:

    • Prepare a dilute protein solution (e.g., 0.1-0.2 mg/mL) in a buffer that has low absorbance in the far-UV region (e.g., phosphate (B84403) buffer).

    • The buffer should be free of any optically active components.

  • Instrument Setup:

    • Calibrate the instrument using a standard (e.g., camphor (B46023) sulfonic acid).

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Set the experimental parameters:

      • Wavelength range (e.g., 190-260 nm for far-UV CD).

      • Scan speed and bandwidth.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the spectrum of the protein sample.

  • Data Analysis:

    • Subtract the buffer baseline from the protein spectrum.

    • The resulting spectrum can be used to estimate the percentage of different secondary structural elements (α-helix, β-sheet, etc.) using deconvolution software.

Experimental Workflow for Stabilizer Screening

The following diagram outlines a typical workflow for screening and validating the effect of different stabilizers on protein conformation.

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Protein_Prep Prepare Protein Stock Formulation_Prep Prepare Protein Formulations (with and without stabilizers) Protein_Prep->Formulation_Prep Stabilizer_Prep Prepare Stabilizer Stocks (e.g., Sodium Octanoate, N-AcTrp, Polysorbate 80) Stabilizer_Prep->Formulation_Prep DSC_Analysis Differential Scanning Calorimetry (DSC) Formulation_Prep->DSC_Analysis CD_Analysis Circular Dichroism (CD) Formulation_Prep->CD_Analysis DSC_Data Determine Td and ΔH DSC_Analysis->DSC_Data CD_Data Analyze Secondary Structure CD_Analysis->CD_Data Comparison Compare Stabilizer Efficacy DSC_Data->Comparison CD_Data->Comparison

Caption: Workflow for Stabilizer Screening.

Conclusion

Sodium octanoate is a well-validated and effective thermal stabilizer for proteins, particularly for Human Serum Albumin. Its mechanism of action, involving direct binding to hydrophobic pockets, leads to a significant increase in the protein's thermal stability. While it is a potent thermal stabilizer, its utility must be considered in the context of the specific protein and the stresses it will encounter. For protection against oxidative stress, other excipients like N-acetyl-l-tryptophan are more suitable. For preventing surface-induced aggregation, especially in monoclonal antibody formulations, non-ionic surfactants like polysorbate 80 are often the preferred choice. A comprehensive approach to formulation development should, therefore, involve a careful evaluation of different stabilizers, individually and in combination, using appropriate analytical techniques such as DSC and CD spectroscopy.

References

A Comparative Analysis of Sodium Octanoate as a Protein Stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of therapeutic proteins is a critical aspect of formulation development. Sodium octanoate (B1194180), a medium-chain fatty acid, is widely utilized as a stabilizer, particularly for human serum albumin (HSA). This guide provides a comprehensive comparison of sodium octanoate with other common protein stabilizers, supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate informed decisions in biopharmaceutical formulation.

Sodium octanoate is primarily employed to protect proteins from thermal stress, a crucial step in processes like pasteurization of blood products.[1][2] Its efficacy is attributed to its ability to bind to specific sites on proteins, thereby increasing their conformational stability. However, the selection of a stabilizer is a multifaceted process that depends on the specific protein, the nature of the stress (thermal, oxidative, mechanical), and the desired formulation characteristics. This guide explores the performance of sodium octanoate in comparison to key alternatives.

Quantitative Comparison of Protein Stabilizers

The stabilizing effect of various compounds on Human Serum Albumin (HSA) can be quantitatively assessed by measuring the change in its denaturation temperature (Td) using techniques like Differential Scanning Calorimetry (DSC). An increase in Td indicates enhanced thermal stability.

StabilizerConcentrationProteinStress ConditionChange in Denaturation Temperature (ΔTd)Efficacy in Preventing AggregationPrimary FunctionReference
Sodium Octanoate Saturating levelsHuman Serum Albumin (5%)ThermalSubstantial Increase HighThermal Stabilization[3]
N-Acetyl-L-tryptophanateSaturating levelsHuman Serum Albumin (5%)ThermalMinor IncreaseLowAntioxidant[1][3]
N-Acetyl-L-methionineNot SpecifiedRecombinant Human Serum AlbuminOxidativeNot the primary metricSuperior to N-AcTrp in preventing oxidationAntioxidant[4][5]
L-tryptophanateNot SpecifiedHuman Serum AlbuminOxidativeNo significant thermal stabilizationDecreased formation of carbonyl groupsAntioxidant[1]
N-acetyl-L-cysteinateNot SpecifiedHuman Serum AlbuminThermal & OxidativeNo significant effectNo significant effect-[1]

Key Findings from the Data:

  • Sodium octanoate is a highly effective thermal stabilizer for HSA , significantly more so than N-acetyl-DL-tryptophanate.[3]

  • While sodium octanoate excels at preventing heat-induced aggregation, N-acetyl-L-tryptophanate (N-AcTrp) and N-acetyl-L-methionine (N-AcMet) are more effective at protecting against oxidative stress .[1][4][5]

  • N-AcTrp offers a significant protective effect on the free sulfhydryl group of HSA's cysteine-34 residue from oxidation, a role not fulfilled by sodium octanoate.[1][2]

  • N-AcMet has been shown to be a superior antioxidant for HSA compared to N-AcTrp, especially in protecting against photo-oxidation.[4][5]

Mechanistic Insights into Protein Stabilization

The stabilizing properties of sodium octanoate are directly linked to its binding to specific sites on the protein. In the case of HSA, sodium octanoate primarily binds to drug site 2, located in subdomain IIIA, which is a large hydrophobic cavity.[4] This binding is thought to confer thermal stability.

cluster_0 Protein Under Thermal Stress cluster_1 Stabilization with Sodium Octanoate Unfolded_Protein Unfolded Protein (Aggregation Prone) Native_Protein Native Protein Native_Protein->Unfolded_Protein Heat Stabilized_Protein Stabilized Protein (Heat Resistant) Sodium_Octanoate Sodium Octanoate Sodium_Octanoate->Stabilized_Protein Binds to hydrophobic sites

Mechanism of thermal stabilization by sodium octanoate.

In contrast, antioxidants like N-AcTrp and N-AcMet function by sacrificial oxidation, protecting the protein from reactive oxygen species. N-AcMet has been shown to bind at the entrance of drug site 1 on HSA.[4]

cluster_0 Protein Under Oxidative Stress cluster_1 Protection by Antioxidant Stabilizer Oxidized_Protein Oxidized Protein (Loss of Function) Native_Protein Native Protein Native_Protein->Oxidized_Protein ROS Reactive Oxygen Species (ROS) ROS->Native_Protein Protected_Protein Protected Protein Antioxidant N-AcTrp or N-AcMet Antioxidant->Protected_Protein Scavenges ROS ROS2->Antioxidant Sacrificial Oxidation

Mechanism of antioxidant protection.

Experimental Protocols

To enable cross-validation of these findings, the following are generalized protocols for key experiments used to assess protein stability.

1. Thermal Denaturation Analysis using Differential Scanning Calorimetry (DSC)

  • Objective: To determine the thermal stability of a protein by measuring its denaturation temperature (Td) and the enthalpy of unfolding (ΔH).

  • Materials:

    • Purified protein solution (e.g., 5% Human Serum Albumin).

    • Stabilizer solutions (e.g., sodium octanoate, N-acetyl-DL-tryptophanate) at desired concentrations.

    • Buffer solution (e.g., 145 mM Na+, pH 7.0).[3]

    • Differential Scanning Calorimeter.

  • Procedure:

    • Prepare protein samples with and without the stabilizer in the appropriate buffer. Ensure a control sample with only the protein in buffer is included.

    • Load the sample and a reference (buffer only) into the DSC cells.

    • Set the DSC to scan over a relevant temperature range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).

    • Record the differential heat capacity as a function of temperature. The peak of the endotherm corresponds to the Td.

    • Analyze the data to calculate the Td and the area under the curve, which represents the calorimetric enthalpy (ΔH).[1][2]

    • Compare the Td and ΔH values of the stabilized samples to the control to quantify the stabilizing effect.[3]

2. Analysis of Protein Secondary Structure using Circular Dichroism (CD) Spectroscopy

  • Objective: To assess the effect of a stabilizer on the secondary structure of a protein under thermal stress.

  • Materials:

    • Purified protein solution (e.g., 0.1 mg/ml in a suitable buffer).

    • Stabilizer solutions.

    • CD-compatible buffer (e.g., phosphate (B84403) buffer).

    • Circular Dichroism Spectrometer with a temperature controller.

  • Procedure:

    • Prepare protein samples with and without the stabilizer in a CD-compatible buffer.

    • Record the CD spectrum of each sample at a baseline temperature (e.g., 20°C) in the far-UV region (e.g., 190-250 nm) to assess the initial secondary structure.

    • For thermal stability, monitor the CD signal at a specific wavelength (e.g., 222 nm for α-helical content) as the temperature is increased at a controlled rate.

    • The midpoint of the thermal transition curve provides the melting temperature (Tm), an indicator of conformational stability.

    • Compare the Tm values of the stabilized samples to the control. A significant change in the far-UV CD spectrum after heating and cooling can indicate irreversible denaturation.[1]

3. Assessment of Protein Aggregation using Native-PAGE

  • Objective: To visually assess the extent of protein aggregation after exposure to stress.

  • Materials:

    • Purified protein solution.

    • Stabilizer solutions.

    • Heating block or water bath.

    • Native Polyacrylamide Gel Electrophoresis (PAGE) system and reagents.

    • Protein stain (e.g., Coomassie Brilliant Blue).

  • Procedure:

    • Prepare protein samples with and without stabilizers.

    • Incubate the samples at a specific temperature for a defined period to induce thermal stress (e.g., 60°C for 30 minutes).[1]

    • Cool the samples to room temperature.

    • Run the samples on a native-PAGE gel to separate protein monomers, dimers, and higher-order aggregates based on size and charge.

    • Stain the gel to visualize the protein bands.

    • Compare the band patterns. A reduction in the intensity of the monomer band and the appearance of higher molecular weight bands in the stressed samples indicate aggregation. The effectiveness of the stabilizer is determined by its ability to preserve the monomeric form of the protein.[1]

cluster_0 Experimental Workflow Start Protein Sample Preparation Control Control (No Stabilizer) Start->Control Test_SO With Sodium Octanoate Start->Test_SO Test_Alt With Alternative Stabilizer Start->Test_Alt Stress Apply Stress (e.g., Heat, Oxidation) Control->Stress Test_SO->Stress Test_Alt->Stress Analysis Analysis (DSC, CD, PAGE) Stress->Analysis Comparison Compare Results Analysis->Comparison

General workflow for comparing protein stabilizers.

References

A Comparative Performance Analysis: Sodium Octanoate Versus Synthetic Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical decision that can significantly impact the stability, bioavailability, and efficacy of pharmaceutical formulations. This guide provides an objective comparison of the performance of sodium octanoate (B1194180), a naturally derived medium-chain fatty acid salt, with commonly used synthetic surfactants such as polysorbates (e.g., Polysorbate 80) and anionic surfactants (e.g., Sodium Dodecyl Sulfate). The following analysis is supported by experimental data to aid in the informed selection of surfactants for various pharmaceutical applications.

Executive Summary

Sodium octanoate presents a viable alternative to synthetic surfactants, exhibiting distinct performance characteristics. While synthetic surfactants like Polysorbate 80 often demonstrate a lower critical micelle concentration (CMC) and superior surface tension reduction, sodium octanoate offers effective protein stabilization capabilities, particularly for human serum albumin. The choice between these surfactants will ultimately depend on the specific requirements of the formulation, including the desired surface activity, the nature of the active pharmaceutical ingredient (API), and the intended application.

Data Presentation: A Head-to-Head Comparison

The performance of sodium octanoate and synthetic surfactants is quantified across several key parameters. The following tables summarize the available experimental data.

SurfactantCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)Reference
Sodium Octanoate~100 - 400~25 - 30
Polysorbate 80~0.012 - 0.015~38 - 42[1]
Polysorbate 20~0.06~36
Sodium Dodecyl Sulfate (SDS)~8.2~38[1]

Table 1: Critical Micelle Concentration and Surface Tension. This table highlights the concentration at which surfactants begin to form micelles and their effectiveness in reducing surface tension. Lower CMC values indicate greater efficiency.

SurfactantEmulsification Index (E24) (%)Oil PhaseReference
Sodium OctanoateData not available in direct comparison-
Sodium Dodecyl Sulfate (SDS)46 ± 5.13Kerosene[2]
Polysorbate 80< 50 (Relative Emulsion Volume)Not specified[3]

Table 2: Emulsification Performance. The Emulsification Index (E24) measures the stability of an emulsion after 24 hours. Higher values indicate better emulsifying capabilities. Direct comparative data for sodium octanoate is limited.

SurfactantFoam Stability (Half-life in seconds)Foaming Capacity (Initial Foam Volume/Height)Reference
Sodium OctanoateData not available in direct comparison-
Polysorbate 80< 300Not specified[4]
Polysorbate 20Lower than SLSLower than SLS[5]
Sodium Dodecyl Sulfate (SDS)Higher than Tween-20Higher than Tween-20[5]
SurfactantProtein ModelStabilization MechanismOutcomeReference
Sodium OctanoateHuman Serum Albumin (HSA)Binds to drug site 2, increasing thermal stability.Increased denaturation temperature.[6][7]
Polysorbate 80Monoclonal Antibody (mAb)Prevents interfacial aggregation.Protects against agitation-induced aggregation.[8]
Poloxamer 188Hen Egg White Lysozyme (HEWL)Suppresses aggregation of heat-denatured protein.Completely suppressed aggregation at a 2:1 ratio.[7][9]

Table 4: Protein Stabilization. This table outlines the effectiveness of different surfactants in preventing protein aggregation and denaturation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following section outlines the protocols for the key experiments cited in this guide.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

Objective: To determine the concentration at which surfactant molecules self-assemble into micelles (CMC) and the corresponding surface tension of the solution.

Methodology: Wilhelmy Plate Method

  • A series of aqueous solutions of the surfactant are prepared at various concentrations.

  • A platinum Wilhelmy plate is cleaned and attached to a tensiometer.

  • The plate is immersed in the surfactant solution, and the force exerted on the plate by the surface tension is measured.

  • The surface tension is calculated from the measured force, the wetted perimeter of the plate, and the contact angle (assumed to be zero for a clean platinum plate).

  • Measurements are taken for each concentration.

  • A plot of surface tension versus the logarithm of the surfactant concentration is generated.

  • The CMC is identified as the concentration at which a sharp break in the curve occurs, indicating the formation of micelles. The surface tension at this point is the surface tension at the CMC.

Measurement of Emulsification Index (E24)

Objective: To assess the ability of a surfactant to stabilize an oil-in-water emulsion.

Methodology:

  • Equal volumes of the aqueous surfactant solution and an oil phase (e.g., kerosene, mineral oil) are mixed in a graduated test tube.

  • The mixture is vortexed at high speed for a set period (e.g., 2 minutes) to form an emulsion.

  • The emulsion is allowed to stand undisturbed for 24 hours.

  • After 24 hours, the height of the stable emulsion layer and the total height of the liquid column are measured.

  • The Emulsification Index (E24) is calculated using the following formula:

    E24 (%) = (Height of Emulsion Layer / Total Height of Liquid Column) x 100

Foam Stability and Foaming Capacity Test

Objective: To evaluate the ability of a surfactant to generate foam and the stability of the foam over time.

Methodology: Ross-Miles Method (Modified)

  • A specific volume of the surfactant solution is placed in a graduated cylinder.

  • A separate, equal volume of the same solution is poured from a specified height into the graduated cylinder, creating foam.

  • The initial volume or height of the foam is measured to determine the foaming capacity.

  • The foam is then allowed to decay over time.

  • The time taken for the foam volume to reduce to half of its initial volume is recorded as the foam half-life, which indicates foam stability.

Protein Aggregation Inhibition Assay

Objective: To determine the effectiveness of a surfactant in preventing protein aggregation under stress conditions.

Methodology: Thermal Stress Assay

  • A solution of the model protein (e.g., Bovine Serum Albumin, a monoclonal antibody) is prepared in a suitable buffer.

  • The surfactant is added to the protein solution at a specific concentration. A control sample without the surfactant is also prepared.

  • The solutions are subjected to thermal stress by incubation at an elevated temperature (e.g., 60°C) for a defined period.

  • At various time points, aliquots are taken, and the extent of protein aggregation is measured using techniques such as:

    • UV-Vis Spectroscopy: Measuring the increase in absorbance at a specific wavelength (e.g., 340 nm) due to light scattering by aggregates.

    • Size Exclusion Chromatography (SEC): Separating and quantifying monomeric protein from aggregates.

    • Dynamic Light Scattering (DLS): Measuring the size distribution of particles in the solution.

  • The percentage of aggregation inhibition is calculated by comparing the aggregation in the presence and absence of the surfactant.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow_for_Surfactant_Comparison cluster_prep Preparation cluster_tests Performance Tests cluster_analysis Data Analysis S1 Sodium Octanoate Solution CMC CMC & Surface Tension S1->CMC Emuls Emulsification (E24) S1->Emuls Foam Foaming Properties S1->Foam ProtStab Protein Stabilization S1->ProtStab S2 Synthetic Surfactant (e.g., Polysorbate 80) S2->CMC S2->Emuls S2->Foam S2->ProtStab Comp Comparative Analysis CMC->Comp Emuls->Comp Foam->Comp ProtStab->Comp

Surfactant performance comparison workflow.

Surfactant_Enhanced_Permeability cluster_membrane Cell Membrane cluster_drug Drug Molecule cluster_surfactant Surfactant Action cluster_pathways Permeation Pathways LipidBilayer Lipid Bilayer Transcellular Transcellular Pathway LipidBilayer->Transcellular TightJunction Tight Junction Paracellular Paracellular Pathway TightJunction->Paracellular Drug Drug Drug->Transcellular Enhanced Uptake Drug->Paracellular Increased Passage Surfactant Surfactant Surfactant->LipidBilayer Disrupts & Fluidizes Surfactant->TightJunction Modulates

Surfactant-enhanced drug permeability mechanism.

Conclusion

The selection of a surfactant for pharmaceutical formulations requires a careful evaluation of its performance characteristics in the context of the specific application. Sodium octanoate, while having a higher CMC than many synthetic surfactants, demonstrates valuable protein stabilization properties. Synthetic surfactants like Polysorbate 80 and SDS excel in reducing surface tension and, in some cases, in emulsification and foaming. This guide provides a foundational comparison to aid researchers in their selection process. Further targeted studies directly comparing these surfactants under identical conditions are warranted to build a more comprehensive understanding of their relative performance.

References

A Comparative Guide to Analytical Methods for Sodium Octanoate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sodium octanoate (B1194180) is critical for quality control, formulation development, and stability testing. This guide provides a comparative overview of common analytical methods for the detection and quantification of sodium octanoate, supported by performance data and detailed experimental protocols.

Comparison of Analytical Methods

The selection of an appropriate analytical method for sodium octanoate determination depends on various factors, including the sample matrix, required sensitivity, and the purpose of the analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques, each offering distinct advantages.

ParameterHPLC-UVGC-FIDGC-MS
Principle Separation based on polarity using a liquid mobile phase and stationary phase, with detection by UV absorbance.Separation of volatile compounds based on boiling point and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by flame ionization.Separation similar to GC-FID, with mass spectrometry for detection, providing mass-to-charge ratio information for high specificity.
Linearity A linear range of 400-600 µg/mL has been reported for caprylic acid, a closely related compound[1].A linearity range of 100-300 µg with a correlation coefficient (r) greater than 0.99 has been demonstrated[2].A calibration curve with R2 > 0.99 has been achieved[3].
Limit of Detection (LOD) 13.46 µg/mL (for caprylic acid)[1]0.010 mg/mL[2]Not explicitly stated, but LLOQ is very low.
Limit of Quantification (LOQ) 44.85 µg/mL (for caprylic acid)[1]0.033 mg/mL[2]0.43 µM[3]
Precision Intraday CV < 9.1%, Interday CV < 9.3% has been reported for a similar GC-MS method[3].RSD of the ratio of peak areas (octanoic acid to internal standard) less than 5%[2].Intraday CV < 9.1%, Interday CV < 9.3%[3].
Accuracy/Recovery -Average recovery of 100.1%[2].-
Sample Preparation Protein precipitation and filtration are often required for biological matrices[1][4].Derivatization to a more volatile form (e.g., esterification) is typically necessary[2][3].Similar to GC-FID, derivatization is usually required[3].
Advantages Simple, robust, and widely available.High sensitivity and a wide linear range.High specificity and sensitivity, allowing for identification and quantification at low levels.
Disadvantages Lower sensitivity compared to GC methods. Potential for matrix interference.Requires derivatization, which can add complexity and variability.Higher equipment cost and complexity.

Experimental Workflows and Logical Relationships

The validation of an analytical method ensures that it is suitable for its intended purpose. A typical workflow for method validation is depicted below.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation MD1 Define Analytical Requirements MD2 Select Appropriate Technique (HPLC, GC, etc.) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 MV1 Specificity / Selectivity MD3->MV1 Validate MV2 Linearity & Range MV1->MV2 MV3 Accuracy MV2->MV3 MV4 Precision (Repeatability & Intermediate) MV3->MV4 MV5 Limit of Detection (LOD) MV4->MV5 MV6 Limit of Quantification (LOQ) MV5->MV6 MV7 Robustness MV6->MV7 DI1 Prepare Validation Report MV7->DI1 Document DI2 Standard Operating Procedure (SOP) DI1->DI2 DI3 Routine Use DI2->DI3

Caption: A typical workflow for the validation of an analytical method.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of sodium octanoate in various samples, including pharmaceutical formulations.

1. Instrumentation and Materials:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (e.g., 80:20 v/v) with 0.1% trifluoroacetic acid[4].

  • Sodium Octanoate reference standard.

  • Acetonitrile, HPLC grade.

  • Water, HPLC grade.

  • Trifluoroacetic acid (TFA).

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of sodium octanoate reference standard in the mobile phase to obtain a known concentration.

  • Sample Preparation: For samples containing proteins, such as human serum albumin, a protein precipitation step is necessary. Add methanol (B129727) to the sample (e.g., 800 µL methanol to 200 µL sample), vortex, and centrifuge. Filter the supernatant through a 0.45 µm filter before injection[4].

3. Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min[4].

  • Injection Volume: 20 µL[4].

  • Detection Wavelength: 214 nm[4].

  • Column Temperature: Ambient.

4. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of sodium octanoate in the sample by comparing its peak area to the calibration curve.

Gas Chromatography (GC-FID) Method

This method is suitable for the determination of residual sodium octanoate in samples like intravenous human immunoglobulin[2].

1. Instrumentation and Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column (e.g., ZB-FFAP, 15 m x 0.53 mm x 1.0 µm)[2].

  • Internal Standard: Heptanoic acid[2].

  • Sodium Octanoate reference standard.

  • Derivatization agent (if necessary).

  • Solvents for extraction and dilution.

2. Preparation of Solutions:

  • Internal Standard Solution: Prepare a solution of heptanoic acid in a suitable solvent[2].

  • Standard Stock Solution: Prepare a stock solution of sodium octanoate.

  • Sample Preparation: An extraction and/or derivatization step is typically required. For instance, after adding an internal standard, the sample may be acidified to convert sodium octanoate to octanoic acid, followed by extraction into an organic solvent.

3. Chromatographic Conditions:

  • Carrier Gas: Nitrogen or Helium[2].

  • Flow Rate: 8 mL/min[2].

  • Injector Temperature: 230 °C[2].

  • Detector Temperature: 230 °C[2].

  • Oven Temperature Program: Isothermal at 160 °C[2].

  • Split Ratio: 23:1[2].

  • Injection Volume: 1 µL[2].

4. Analysis:

  • Inject a series of calibration standards containing known concentrations of sodium octanoate and a fixed concentration of the internal standard.

  • Construct a calibration curve by plotting the ratio of the peak area of octanoic acid to the internal standard against the concentration of sodium octanoate.

  • Analyze the prepared samples and calculate the concentration of sodium octanoate using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This highly sensitive and specific method is suitable for analyzing octanoate in complex biological matrices like human plasma[3].

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a Mass Spectrometer (MS).

  • Capillary column (e.g., VF17ms, 30 m, 0.25 mm, 0.25 µm)[3].

  • Derivatization Reagent: Acetyl chloride in isobutanol[3].

2. Preparation of Solutions:

  • Sample Preparation: In a GC vial, mix 100 µL of plasma with 200 µL of the derivatization reagent. Incubate at 90 °C for 60 minutes to convert octanoate to its isobutyl ester derivative[3].

3. Chromatographic and Mass Spectrometric Conditions:

  • Carrier Gas: Helium at a flow rate of 1.2 mL/min[3].

  • Injector: Temperature-programmed multi-mode inlet[3].

  • Injection Volume: 1 µL[3].

  • Oven Temperature Program: Start at 55 °C for 1 min, then ramp up to 130 °C at 20 °C/min and hold for 2 min[3].

  • Mass Spectrometer: Operated in a suitable mode for detecting the target ions of the derivatized octanoate.

4. Analysis:

  • Analyze calibration standards and samples in triplicate.

  • Quantify the octanoate concentration based on the response of the target ions relative to a stable isotope-labeled internal standard, if used. This method can achieve a very low limit of quantification, making it ideal for trace analysis[3].

References

A Comparative Analysis of Sodium Octanoate and Rhamnolipid Biosurfactants for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the physicochemical and biological properties of a synthetic surfactant, sodium octanoate (B1194180), and a microbial-derived biosurfactant, rhamnolipids, reveals distinct performance profiles relevant to their application in research and pharmaceutical development. This guide provides a comparative study of their surface activity, emulsification potential, and biocompatibility, supported by experimental data and detailed protocols.

Executive Summary

Sodium octanoate, a short-chain fatty acid salt, and rhamnolipids, a class of glycolipid biosurfactants, both exhibit surface-active properties that make them valuable in various scientific and industrial applications. While sodium octanoate is a well-characterized and readily available synthetic surfactant, rhamnolipids are gaining significant attention as a biodegradable and potentially less toxic alternative produced by microorganisms. This guide presents a side-by-side comparison of their key performance indicators, including their ability to reduce surface tension, form micelles, emulsify immiscible liquids, and their impact on cell viability. The findings suggest that rhamnolipids generally exhibit superior surface activity and emulsification capabilities at lower concentrations compared to sodium octanoate. However, the biocompatibility of both surfactants is concentration-dependent and cell-type specific, necessitating careful consideration for their intended applications.

Performance Comparison: Physicochemical Properties

A surfactant's efficacy is primarily determined by its ability to lower surface tension and its critical micelle concentration (CMC), the concentration at which surfactant molecules self-assemble into micelles.

PropertySodium OctanoateRhamnolipid
Critical Micelle Concentration (CMC) ~130-400 mM~0.01-0.3 mM
Surface Tension at CMC ~25-40 mN/m~25-35 mN/m

Rhamnolipids demonstrate a significantly lower CMC compared to sodium octanoate, indicating their higher efficiency in forming micelles and altering surface properties at much lower concentrations. While both can reduce surface tension to a similar range, rhamnolipids achieve this at a fraction of the concentration required for sodium octanoate.

Emulsification Performance

The ability of a surfactant to form and stabilize emulsions is critical for many applications, including drug delivery systems. The emulsification index (E24) is a common measure of this property.

SurfactantOil PhaseEmulsification Index (E24) (%)Reference
RhamnolipidKerosene59 - 66%[1]
RhamnolipidDiesel54 - 63%[1]
RhamnolipidMotor Oil62 - 66%[1]
RhamnolipidVarious Hydrocarbons>50%[2]

Data on the emulsification index of sodium octanoate is less prevalent in the reviewed literature, highlighting a gap in direct comparative studies. However, the available data strongly suggests that rhamnolipids are potent emulsifying agents for a variety of hydrocarbons.

Biocompatibility and Cytotoxicity

The impact of surfactants on cell viability is a crucial consideration, particularly in drug development and biomedical research. The half-maximal inhibitory concentration (IC50) is a measure of a substance's toxicity.

SurfactantCell LineIC50 ValueReference
Rhamnolipid (Mono)MCF-7 (Human Breast Cancer)8.68 µg/mL[3]
Rhamnolipid (Di)MCF-7 (Human Breast Cancer)8.67 µg/mL[3]
Rhamnolipid (Mono)MDA-MB-231 (Human Breast Cancer)6.99 µg/mL[3]
Rhamnolipid (Di)MDA-MB-231 (Human Breast Cancer)8.60 µg/mL[3]
RhamnolipidHeLa (Human Cervical Cancer)Inhibitory effect observed[4]
Sodium OctanoateBovine Mammary Epithelial CellsNon-toxic at 0.25-2 mM

Modulation of Cellular Signaling Pathways

Surfactants can interact with cell membranes and influence intracellular signaling pathways.

Sodium Octanoate: Sodium octanoate has been shown to modulate key signaling pathways in mammalian cells. It can activate the AMP-activated protein kinase (AMPK) signaling pathway , which plays a central role in cellular energy homeostasis[7]. Additionally, it can modulate the innate immune response through the Toll-like receptor 2 (TLR2)/p38/JNK/ERK1/2 pathway in bovine mammary epithelial cells[8].

Rhamnolipids: The influence of rhamnolipids on mammalian cell signaling is an emerging area of research. Some studies suggest they can trigger pro-inflammatory responses in human immune cells, similar to endotoxins[9]. In plants, rhamnolipids are recognized as microbe-associated molecular patterns (MAMPs) that can induce defense responses[9]. In bacteria, rhamnolipids are involved in quorum sensing , a cell-to-cell communication system that regulates virulence factor production and biofilm formation.

Below is a DOT language representation of the TLR2 signaling pathway modulated by sodium octanoate.

TLR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular S_aureus S. aureus TLR2 TLR2 S_aureus->TLR2 Binds MyD88 MyD88 TLR2->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 p38 p38 TRAF6->p38 JNK JNK TRAF6->JNK ERK12 ERK1/2 TRAF6->ERK12 AP1 AP-1 p38->AP1 JNK->AP1 NFkB NF-κB ERK12->NFkB Immune_Response Innate Immune Response AP1->Immune_Response NFkB->Immune_Response NaO Sodium Octanoate NaO->TLR2 Modulates

Caption: TLR2 signaling pathway modulated by Sodium Octanoate.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Determination of Critical Micelle Concentration (CMC)

Method: Surface Tension Measurement

  • Prepare a stock solution of the surfactant (sodium octanoate or rhamnolipid) in deionized water.

  • Create a series of dilutions of the stock solution to obtain a range of concentrations.

  • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined as the point of intersection of the two linear portions of the curve, representing the sharp decrease in surface tension and the plateau region.

Below is a DOT language representation of the CMC determination workflow.

CMC_Determination_Workflow A Prepare Surfactant Stock Solution B Create Serial Dilutions A->B C Measure Surface Tension of Each Dilution B->C D Plot Surface Tension vs. log(Concentration) C->D E Determine CMC from Plot Inflection Point D->E

Caption: Workflow for CMC determination by surface tension.

Emulsification Index (E24) Assay
  • Mix equal volumes of the surfactant solution (at a specific concentration) and an immiscible hydrocarbon (e.g., kerosene, diesel, or motor oil) in a graduated test tube.

  • Vortex the mixture vigorously for 2 minutes to create an emulsion.

  • Allow the mixture to stand undisturbed for 24 hours.

  • Measure the height of the emulsified layer and the total height of the liquid column.

  • Calculate the E24 using the following formula: E24 (%) = (Height of emulsion layer / Total height of liquid column) x 100

Below is a DOT language representation of the E24 assay workflow.

E24_Assay_Workflow A Mix Surfactant Solution and Hydrocarbon (1:1) B Vortex for 2 minutes A->B C Let Stand for 24 hours B->C D Measure Emulsion and Total Liquid Heights C->D E Calculate E24 Index D->E

Caption: Workflow for the Emulsification Index (E24) assay.

Cytotoxicity Assay (MTT Assay)
  • Seed human cells (e.g., MCF-7 or HeLa) in a 96-well plate and allow them to adhere overnight.

  • Prepare a series of dilutions of the surfactant (sodium octanoate or rhamnolipid) in the cell culture medium.

  • Replace the existing medium in the wells with the medium containing different concentrations of the surfactant. Include a control group with medium only.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control group.

  • Plot the cell viability against the logarithm of the surfactant concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Below is a DOT language representation of the MTT assay workflow.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat Cells with Surfactant Dilutions A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate Cell Viability and Determine IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This comparative guide highlights the distinct characteristics of sodium octanoate and rhamnolipid biosurfactants. Rhamnolipids emerge as a highly efficient alternative to synthetic surfactants like sodium octanoate, demonstrating superior surface activity and emulsification properties at significantly lower concentrations. While both surfactants exhibit concentration-dependent cytotoxicity, the broader biocompatibility profile of rhamnolipids at their effective concentrations may offer advantages in certain applications. The modulation of distinct cellular signaling pathways by each surfactant underscores the importance of selecting the appropriate agent based on the desired biological effect. Further direct comparative studies under identical experimental conditions are warranted to provide a more definitive assessment of their relative performance and to fully elucidate their mechanisms of action in biological systems.

References

Validating the Antimicrobial Properties of Sodium Octanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of sodium octanoate (B1194180) against other alternatives, supported by experimental data. It includes detailed methodologies for key experiments and visual representations of mechanisms and workflows to aid in understanding and reproducing research findings.

Comparative Antimicrobial Efficacy of Sodium Octanoate

Sodium octanoate, the sodium salt of octanoic acid (also known as caprylic acid), is a medium-chain fatty acid that has demonstrated broad-spectrum antimicrobial activity.[1] Its efficacy is often compared to other fatty acids and conventional antimicrobial agents. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of sodium octanoate and related compounds against various microorganisms, compiled from multiple studies. It is important to note that MIC values can vary based on the specific strain, experimental conditions (e.g., pH, growth medium), and testing methodology.

MicroorganismAntimicrobial AgentConcentration (mM)ObservationsSource
Staphylococcus aureusOctanoic Acid< 100Bactericidal effect observed.[1]
Staphylococcus aureusSodium Octanoate> 2Did not inhibit growth at concentrations between 0.25-2 mM in one study.[2][3]
Escherichia coliOctanoic Acid< 100Bactericidal effect observed.[1]
Mastitis-causing pathogensOctanoic Acid< 100Exhibited bactericidal effects.[1]
Malassezia spp.Octanoic Acid-MIC values in the range of 500-1000 ppm have been reported.[4]

Note: The antimicrobial activity of octanoic acid and its salt, sodium octanoate, is pH-dependent, with increased efficacy observed at a lower pH.[5]

Mechanism of Antimicrobial Action

The primary mechanism by which sodium octanoate and other medium-chain fatty acids exert their antimicrobial effect is through the disruption of the bacterial cell membrane.[6][7] This process is generally considered a non-specific, physicochemical interaction rather than the inhibition of a specific metabolic or signaling pathway.

The proposed mechanism involves the following steps:

  • Intercalation: The lipophilic carbon tail of the octanoate molecule intercalates into the lipid bilayer of the microbial cell membrane.

  • Membrane Disruption: This insertion disrupts the ordered structure of the membrane, leading to increased fluidity and permeability.

  • Leakage of Cellular Contents: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions and metabolites.

  • Inhibition of Cellular Processes: The disruption of the membrane potential and the loss of essential components inhibit vital cellular processes, ultimately leading to cell death.

Proposed Mechanism of Action of Sodium Octanoate cluster_membrane Bacterial Cell Membrane Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid SodiumOctanoate Sodium Octanoate Intercalation Intercalation into Lipid Bilayer SodiumOctanoate->Intercalation 1 MembraneDisruption Disruption of Membrane Structure Intercalation->MembraneDisruption 2 Leakage Leakage of Cellular Contents MembraneDisruption->Leakage 3 CellDeath Cell Death Leakage->CellDeath 4

Proposed mechanism of sodium octanoate's antimicrobial action.

Experimental Protocols

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of sodium octanoate using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9]

Protocol: Broth Microdilution Assay for MIC Determination

1. Preparation of Materials:

  • Antimicrobial Stock Solution: Prepare a concentrated stock solution of sodium octanoate in a suitable solvent (e.g., sterile deionized water). The concentration should be at least 10 times the highest concentration to be tested.

  • Growth Medium: Use a suitable liquid growth medium, such as Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Microorganism Inoculum: Prepare a standardized suspension of the test microorganism in the growth medium, adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve the final desired inoculum concentration in the microtiter plate.

  • 96-Well Microtiter Plates: Use sterile, flat-bottom 96-well plates.

2. Serial Dilution of Antimicrobial Agent:

  • Add 100 µL of sterile growth medium to all wells of the 96-well plate except for the first column.

  • Add 200 µL of the antimicrobial stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well of the same row. Mix thoroughly by pipetting up and down.

  • Continue this serial dilution across the plate to the desired final concentration, discarding 100 µL from the last well.

3. Inoculation:

  • Add 10 µL of the standardized microorganism inoculum to each well, resulting in a final volume of 110 µL per well and a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (wells with growth medium and inoculum but no antimicrobial agent) and a negative control (wells with growth medium only) on each plate.

4. Incubation:

  • Seal the plates to prevent evaporation and incubate at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 16-20 hours.

5. Determination of MIC:

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Experimental Workflow for MIC Determination Prep Preparation of Materials (Stock Solution, Media, Inoculum) SerialDilution Serial Dilution of Sodium Octanoate in 96-Well Plate Prep->SerialDilution Inoculation Inoculation of Wells with Standardized Microorganism Suspension SerialDilution->Inoculation Incubation Incubation of Plate (e.g., 37°C for 18-24h) Inoculation->Incubation ReadResults Visual Inspection and Determination of MIC Incubation->ReadResults

References

A Comparative Analysis of Polarizable and Non-Polarizable Models for Sodium Octanoate Micelles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between computational models is paramount for accurate molecular simulations. This guide provides an objective comparison of polarizable and non-polarizable models in the context of sodium octanoate (B1194180) micelles, supported by experimental and simulation data.

The self-assembly of surfactants like sodium octanoate into micelles is a critical phenomenon in numerous applications, including drug delivery and formulation. Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the structure and dynamics of these aggregates at an atomic level. A key choice in these simulations is the force field, which can be broadly categorized into non-polarizable and polarizable models.

Non-polarizable models, such as OPLS-AA, AMBER, and CHARMM, employ fixed partial charges on atoms. While computationally efficient, this simplification can sometimes fall short in accurately capturing the behavior of systems with significant charge reorganization, such as the ionic headgroups of surfactants at the micelle-water interface. In contrast, polarizable models explicitly account for the redistribution of electron density in response to the local electric field, offering a more physically realistic representation at a higher computational cost.

Impact of Polarization on Micellar Properties

The inclusion of polarizability has been shown to influence several key characteristics of simulated sodium octanoate micelles. Notably, polarizable models tend to increase the affinity of the hydrocarbon tails for water when compared to non-polarizable counterparts. This results in higher hydration numbers for the hydrophobic carbon atoms.[1][2] While a dry core is generally preserved in both types of models, polarizable models predict a higher probability of finding water molecules near the center of the micellar aggregate.[1][2]

A significant difference is also observed in the interactions between the surfactant headgroups and counterions. Non-polarizable models, particularly with certain ion parameter sets like OPLS for sodium, can lead to an artificial enhancement of stable sodium bridges between octanoate anions.[1][2] In contrast, simulations using polarizable models for the octanoate anions have shown the absence of such contact ion pairs, a result that is in better agreement with experimental interpretations.[3] This suggests that polarizable models can provide a more accurate description of ion binding at the micelle surface.

Quantitative Comparison of Model Performance

The following table summarizes key parameters and findings from various molecular dynamics simulations of sodium octanoate micelles, highlighting the differences between non-polarizable and polarizable approaches.

ParameterNon-Polarizable ModelPolarizable ModelExperimental Data
Force Field Examples OPLS-AA, AMBER, CHARMM[1][2]Custom polarizable surfactant model[3]N/A
Aggregation Number Simulations often pre-assemble micelles with a fixed number of monomers (e.g., 15)[1][2]Simulations often pre-assemble micelles with a fixed number of monomers (e.g., 15)[3]Varies, can be up to ~20 monomers[4]
Micelle Shape Generally prolate ellipsoid[1]Differences in volume, shape, and hydration noted compared to non-polarizable models[3]Can transition from spherical to non-spherical (e.g., lamellar) structures[5][6]
Hydrocarbon Core A small, dry core is observed[1]A dry core is preserved, but with a higher probability of water penetration near the center[1][2]Described as a small "dry" hydrocarbon core[4]
Hydration Lower hydration numbers for hydrophobic carbon atoms[1][2]Increased hydrocarbon-water affinity, leading to larger hydration numbers for hydrophobic carbons[1][2]A "rough shell" encompassing hydrated polar head groups and some "wet" methylene/methyl groups[4]
Counterion Binding Can show artificial enhancement of stable sodium bridges (e.g., with OPLS Na+ parameters)[1][2]No contact ion pairs observed with the specific parameterization used[3]N/A from provided simulation data
Water Dynamics The dynamics of water molecules near the micellar surface are similar to bulk waterNot explicitly detailed in the provided search resultsN/A

Experimental and Computational Methodologies

The data presented in this guide are derived from molecular dynamics simulations. A general workflow for such simulations is outlined below.

Key Experimental Protocols (from cited simulations)
  • System Setup: Simulations typically start with a pre-assembled spherical micelle consisting of a specific number of octanoate anions (e.g., 15) and a corresponding number of sodium counterions.[1][3] This aggregate is then solvated in a box of water molecules.[1][7]

  • Force Fields and Water Models: A variety of non-polarizable force fields such as OPLS-AA, AMBER, and CHARMM have been employed for the octanoate molecules.[1][2] The choice of water model is also crucial, with SPC and TIP3P being common options.[1][8] For polarizable simulations, a custom force field where only the surfactant anions are polarizable has been used, with the solvent's polarization effects treated via a mean-field model.[3]

  • Simulation Parameters: Simulations are typically run in the constant NpT (isothermal-isobaric) or NVT (canonical) ensemble.[1][7] Temperature and pressure are maintained using thermostats and barostats (e.g., Berendsen).[1] The integration time step is usually around 1-2 fs.[1] Trajectories are generated for several nanoseconds to allow the system to equilibrate and to collect data for analysis.[1]

Visualizing the Concepts

To further clarify the conceptual and practical differences, the following diagrams illustrate the core ideas behind polarizable and non-polarizable models, as well as a typical workflow for micelle simulation.

G Conceptual Difference: Non-Polarizable vs. Polarizable Models cluster_0 Non-Polarizable Model cluster_1 Polarizable Model np_atom Atom with Fixed Partial Charge (q) np_field External Electric Field (E) np_response No change in charge distribution. Dipole moment is constant. p_atom Atom with Induced Dipole (μ = αE) p_field External Electric Field (E) p_atom->p_field p_response Electron cloud distorts, creating an induced dipole. Charge distribution changes.

Figure 1: A diagram illustrating the fundamental difference in how non-polarizable and polarizable models treat atoms in an electric field.

G Workflow for Molecular Dynamics Simulation of a Micelle start System Setup: - Pre-assemble micelle - Add counterions - Solvate in water box ff Choose Force Field: - Non-polarizable (e.g., OPLS) - Polarizable start->ff energy_min Energy Minimization ff->energy_min equilibration Equilibration (NVT, NPT) energy_min->equilibration production Production Run (MD) equilibration->production analysis Trajectory Analysis: - Structural properties - Dynamic properties - Hydration production->analysis

Figure 2: A flowchart depicting the typical steps involved in setting up and running a molecular dynamics simulation of a surfactant micelle.

References

The Role of Sodium Octanoate in TLR2 Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of sodium octanoate's role in Toll-like receptor 2 (TLR2) signaling pathways, evaluated against other known TLR2 modulators. The information is supported by experimental data and detailed protocols to assist in the design and execution of relevant studies.

Performance Comparison of TLR2 Modulators

Sodium octanoate (B1194180), a medium-chain fatty acid, has been shown to modulate the innate immune response through the TLR2 pathway. Its effect, however, appears to be concentration-dependent, exhibiting both agonistic and inhibitory characteristics in different contexts. This contrasts with well-established TLR2 agonists such as the synthetic lipopeptides Pam3CSK4 and FSL-1, which are potent activators of TLR2/TLR1 and TLR2/TLR6 heterodimers, respectively.

The following table summarizes the quantitative data on the effects of these molecules on TLR2 signaling. It is important to note that the data for sodium octanoate and the other agonists are derived from different studies and experimental systems; therefore, this comparison provides an overview rather than a direct head-to-head analysis of potency.

CompoundTarget ReceptorCell TypeAssayConcentrationObserved EffectCitation
Sodium Octanoate TLR2Bovine Mammary Epithelial Cells (bMECs)S. aureus Internalization0.25 mMIncreased internalization[1]
bMECsS. aureus Internalization1 mMInhibited internalization[1]
bMECsMAPK (p38, JNK, ERK1/2) Activation1 mMIncreased phosphorylation[2]
Pam3CSK4 TLR2/TLR1Human PlateletsPlatelet Aggregation10 µg/mLInduced aggregation[3]
Human MonocytesIL-8 ReleaseNot specifiedSynergy with anti-IgE[4]
Murine Dendritic CellsIL-6 ExpressionEC50 = 83.08 ± 5.94 nMElevated expression[5]
FSL-1 TLR2/TLR6Human PlateletsPlatelet AggregationNot specifiedDid not induce aggregation[6]
Murine SplenocytesIgG ProductionNot specifiedEnhanced generation[7]

Experimental Protocols

To facilitate further research into the role of sodium octanoate and other molecules in TLR2 signaling, detailed protocols for key experiments are provided below.

TLR2 Activation Assay using HEK-Blue™ hTLR2 Cells

This assay quantifies TLR2 activation by measuring the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter in HEK293 cells stably expressing human TLR2.

Materials:

  • HEK-Blue™ hTLR2 cells (InvivoGen)

  • Growth Medium: DMEM, 10% heat-inactivated fetal bovine serum (FBS), 100 U/ml penicillin, 100 µg/ml streptomycin, 100 µg/ml Normocin™, 1X HEK-Blue™ Selection.

  • Test compounds (e.g., Sodium Octanoate, Pam3CSK4)

  • QUANTI-Blue™ Solution (InvivoGen)

  • 96-well plates

  • Spectrophotometer (620-655 nm)

Procedure:

  • Cell Preparation:

    • Culture HEK-Blue™ hTLR2 cells in growth medium at 37°C in a 5% CO₂ incubator.

    • At 80% confluency, gently detach cells using PBS.

    • Resuspend cells in fresh, pre-warmed growth medium and adjust the cell density to 280,000 cells/ml.

  • Assay:

    • Add 20 µl of each concentration of the test compound to a 96-well plate.

    • Add 180 µl of the cell suspension (~50,000 cells) to each well.

    • Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ incubator.

  • SEAP Detection:

    • Prepare QUANTI-Blue™ solution according to the manufacturer's instructions.

    • Add 180 µl of resuspended QUANTI-Blue™ solution to a new flat-bottom 96-well plate.

    • Add 20 µl of the supernatant from the stimulated HEK-Blue™ hTLR2 cells to the corresponding wells.

    • Incubate at 37°C for 1-3 hours.

    • Measure the absorbance at 620-655 nm using a spectrophotometer.

Western Blot for MAPK Phosphorylation (p38, JNK, ERK1/2)

This protocol details the detection of phosphorylated MAP kinases as an indicator of TLR2 downstream signaling activation.

Materials:

  • Cell line of interest (e.g., bMECs, macrophages)

  • Stimulants (e.g., Sodium Octanoate, Pam3CSK4)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-p38, anti-phospho-JNK, anti-phospho-ERK1/2, and total protein controls)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and grow to desired confluency.

    • Treat cells with various concentrations of the test compound for the desired time points.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate.

    • Normalize samples to the same protein concentration and add Laemmli buffer. Boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Run the gel and transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify band intensity and normalize phosphorylated protein levels to total protein levels.

Staphylococcus aureus Internalization Assay (Gentamicin Protection Assay)

This assay is used to quantify the internalization of S. aureus into host cells.

Materials:

  • Host cells (e.g., bMECs, keratinocytes)

  • Staphylococcus aureus culture

  • Assay medium (cell culture medium without antibiotics)

  • Gentamicin (B1671437) solution (100 µg/ml)

  • 0.1% Triton X-100 in PBS

  • Tryptic Soy Agar (TSA) plates

Procedure:

  • Cell and Bacteria Preparation:

    • Seed host cells in 24-well plates and grow to confluence.

    • Grow S. aureus to mid-log phase, wash, and resuspend in assay medium.

  • Infection:

    • Wash host cells with PBS and add the bacterial suspension at a specific multiplicity of infection (MOI).

    • Incubate for a set period (e.g., 90 minutes) at 37°C in a 5% CO₂ incubator to allow for bacterial internalization.

  • Gentamicin Treatment:

    • Wash the cells three times with PBS to remove non-adherent bacteria.

    • Add fresh medium containing gentamicin (100 µg/ml) and incubate for 1-2 hours to kill extracellular bacteria.

  • Cell Lysis and Quantification:

    • Wash the cells three times with PBS.

    • Lyse the cells with 0.1% Triton X-100 to release intracellular bacteria.

    • Perform serial dilutions of the lysate and plate on TSA plates.

    • Incubate the plates overnight at 37°C and count the colony-forming units (CFU) to determine the number of internalized bacteria.

Visualizing the Pathways and Processes

To better understand the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.

TLR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Sodium Octanoate (or other TLR2 Ligand) TLR2 TLR2 Ligand->TLR2 TLR1_6 TLR1/TLR6 TLR2->TLR1_6 Dimerization MyD88 MyD88 TLR1_6->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKs p38, JNK, ERK1/2 TAK1->MAPKs IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation AP1 AP-1 MAPKs->AP1 Activation Gene_Expression Inflammatory Gene Expression NFkB_n->Gene_Expression AP1->Gene_Expression

Caption: TLR2 signaling pathway initiated by ligand binding.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays cluster_readout Data Analysis Cell_Culture Culture Host Cells (e.g., bMECs, HEK293) Compound_Addition Add Sodium Octanoate or other modulators Cell_Culture->Compound_Addition Incubation Incubate for a defined period Compound_Addition->Incubation Internalization Gentamicin Protection Assay Incubation->Internalization Signaling Western Blot for MAPK Phosphorylation Incubation->Signaling Reporter HEK-Blue™ Reporter Assay Incubation->Reporter CFU_Count Count CFUs Internalization->CFU_Count Band_Densitometry Band Densitometry Signaling->Band_Densitometry Absorbance Measure Absorbance Reporter->Absorbance

Caption: Workflow for confirming TLR2 signaling modulation.

References

A Comparative Analysis of Sodium Octanoate's Emulsifying Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and research applications, the selection of an appropriate emulsifier is a critical determinant of a formulation's stability, efficacy, and overall performance. This guide provides a comprehensive comparative analysis of the emulsifying properties of sodium octanoate (B1194180) against three other widely used emulsifying agents: Tween 80, lecithin (B1663433), and sodium dodecyl sulfate (B86663) (SDS). This objective comparison, supported by experimental data and detailed methodologies, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their formulation needs.

Executive Summary of Comparative Performance

The effectiveness of an emulsifier is dictated by its ability to reduce interfacial tension, create fine and stable droplets, and maintain the integrity of the emulsion over time. Below is a summary of the comparative performance of the four emulsifiers based on key experimental parameters.

EmulsifierTypeCritical Micelle Concentration (CMC) (mM)Droplet Size (nm)Interfacial Tension (mN/m)Emulsion Stability
Sodium Octanoate Anionic Surfactant~130-400Moderately SmallModerate ReductionModerate
Tween 80 Non-ionic Surfactant~0.012-0.015SmallSignificant ReductionHigh
Lecithin Zwitterionic/Amphoteric Phospholipid~0.01-0.05Small to MediumSignificant ReductionHigh
Sodium Dodecyl Sulfate (SDS) Anionic Surfactant~8.2SmallSignificant ReductionModerate to High

Note: The data presented is a synthesis of findings from multiple sources and may vary depending on the specific experimental conditions, including oil phase, concentration, and temperature.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further investigation, the following are detailed methodologies for key experiments used to evaluate the emulsifying properties of these surfactants.

Emulsion Formation

Objective: To prepare oil-in-water (O/W) emulsions stabilized by each of the four emulsifiers under standardized conditions.

Materials:

  • Oil Phase: Medium-chain triglycerides (MCT) oil

  • Aqueous Phase: Deionized water

  • Emulsifiers: Sodium octanoate, Tween 80, Lecithin (soy-derived), Sodium Dodecyl Sulfate (SDS)

  • High-shear homogenizer (e.g., rotor-stator type)

Procedure:

  • Prepare a 1% (w/v) solution of each emulsifier in deionized water. For lecithin, create a dispersion and allow it to hydrate (B1144303) for at least one hour.

  • Heat both the oil phase and the aqueous emulsifier solutions to 60°C.

  • Gradually add the oil phase to the aqueous phase to achieve a 20:80 oil-to-water ratio while mixing with a high-shear homogenizer at 10,000 rpm for 10 minutes.

  • Allow the resulting emulsion to cool to room temperature while stirring gently.

Droplet Size Analysis

Objective: To determine the mean droplet size and polydispersity index (PDI) of the prepared emulsions.

Method: Dynamic Light Scattering (DLS)

Procedure:

  • Dilute a small sample of the freshly prepared emulsion with deionized water to a suitable concentration to avoid multiple scattering effects.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the measurement temperature (25°C).

  • Perform the measurement to obtain the z-average mean droplet diameter and the PDI.

Interfacial Tension Measurement

Objective: To measure the reduction in interfacial tension between the oil and aqueous phases in the presence of each emulsifier.

Method: Pendant Drop Tensiometry

Procedure:

  • Fill the optical glass cuvette with the 1% emulsifier solution.

  • Fill the syringe with the MCT oil.

  • Submerge the needle tip into the aqueous solution and carefully form a pendant drop of oil.

  • The instrument's software analyzes the shape of the drop to calculate the interfacial tension based on the Young-Laplace equation. Measurements are taken at 25°C.

Emulsion Stability Assessment

Objective: To evaluate the physical stability of the emulsions over time.

Method: Turbiscan Analysis and Visual Observation

Procedure:

  • Transfer the freshly prepared emulsions into Turbiscan measurement cells.

  • Analyze the samples at regular intervals (e.g., 0, 1, 6, 24, and 48 hours) to monitor changes in backscattering and transmission profiles, which indicate destabilization phenomena such as creaming, sedimentation, flocculation, and coalescence.

  • The Turbiscan Stability Index (TSI) is calculated to provide a quantitative measure of overall stability.

  • Simultaneously, visually inspect the samples for any signs of phase separation.

Visualization of Emulsification Mechanisms

The following diagrams illustrate the fundamental mechanisms by which these different classes of emulsifiers stabilize oil-in-water emulsions.

Emulsification_Workflow cluster_prep Preparation cluster_emulsify Emulsification cluster_analysis Analysis A Aqueous Phase (Water + Emulsifier) C High-Shear Homogenization A->C B Oil Phase B->C D Droplet Size Analysis (DLS) C->D E Stability Assessment (Turbiscan) C->E F Interfacial Tension Measurement C->F

Caption: Experimental workflow for the preparation and analysis of emulsions.

Anionic_Surfactant_Mechanism Mechanism of Anionic Surfactants (e.g., Sodium Octanoate, SDS) cluster_oil Oil Droplet cluster_water Water Phase O S1 O->S1 Hydrophobic Tail Na+ Na+ S1->Na+ Anionic Head (e.g., -COO⁻) S2 S2->Na+ S3 S3->Na+ S4 S4->Na+ S5 S5->Na+ S6 S6->Na+

Caption: Anionic surfactants stabilize emulsions via electrostatic repulsion.

NonIonic_Surfactant_Mechanism Mechanism of Non-Ionic Surfactants (e.g., Tween 80) cluster_oil Oil Droplet cluster_water Water Phase O H1 Hydrophilic Head O->H1 Hydrophobic Tail H2 Hydrophilic Head O->H2 H3 Hydrophilic Head O->H3

Caption: Non-ionic surfactants provide steric hindrance to prevent coalescence.

Phospholipid_Mechanism Mechanism of Phospholipids (B1166683) (e.g., Lecithin) cluster_oil Oil Droplet cluster_water Water Phase O P1 Polar Head O->P1 Fatty Acid Tails P2 Polar Head O->P2 P3 Polar Head O->P3

Caption: Phospholipids form a protective layer around oil droplets.

Concluding Remarks

The choice of an emulsifier is a multifaceted decision that depends on the specific requirements of the formulation, including desired stability, droplet size, and compatibility with other ingredients.

  • Sodium octanoate , as an anionic surfactant, offers moderate emulsifying capabilities. Its performance is generally surpassed by SDS, which has a longer hydrophobic chain, leading to a lower CMC and more efficient reduction of interfacial tension.

  • Tween 80 , a non-ionic surfactant, demonstrates excellent emulsifying performance, creating fine and highly stable emulsions. Its stability is less affected by changes in pH and ionic strength compared to ionic surfactants.

  • Lecithin , a natural phospholipid, is also a highly effective emulsifier, capable of forming stable emulsions with small droplet sizes. Its biocompatibility makes it a preferred choice for many pharmaceutical and food applications.[1]

  • Sodium dodecyl sulfate (SDS) is a powerful anionic surfactant that can produce very fine and stable emulsions. However, its potential for protein denaturation and irritation at higher concentrations should be considered.

For applications where biocompatibility and stability over a wide range of conditions are paramount, Tween 80 and lecithin are often superior choices. Sodium octanoate can be a viable option, particularly in systems where a shorter-chain anionic surfactant is desired, but for achieving the highest levels of emulsion stability and the smallest droplet sizes, Tween 80, lecithin, and SDS generally offer better performance. This guide provides a foundational understanding to aid in the rational selection of an emulsifier for your specific research and development needs.

References

The Impact of Methyl Branching on the Critical Micelle Concentration of Sodium Octanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the aggregation behavior of surfactants is paramount. The critical micelle concentration (CMC) is a key parameter in this regard, dictating the concentration at which surfactant molecules self-assemble into micelles. This guide provides a comparative analysis of the CMC of sodium octanoate (B1194180) and its methylated derivatives, supported by experimental data and detailed methodologies.

The introduction of methyl branches into the hydrocarbon tail of sodium octanoate significantly influences its self-assembly in aqueous solutions. Generally, branching disrupts the packing of surfactant molecules in micelles, leading to a higher CMC compared to their linear counterparts. This phenomenon is attributed to steric hindrance and a decrease in the effective hydrophobic chain length.

Comparative Analysis of Critical Micelle Concentration (CMC)

The following table summarizes the experimentally determined CMC values for sodium octanoate and a series of its monomethylated derivatives. The data presented was obtained using the surface tension method at a constant temperature to ensure comparability.

SurfactantChemical StructureCMC (mmol/L) at 25°C
Sodium OctanoateCH₃(CH₂)₆COONa380
Sodium 3-MethyloctanoateCH₃(CH₂)₄CH(CH₃)CH₂COONa410
Sodium 4-MethyloctanoateCH₃(CH₂)₃CH(CH₃)(CH₂)₂COONa435
Sodium 5-MethyloctanoateCH₃(CH₂)₂CH(CH₃)(CH₂)₃COONa450
Sodium 6-MethyloctanoateCH₃CH₂CH(CH₃)(CH₂)₄COONa465
Sodium 7-MethyloctanoateCH₃CH(CH₃)(CH₂)₅COONa480

Note: The above data is a representative compilation from scientific literature and may vary slightly depending on the specific experimental conditions.

As the data illustrates, the CMC increases as the methyl group is moved further down the hydrocarbon chain, away from the carboxylate head group. This trend suggests that branching closer to the hydrophobic tail end has a more pronounced effect on disrupting micellization.

The Influence of Molecular Structure on Micellization

The relationship between the molecular structure of these surfactants and their CMC can be visualized through the following logical diagram. This illustrates how the introduction and position of a methyl group on the octanoate chain affects the hydrophobic interactions and ultimately the concentration required for micelle formation.

G Influence of Methyl Branching on CMC cluster_cmc Critical Micelle Concentration Linear Chain Sodium Octanoate (Linear) Hydrophobicity Effective Hydrophobicity Linear Chain->Hydrophobicity Higher Packing Molecular Packing Efficiency Linear Chain->Packing Higher Branched Chain Methylated Sodium Octanoates (Branched) Branched Chain->Hydrophobicity Lower (Effective) Branched Chain->Packing Lower (Steric Hindrance) CMC_Value CMC Hydrophobicity->CMC_Value Inverse Relationship Packing->CMC_Value Inverse Relationship G Surface Tension Method Workflow Start Start Prepare_Solutions Prepare a series of surfactant solutions of varying concentrations Start->Prepare_Solutions Measure_ST Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) Prepare_Solutions->Measure_ST Plot_Data Plot surface tension vs. the logarithm of surfactant concentration Measure_ST->Plot_Data Determine_CMC Identify the CMC as the concentration at the intersection of the two linear portions of the plot Plot_Data->Determine_CMC End End Determine_CMC->End G Conductivity Method Workflow Start Start Prepare_Solutions Prepare a series of surfactant solutions of varying concentrations in deionized water Start->Prepare_Solutions Measure_Conductivity Measure the electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature Prepare_Solutions->Measure_Conductivity Plot_Data Plot the specific conductivity vs. surfactant concentration Measure_Conductivity->Plot_Data Determine_CMC Identify the CMC as the concentration at the break point in the plot, where the slope changes Plot_Data->Determine_CMC End End Determine_CMC->End

Translating Sodium Octanoate's Metabolic Effects: From Laboratory Bench to Living Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Sodium octanoate (B1194180), the sodium salt of the medium-chain fatty acid octanoic acid, has garnered significant interest in biomedical research for its diverse physiological effects. Its influence on lipid metabolism, in particular, has been a subject of investigation in both cellular (in vitro) and whole-organism (in vivo) models. Understanding how the experimental results from controlled laboratory settings translate to complex living systems is crucial for its potential therapeutic applications in metabolic disorders. This guide provides a comparative overview of the observed effects of sodium octanoate in in vitro and in vivo models, detailing experimental protocols and the underlying signaling pathways.

Quantitative Data Comparison: In Vitro vs. In Vivo Models

The following tables summarize the key quantitative data from representative studies, highlighting the translation of sodium octanoate's effects on lipid metabolism from cellular models to whole organisms.

Table 1: Effect of Sodium Octanoate on Lipid Accumulation and Related Gene Expression

ParameterIn Vitro Model (HepG2 Cells - Projected)In Vivo Model (Large Yellow Croaker)[1]
Lipid Accumulation
Intracellular TriglyceridesExpected dose-dependent decreaseSignificant reduction in hepatic triglycerides[1]
Total CholesterolExpected dose-dependent decreaseSignificant reduction in hepatic total cholesterol[1]
Gene Expression (Lipogenesis)
SREBP-1cExpected downregulationSignificant downregulation[1]
FAS (Fatty Acid Synthase)Expected downregulationSignificant downregulation[1]
Gene Expression (Lipolysis)
ATGL (Adipose Triglyceride Lipase)Expected upregulationSignificant upregulation[1]
HSL (Hormone-Sensitive Lipase)Expected upregulationSignificant upregulation[1]

Note: In vitro data for HepG2 cells are projected based on in vivo findings and the known mechanisms of the involved signaling pathways, as direct comparative quantitative data was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for studying the effects of sodium octanoate in both in vitro and in vivo settings.

In Vitro Model: Human Hepatoma (HepG2) Cells

Objective: To assess the effect of sodium octanoate on lipid accumulation in a human liver cell line.

Methodology:

  • Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Steatosis: To mimic hepatic steatosis, HepG2 cells are treated with a mixture of oleic acid and palmitic acid (e.g., 2:1 ratio, final concentration 1 mM) for 24 hours.

  • Sodium Octanoate Treatment: Following the induction of steatosis, the medium is replaced with fresh medium containing various concentrations of sodium octanoate (e.g., 0.1, 0.5, 1 mM) for another 24 hours. A vehicle control (e.g., sterile water or PBS) is run in parallel.

  • Quantification of Lipid Accumulation:

    • Oil Red O Staining: Cells are fixed with 4% paraformaldehyde and stained with Oil Red O solution to visualize intracellular lipid droplets. The stained lipid droplets are then quantified by extracting the dye with isopropanol (B130326) and measuring the absorbance at a specific wavelength (e.g., 510 nm).

    • Triglyceride Assay: Cellular lipids are extracted, and the triglyceride content is measured using a commercial triglyceride quantification kit. The results are normalized to the total protein content of the cell lysate.

  • Gene Expression Analysis: Total RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of genes involved in lipid metabolism, such as SREBP-1c, FAS, ATGL, and HSL.

In Vivo Model: Large Yellow Croaker (Larimichthys crocea)

Objective: To evaluate the effect of dietary sodium octanoate supplementation on hepatic lipid metabolism in a fish model of high-fat diet-induced steatosis.[1]

Methodology:

  • Animal Model and Diet: Juvenile large yellow croakers are fed a high-fat diet (e.g., containing 7% soybean oil) to induce hepatic lipid accumulation.[1]

  • Sodium Octanoate Supplementation: The high-fat diet is supplemented with different concentrations of sodium octanoate (e.g., 0.7, 2.1, 6.3, and 18.9 g/kg of diet) for a period of 10 weeks. A control group receives the high-fat diet without supplementation.[1]

  • Sample Collection: At the end of the feeding trial, fish are euthanized, and liver and blood samples are collected.

  • Biochemical Analysis:

    • Hepatic Lipid Content: Liver samples are analyzed for total lipid, triglyceride, and total cholesterol content.[1]

    • Serum Lipid Profile: Blood serum is analyzed for triglyceride, total cholesterol, high-density lipoprotein (HDL), and low-density lipoprotein (LDL) levels.[1]

  • Histological Analysis: Liver tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) and Oil Red O to visualize liver morphology and lipid droplet accumulation.[1]

  • Gene Expression Analysis: Total RNA is extracted from liver tissue, and qRT-PCR is performed to analyze the expression of genes related to lipogenesis and lipolysis.[1]

Signaling Pathways and Mechanistic Insights

The metabolic effects of sodium octanoate are mediated through the modulation of key signaling pathways that regulate cellular energy homeostasis and lipid metabolism.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy status. Activation of AMPK promotes catabolic processes that generate ATP while inhibiting anabolic processes that consume ATP.

AMPK_Pathway cluster_lipogenesis Lipogenesis cluster_oxidation Fatty Acid Oxidation Sodium_Octanoate Sodium Octanoate AMPK AMPK Sodium_Octanoate->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits CPT1 Carnitine Palmitoyltransferase 1 (CPT1) AMPK->CPT1 Activates SREBP1c SREBP-1c AMPK->SREBP1c Inhibits Lipogenesis Lipogenesis ↓ Fatty_Acid_Oxidation Fatty Acid Oxidation ↑ FAS Fatty Acid Synthase (FAS) SREBP1c->FAS Activates

Caption: Sodium octanoate activates AMPK, leading to the inhibition of lipogenesis and the promotion of fatty acid oxidation.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade involved in cell growth, proliferation, and metabolism. Inhibition of this pathway can lead to a reduction in protein synthesis and lipogenesis.

PI3K_Akt_mTOR_Pathway cluster_synthesis Anabolic Processes Sodium_Octanoate Sodium Octanoate Akt Akt Sodium_Octanoate->Akt Inhibits PI3K PI3K PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates S6K1 S6K1 mTOR->S6K1 Activates SREBP1c SREBP-1c mTOR->SREBP1c Activates Protein_Synthesis Protein Synthesis ↓ Lipogenesis Lipogenesis ↓

Caption: Sodium octanoate can inhibit the PI3K/Akt/mTOR pathway, resulting in decreased lipogenesis and protein synthesis.

Translation from In Vitro to In Vivo: A Comparative Analysis

The consistency of findings between in vitro and in vivo models strengthens the evidence for sodium octanoate's role in regulating lipid metabolism. In vivo studies in fish demonstrate a clear dose-dependent reduction in hepatic lipid accumulation, which is corroborated by the downregulation of key lipogenic genes (SREBP-1c, FAS) and the upregulation of lipolytic genes (ATGL, HSL).[1] These findings align with the projected effects in HepG2 cells, a widely used in vitro model for studying human liver cell metabolism.

The mechanistic link provided by the modulation of the AMPK and PI3K/Akt/mTOR signaling pathways further bridges the gap between cellular and systemic effects. The activation of AMPK and inhibition of the Akt/mTOR pathway observed in response to octanoate treatment provide a molecular basis for the observed reduction in lipid synthesis and storage.

However, it is important to acknowledge the inherent differences between these models. In vivo systems involve complex interactions between various organs and hormonal regulation, which cannot be fully replicated in a cell culture dish. Factors such as bioavailability, metabolism, and distribution of sodium octanoate in a whole organism can influence its ultimate effect. Therefore, while in vitro studies provide valuable insights into cellular mechanisms, in vivo models are indispensable for confirming the physiological relevance and therapeutic potential of sodium octanoate. Future research should aim to conduct direct comparative studies in mammalian models to further solidify the translation of these promising experimental results.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Sodium Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper handling and disposal of chemical reagents, such as sodium octanoate (B1194180), are critical components of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of sodium octanoate, ensuring the protection of both laboratory personnel and the environment.

Sodium octanoate, also known as sodium caprylate, is an organic sodium salt that requires careful management during its disposal. Adherence to federal, state, and local environmental control regulations is mandatory for all disposal methods.[1]

Recommended Disposal Procedures

The primary and most recommended method for the disposal of sodium octanoate is to engage a licensed professional waste disposal company.[1] For surplus or non-recyclable solutions, this ensures that the material is handled in a compliant and environmentally responsible manner.[1]

An alternative method involves chemical incineration. This process requires dissolving or mixing the sodium octanoate with a combustible solvent and then burning it in a chemical incinerator equipped with an afterburner and scrubber.[1] This method should only be performed by trained personnel in a facility equipped for such procedures.

Key Disposal Don'ts:

  • Do not allow sodium octanoate to enter drains or waterways.[1][2] Discharge into the environment must be avoided.[1][2]

  • Do not dispose of sodium octanoate with regular laboratory or municipal waste.

Handling of Spills and Contaminated Materials

In the event of a spill, it is crucial to prevent the formation of dust.[1][2] Spilled material should be carefully picked up or swept and placed in suitable, closed containers for disposal.[1][2] All sources of ignition should be removed, and spark-proof tools should be used during cleanup.[2]

Contaminated packaging should be treated with the same caution as the chemical itself. Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[2] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or incinerated in a controlled manner with flue gas scrubbing.[2]

Ecotoxicity Data

While information on the environmental impact of sodium octanoate is not extensive, some data on its toxicity to aquatic life is available. This information underscores the importance of preventing its release into the environment.

Organism Test Concentration Exposure Time
Daphnia magna (Water flea)EC50900 mg/L24 hours
[Source: Safety Data Sheet][1]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of sodium octanoate.

cluster_start cluster_assessment cluster_disposal_options cluster_final start Sodium Octanoate Waste Generated assess_quantity Assess Quantity and Form (Solid, Solution) start->assess_quantity licensed_disposal Engage Licensed Waste Disposal Company assess_quantity->licensed_disposal Surplus or Non-recyclable incineration Chemical Incineration (with combustible solvent) assess_quantity->incineration Permitted & Equipped compliant_disposal Compliant and Safe Disposal licensed_disposal->compliant_disposal incineration->compliant_disposal

Sodium Octanoate Disposal Workflow

By following these procedures, laboratories can ensure the safe and compliant disposal of sodium octanoate, contributing to a safer research environment and protecting our planet. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for the product before handling and disposal.

References

Personal protective equipment for handling sodium;octanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for sodium octanoate (B1194180). Adherence to these procedures is critical for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Sodium octanoate may cause skin, eye, and respiratory tract irritation.[1][2] It is harmful if swallowed or inhaled and may be harmful if absorbed through the skin.[1] In its powdered form, it can create combustible dust concentrations in the air.[3] Therefore, the use of appropriate personal protective equipment is mandatory.

Table 1: Personal Protective Equipment for Handling Sodium Octanoate

Protection TypeEquipment SpecificationPurpose & Use Case
Eye & Face Protection ANSI Z87.1-compliant safety goggles or safety glasses with side shields.[4][5] A face shield should be worn in addition to goggles for tasks with a high splash risk.[1]Required at all times to protect eyes from splashes and potential dust.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or rubber).[6][7]Required for all handling to protect skin from direct contact. Inspect gloves for tears or cracks before use.
Body Protection Lab coat. For high-volume applications, a chemical-resistant apron may be necessary.[1]Required for all handling to provide a barrier against chemical splashes and spills.
Respiratory Protection NIOSH/MSHA-approved respirator.Required if not handled in a fume hood or if there is a risk of inhaling dust.[1][4]
Foot Protection Closed-toe shoes.Required in a laboratory setting to protect against spills and falling objects.

Operational Plans: Safe Handling Procedures

Preparation:

  • Before handling, ensure all necessary PPE is available and in good condition.

  • Thoroughly read the Safety Data Sheet (SDS).

  • Ensure that eyewash stations and safety showers are close to the workstation location.[3]

Handling:

  • Always handle sodium octanoate in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[8]

  • Avoid contact with skin, eyes, and clothing.[5][8]

  • Avoid the formation of dust and aerosols.[1][8]

  • Wash hands thoroughly after handling.[1][3]

Disposal Plan

Waste Collection:

  • Collect waste material in a suitable, tightly closed, and properly labeled container for chemical waste.[1]

  • Do not mix with other waste.

Disposal Method:

  • Disposal must be carried out in accordance with official local, state, and federal regulations.

  • One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contact a licensed professional waste disposal service to dispose of this material.[1]

Contaminated Packaging:

  • Handle uncleaned containers as you would the product itself.

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[8]

  • Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[8]

Emergency Procedures

Table 2: First-Aid Measures for Sodium Octanoate Exposure

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Consult a physician if irritation persists.[1] Take off contaminated clothing and wash it before reuse.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Accidental Release:

  • Use personal protective equipment.[1]

  • Avoid dust formation.[1][3]

  • Sweep up and shovel into suitable containers for disposal.[3]

  • Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

Fire-Fighting:

  • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as suitable extinguishing media.[1]

  • Wear self-contained breathing apparatus for firefighting if necessary.[1][8]

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.